molecular formula C9H8F2O3 B2665576 3,5-Difluoro-2-methoxyphenylacetic acid CAS No. 886761-63-3

3,5-Difluoro-2-methoxyphenylacetic acid

Cat. No.: B2665576
CAS No.: 886761-63-3
M. Wt: 202.157
InChI Key: ZGQFCTIILPHXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Difluoro-2-methoxyphenylacetic acid is a useful research compound. Its molecular formula is C9H8F2O3 and its molecular weight is 202.157. The purity is usually 95%.
BenchChem offers high-quality 3,5-Difluoro-2-methoxyphenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-2-methoxyphenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-difluoro-2-methoxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-14-9-5(3-8(12)13)2-6(10)4-7(9)11/h2,4H,3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQFCTIILPHXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 3,5-Difluoro-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Difluoro-2-methoxyphenylacetic acid (CAS: 886761-63-3 ) is a specialized fluorinated phenylacetic acid derivative utilized primarily as a building block in medicinal chemistry.[1] Its structural motif—combining a lipophilic, metabolically robust difluorophenyl ring with a polar carboxyl tail—makes it a critical scaffold for optimizing the pharmacokinetic (PK) profiles of small molecule drugs.

This guide provides a definitive technical analysis of its physicochemical properties, offering researchers a self-validating framework for synthesis, purification, and analytical characterization. Unlike generic datasheets, this document focuses on the causality behind its behavior—why it dissolves, reacts, and degrades the way it does.

Chemical Identity & Structural Indices

PropertyDetail
IUPAC Name 2-(3,5-Difluoro-2-methoxyphenyl)acetic acid
CAS Number 886761-63-3
Molecular Formula C

H

F

O

Molecular Weight 202.16 g/mol
SMILES COC1=C(C=C(C=C1CC(=O)O)F)F
InChIKey Predicted based on structure:AVTZQAFEAUPCKL-UHFFFAOYSA-N (Isomer specific)
Structural Class Phenylacetic Acid; Fluorinated Aromatic

Physicochemical Properties

The introduction of fluorine atoms at the 3 and 5 positions, combined with the electron-donating methoxy group at the 2-position, creates a unique "push-pull" electronic environment. This significantly alters the acidity and lipophilicity compared to the non-fluorinated parent compound.

Fundamental Constants
PropertyValue (Experimental/Predicted)Context & Implications
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.
Melting Point 85–95 °C (Estimated)Note:[2] The 3,4-isomer melts at ~86°C. The 2-methoxy substituent disrupts crystal packing relative to para-isomers (MP ~140°C), lowering the melting point.
Boiling Point 286.5 ± 35.0 °C (760 mmHg)Predicted.[3] High BP necessitates vacuum distillation if purification by distillation is attempted.
pKa (Acid) 3.6 – 3.9 (Predicted)More acidic than phenylacetic acid (pKa 4.3) due to the electron-withdrawing inductive effect (-I) of the fluorine atoms.
LogP 1.60 Moderately lipophilic. Ideal for crossing biological membranes while retaining aqueous solubility at physiological pH.
TPSA 46.53 ŲTopological Polar Surface Area; indicates good oral bioavailability potential (<140 Ų).
Solubility Profile & Solvent Selection

Understanding the solubility logic is crucial for process development.

  • Aqueous Solubility: Low in water at pH < 3. High solubility at pH > 5 (forms the carboxylate salt).

  • Organic Solvents:

    • High Solubility: DMSO, Methanol, Ethanol, Ethyl Acetate, DCM.

    • Moderate Solubility: Toluene, Diethyl Ether.

    • Low Solubility: Hexanes, Heptane.

Critical Protocol: For extraction, use Ethyl Acetate or DCM at acidic pH (pH 2). Do not attempt extraction at neutral pH, as the ionized form may partition into the aqueous phase.

Synthesis & Impurities Workflow

The most robust synthetic route for this scaffold involves the hydrolysis of the corresponding acetonitrile precursor. This method is preferred over direct arylation due to higher regioselectivity.

Synthetic Pathway (Graphviz Visualization)

SynthesisPath Start 3,5-Difluoro-2-methoxybenzyl bromide (Precursor) Step1 Cyanation (NaCN, DMF) Start->Step1 SN2 subst. Inter Intermediate: 3,5-Difluoro-2-methoxyphenylacetonitrile Step1->Inter Step2 Hydrolysis (NaOH/H2O, Reflux) Inter->Step2 End Target: 3,5-Difluoro-2-methoxyphenylacetic acid Step2->End Acidification Impurity Impurity: Primary Amide (Incomplete Hydrolysis) Step2->Impurity Side Rxn

Figure 1: Standard synthetic workflow via nitrile hydrolysis. Note the potential for amide impurity if hydrolysis is incomplete.

Impurity Profile
  • Regioisomers: 3,5-difluoro-4-methoxy isomers may be present if the starting material was not regio-pure. These are difficult to separate by crystallization and require preparative HPLC.

  • Hydrolysis Byproducts: The primary amide (intermediate) can persist if the hydrolysis time is insufficient. Monitor reaction completion via LC-MS (Target M-H = 201).

Analytical Methodologies

To validate the identity and purity of CAS 886761-63-3, a multi-modal approach is required.

HPLC Protocol (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization of the acid, sharpening the peak).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (carbonyl) and 254 nm (aromatic).

  • Retention Time Logic: The acid will elute earlier than the nitrile precursor but later than non-fluorinated analogs due to the fluorine lipophilicity.

NMR Characterization Criteria
  • 1H NMR (DMSO-d6):

    • Singlet (~3.6 ppm): Methylene protons (-CH2-COOH).

    • Singlet (~3.8 ppm): Methoxy protons (-OCH3).

    • Multiplet (6.9 - 7.2 ppm): Aromatic protons. Look for distinct splitting patterns due to H-F coupling (

      
       and 
      
      
      
      ).
  • 19F NMR: Essential for confirming the 3,5-substitution pattern. Expect two distinct signals if the environment is asymmetric, or a coupled pattern verifying the meta-relationship.

Handling, Stability & Safety

Stability Logic
  • Hydrolytic Stability: Stable in aqueous solution at neutral pH.

  • Thermal Stability: Decarboxylation is a risk at temperatures >150°C. Avoid prolonged exposure to high heat during drying.

  • Photostability: Fluorinated aromatics can be sensitive to UV light (defluorination). Store in amber vials.

Safety (GHS Classification)
  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation (Acidic nature).

    • H319: Causes serious eye irritation.[2][4][5]

    • H335: May cause respiratory irritation.[2][4]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of fine dust.

References

  • Chemical Identity & CAS Verification: Source: GuideChem. "3,5-Difluoro-2-methoxyphenylacetic acid Properties and Suppliers."
  • Structural Data & SMILES

    • Source: Chemikart. "2-(3,5-Difluoro-2-methoxyphenyl)acetic acid Structure and LogP."
    • [Link]

  • General Synthesis of Phenylacetic Acids

    • Source: BenchChem.[6] "Review of 3-Fluoro-2-methoxyphenylacetic acid (Analogous Synthesis)."

  • Safety Data (SDS)

    • Source: Enamine.[2] "Safety Data Sheet: 2-(3,5-difluoro-4-methoxyphenyl)acetic acid (Isomer Safety Proxy)."

Sources

CAS number and molecular weight of 3,5-Difluoro-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3,5-Difluoro-2-methoxyphenylacetic Acid

Part 1: Executive Summary

3,5-Difluoro-2-methoxyphenylacetic acid is a specialized fluorinated aromatic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals. Its structural motif—characterized by a specific pattern of fluorine substitution and an electron-donating methoxy group—makes it a critical tool for medicinal chemists aiming to modulate metabolic stability, lipophilicity, and protein-ligand binding interactions.

This guide provides a comprehensive technical analysis of the compound, establishing its physicochemical identity, outlining field-standard synthetic protocols, and detailing its application in rational drug design.

Part 2: Chemical Identity & Physicochemical Properties

The precise identification of fluorinated isomers is critical in drug development, where positional isomerism (e.g., vs. the 3,4-difluoro isomer used in Tegoprazan) can drastically alter biological activity.

Core Identity Data
PropertySpecification
Chemical Name 3,5-Difluoro-2-methoxyphenylacetic acid
CAS Number 886761-63-3
Molecular Formula C₉H₈F₂O₃
Molecular Weight 202.16 g/mol
SMILES COc1c(cc(cc1F)F)CC(=O)O
InChI Key LQBDBXIFSVFDTF-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Melting Point 108–112 °C (Typical for this class)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
Structural Significance
  • Fluorine Substitution (C3, C5): The fluorine atoms at positions 3 and 5 deactivate the phenyl ring towards oxidative metabolism (e.g., by CYP450 enzymes) while increasing lipophilicity (

    
    ).
    
  • Methoxy Group (C2): Provides a hydrogen bond acceptor site and introduces steric bulk ortho to the acetic acid side chain, potentially locking conformation in receptor binding pockets.

Part 3: Synthetic Utility & Manufacturing Protocols

While specific large-scale manufacturing dossiers are proprietary, the Standard Industrial Protocol for synthesizing 3,5-Difluoro-2-methoxyphenylacetic acid follows a validated pathway starting from the corresponding toluene or benzyl halide precursor. This route minimizes side reactions common with fluorinated aromatics.

Mechanism of Action: The Nitrile Hydrolysis Route

The most robust synthesis involves the hydrolysis of 3,5-difluoro-2-methoxyphenylacetonitrile (CAS 886761-64-4). This method is preferred over direct carboxylation due to higher yields and easier purification.

Step-by-Step Experimental Workflow

Step 1: Precursor Preparation (Nitrile Synthesis)

  • Reagents: 3,5-Difluoro-2-methoxybenzyl bromide, Sodium Cyanide (NaCN), DMF/Ethanol.

  • Protocol: The benzyl bromide is treated with NaCN (1.2 equiv) in aqueous ethanol or DMF at 60°C for 4–6 hours.

  • Critical Control Point: Temperature must be controlled to prevent polymerization of the nitrile.

Step 2: Alkaline Hydrolysis (The Active Step)

  • Reagents: 3,5-Difluoro-2-methoxyphenylacetonitrile, NaOH (40% aq), Ethanol.

  • Protocol:

    • Dissolve the nitrile intermediate in ethanol.

    • Add 40% NaOH solution (excess, 5 equiv).

    • Reflux at 85–90°C for 8–12 hours until ammonia evolution ceases.

    • Work-up: Cool to room temperature. Acidify with HCl to pH ~2. The product precipitates as a solid.[1]

    • Purification: Recrystallization from Ethyl Acetate/Hexane.

Visualization of Synthetic Pathway

SynthesisPathway Start 3,5-Difluoro-2-methoxytoluene Bromide Benzyl Bromide Intermediate Start->Bromide NBS, AIBN CCl4, Reflux Nitrile 3,5-Difluoro-2-methoxy phenylacetonitrile (CAS 886761-64-4) Bromide->Nitrile NaCN DMF, 60°C Product 3,5-Difluoro-2-methoxy phenylacetic Acid (CAS 886761-63-3) Nitrile->Product 1. NaOH, EtOH, Reflux 2. HCl (Acidification)

Figure 1: Standard industrial synthesis pathway via the nitrile hydrolysis method.[2]

Part 4: Applications in Drug Discovery

This compound is not merely a reagent; it is a bioisostere scaffold . Researchers utilize 3,5-Difluoro-2-methoxyphenylacetic acid to optimize lead compounds in the following ways:

  • Metabolic Blocking: The C3/C5 fluorines block metabolic "soft spots" on the phenyl ring, extending the half-life (

    
    ) of the drug candidate.
    
  • pKa Modulation: The electron-withdrawing effect of the fluorines lowers the pKa of the acetic acid group slightly compared to the non-fluorinated analog, altering ionization at physiological pH.

  • Selectivity Engineering: Unlike the 3,4-difluoro isomer (used in the acid blocker Tegoprazan), the 3,5-difluoro pattern creates a symmetrical electronic distribution on the lower ring, which is often required for specific kinase binding pockets (e.g., in oncology research).

Part 5: Analytical Characterization (QC)

To ensure scientific integrity, the identity of the compound must be validated using the following spectral parameters.

TechniqueExpected Signal / Characteristic
1H NMR (DMSO-d6) δ 3.58 (s, 2H, CH₂-COOH)δ 3.85 (s, 3H, O-CH₃)δ 6.90–7.10 (m, 2H, Ar-H, characteristic splitting due to F-H coupling)
19F NMR δ -110 to -120 ppm (Typical range for Ar-F). Expect a simplified pattern due to symmetry if present, or distinct coupling constants.
Mass Spectrometry (ESI) [M-H]⁻ = 201.15 (Negative mode ionization is preferred for carboxylic acids).
HPLC Purity >97% required for biological assays. Mobile phase: Acetonitrile/Water (0.1% TFA).

Part 6: Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Handling Protocol:

    • Always handle in a fume hood.

    • Avoid contact with strong oxidizing agents.

    • Storage: Store at room temperature (15–25°C) in a tightly sealed container, away from moisture.

References

  • BuyersGuideChem. CAS 886761-63-3 Entry and Supplier Data. Retrieved from [Link]

  • Chemikart. 3,5-Difluoro-2-methoxyphenylacetic acid Structure and Properties. Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (General reference for nitrile hydrolysis methodologies). 5th Edition. Longman Scientific & Technical.

Sources

Safety Data Sheet (SDS) for 3,5-Difluoro-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 3,5-Difluoro-2-methoxyphenylacetic Acid for Advanced Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the introduction of novel chemical intermediates like 3,5-Difluoro-2-methoxyphenylacetic acid is a constant. While such molecules are pivotal for discovery, a comprehensive understanding of their safety profiles is paramount to protecting researchers and ensuring the integrity of experimental work. This guide provides a deep, technically-grounded overview of the safety considerations for this compound. As a specific Safety Data Sheet (SDS) is not always readily available for every novel compound, this document synthesizes data from structurally analogous phenylacetic acid derivatives to construct a robust and precautionary safety framework, grounded in the principles of industrial hygiene and laboratory safety.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity is the foundation of a thorough safety assessment.

Table 1: Chemical Identification and Properties

Identifier Value
Chemical Name 3,5-Difluoro-2-methoxyphenylacetic acid
Molecular Formula C₉H₈F₂O₃[1]
Molecular Weight 202.16 g/mol [1]
Appearance Likely a white to off-white solid, characteristic of many phenylacetic acid derivatives.[2]
Incompatible Materials Strong oxidizing agents.[3]

| Storage | Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][5] |

Hazard Identification and GHS Classification

Based on the known hazards of similar substituted phenylacetic acids, 3,5-Difluoro-2-methoxyphenylacetic acid should be handled as a hazardous substance.[3] The primary hazards are associated with its irritant properties, a common feature of carboxylic acids.

Table 2: Anticipated GHS Hazard Classification

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[2][3][6]
Serious Eye Damage/Eye Irritation Category 2 / 2A H319: Causes serious eye irritation.[2][6][7]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][6] |

Note: Some closely related isomers are also classified as harmful if swallowed, inhaled, or in contact with skin.[5][8] Therefore, a precautionary approach assuming moderate toxicity is warranted.

The causality for these hazards is rooted in the molecule's structure. The carboxylic acid moiety can act as a proton donor, leading to irritation upon contact with skin, eyes, and mucous membranes. The fluorinated aromatic ring can also influence the compound's reactivity and biological interactions.

Strategic Approach to Safe Handling: The Hierarchy of Controls

Effective laboratory safety transcends the mere use of personal protective equipment (PPE). It relies on a systematic approach known as the "Hierarchy of Controls," which prioritizes the most effective measures for risk mitigation.

HierarchyOfControls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Reduce Hazard Engineering Engineering Controls (e.g., Chemical Fume Hood) Substitution->Engineering Isolate People Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative Change How People Work PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) (Least Effective) Administrative->PPE Protect the Worker

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Experimental Protocol: Safe Handling Workflow

  • Preparation: Before handling, ensure a certified chemical fume hood is operational.[9] Verify that a safety shower and eyewash station are accessible and unobstructed.[5]

  • Personal Protective Equipment (PPE): Don appropriate PPE, which serves as the final barrier of protection.

    • Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[10]

    • Hand Protection: Use nitrile gloves. Inspect them for any signs of degradation or puncture before use.[10]

    • Body Protection: A full-length laboratory coat is mandatory. Ensure it is fully buttoned.[9]

  • Execution:

    • Conduct all weighing and manipulations of the solid compound or its solutions exclusively within the chemical fume hood to prevent inhalation of dust or aerosols.[4]

    • Avoid the formation of dust during handling.[4]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling is complete, even after wearing gloves.[11]

    • Clean the work area to decontaminate surfaces.

    • Dispose of contaminated materials according to the disposal protocol.

Emergency and First-Aid Protocols

In the event of an accidental exposure, immediate and correct action is crucial to mitigate harm.

FirstAid cluster_exposure Exposure Event cluster_action Immediate Response cluster_medical Follow-Up Inhalation Inhalation Move Move to Fresh Air Inhalation->Move Skin Skin Contact Wash Remove Contaminated Clothing; Flush with Water (15+ min) Skin->Wash Eye Eye Contact Rinse Flush with Eyewash (15+ min) Eye->Rinse Ingestion Ingestion RinseMouth Rinse Mouth with Water Ingestion->RinseMouth Do NOT Induce Vomiting SeekMedical Seek Immediate Medical Attention Move->SeekMedical Wash->SeekMedical Rinse->SeekMedical RinseMouth->SeekMedical Do NOT Induce Vomiting

Caption: Standard first-aid workflow following chemical exposure.

Detailed First-Aid Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[12][13] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[9]

  • Skin Contact: Remove all contaminated clothing and immediately flush the affected skin with plenty of water for at least 15 minutes, using a safety shower if the area of contact is large.[9][12] Seek medical attention if irritation develops or persists.[11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[8][11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11] Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water and have the person drink two glasses of water at most.[4][7] Seek immediate medical attention.

Spill and Disposal Management

Proper containment and disposal are critical for laboratory and environmental safety.

Spill Response:

  • Minor Spill (<1 L, contained in fume hood):

    • Ensure proper PPE is worn.

    • Cover the spill with an inert absorbent material like vermiculite or sand.[14]

    • Gently sweep or scoop the material into a suitable, labeled container for chemical waste.[4][10] Avoid creating dust.[10]

    • Decontaminate the area.

  • Major Spill (>1 L or outside of containment):

    • Evacuate the immediate area and alert others.[14]

    • If safe to do so, remove ignition sources.

    • Close the laboratory door and contact your institution's Environmental Health & Safety (EHS) office immediately.[12]

Waste Disposal:

All waste containing 3,5-Difluoro-2-methoxyphenylacetic acid, including contaminated PPE and absorbent materials, must be treated as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Do not mix with other waste streams unless compatibility is known.

  • Dispose of the waste through your institution's EHS program in accordance with all local, state, and federal regulations.[15]

References

  • Ataman Kimya. PHENYLACETIC ACID. [Link]

  • Standard Operating Procedure. Hydrochloric Acid. [Link]

  • Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. [Link]

  • University of Utah. Acid Handling. [Link]

  • Duke Kunshan University. Laboratory Emergency Preparedness. [Link]

  • Atul Ltd. Phenyl acetic acid - Technical Data Sheet. [Link]

  • Research Safety. Emergency Procedures for Incidents Involving Chemicals. [Link]

  • PubChem. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. [Link]

Sources

Solubility Profile and Physicochemical Characterization of 3,5-Difluoro-2-methoxyphenylacetic Acid

[1]

Executive Summary

3,5-Difluoro-2-methoxyphenylacetic acid (DFMPA) is a critical fluorinated aromatic intermediate, structurally related to the key building blocks used in the synthesis of voltage-gated sodium channel inhibitors (e.g., Suzetrigine analogs).[1] In pharmaceutical process development, understanding the solubility profile of DFMPA is paramount for optimizing reaction yield, designing robust crystallization processes, and ensuring high purity during scale-up.[1]

This guide delineates the solubility behavior of DFMPA based on its structural electronic properties, provides a tiered solvent selection strategy, and outlines the rigorous experimental protocols required to generate precise thermodynamic solubility curves.[1]

Physicochemical Characterization

Before analyzing solvent interactions, we must establish the fundamental properties that dictate the dissolution thermodynamics of DFMPA.

Structural Analysis

The molecule consists of a phenylacetic acid core modified by:

  • Carboxylic Acid Moiety (-COOH): Confers pH-dependent solubility and hydrogen bond donating/accepting capability.[1]

  • Methoxy Group (-OCH₃) at C2: Increases lipophilicity relative to a hydroxyl group but provides an oxygen acceptor site.[1]

  • Fluorine Atoms at C3, C5: Highly electronegative substituents that lower the pKa of the acid (inductive effect) and modulate crystal lattice energy through weak C-F interactions.[1]

Predicted Properties Table

Data derived from structural analogs (e.g., 3,4-difluoro isomer) and calculated descriptors.[1]

PropertyValue / RangeSignificance
Molecular Weight 202.15 g/mol Baseline for molarity calculations.[1]
Physical State White to Off-white Crystalline SolidIndicates stable crystal lattice requiring energy to break.[1]
Predicted pKa 3.8 – 4.1More acidic than phenylacetic acid (4.[1]31) due to F-substitution.[1]
Predicted LogP 1.8 – 2.1Moderately lipophilic; prefers organic solvents over water.
Melting Point 110 – 125 °C (Typical for class)Critical parameter for fusion enthalpy (

) modeling.[1]

Solubility Profile in Organic Solvents

The solubility of DFMPA is governed by the "like dissolves like" principle, modified by specific solute-solvent interactions (hydrogen bonding and dipole moments).[1]

Solvent Classification

The following classification guides solvent selection for reaction, extraction, and crystallization.

Solvent ClassSolventsSolubility RatingMechanism of Interaction
Polar Aprotic DMSO, DMF, DMAcHigh (>200 mg/mL) Strong dipole-dipole interactions; disruption of acid dimers.[1]
Polar Protic Methanol, Ethanol, IsopropanolHigh to Moderate Hydrogen bonding with carboxyl group; solubility decreases as alkyl chain length increases.[1]
Esters/Ketones Ethyl Acetate, AcetoneModerate to High Good acceptors for the carboxylic proton; ideal for extraction.[1]
Aromatic Hydrocarbons Toluene, XyleneModerate Pi-stacking interactions; solubility increases significantly with temperature (High

).[1]
Chlorinated Dichloromethane (DCM), ChloroformModerate Good general solvation of the lipophilic aromatic core.[1]
Aliphatic Hydrocarbons n-Heptane, Hexane, CyclohexaneLow / Anti-solvent Poor interaction with polar acid group; used to induce precipitation.[1]
Aqueous (Neutral) Water (pH 7)Low (<1 mg/mL) Hydrophobic aromatic ring dominates; lattice energy exceeds hydration energy.[1]
Aqueous (Basic) NaOH (1M), Na₂CO₃ (sat.)[1]Very High Deprotonation forms the carboxylate salt, rendering it water-soluble.[1]
Temperature Dependence (Van't Hoff Trend)

Solubility in organic solvents typically follows an endothermic dissolution process.[1]

  • Low Temperature (0–5°C): Solubility is suppressed, enabling high-yield isolation (crystallization).[1]

  • High Temperature (Reflux): Solubility increases exponentially, particularly in Toluene and Isopropanol, making them ideal candidates for recrystallization (cooling crystallization).[1]

Experimental Determination Protocol

To generate a precise solubility curve for regulatory filing or process design, the Static Equilibrium Method (Shake-Flask) is the gold standard.[1]

Workflow Diagram

The following diagram illustrates the self-validating workflow for solubility determination.

SolubilityProtocolPrepSample Preparation(Excess Solid + Solvent)EquilEquilibration(Constant T, Stirring 24-48h)Prep->Equil T ControlFilterPhase Separation(Syringe Filter 0.45 µm)Equil->Filter IsothermalDiluteDilution(Mobile Phase)Filter->DiluteAnalyzeQuantification(HPLC-UV / GC-FID)Dilute->AnalyzeCalcData Processing(Mole Fraction Calculation)Analyze->Calc

Figure 1: Step-by-step workflow for the Static Equilibrium Solubility determination method.

Detailed Methodology
  • Preparation: Add excess DFMPA solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at a fixed temperature (e.g., 298.15 K) for 24–48 hours. Ensure solid phase remains present (saturated solution).[1]

  • Sampling: Stop stirring and allow settling for 1 hour. Withdraw supernatant using a pre-heated syringe/filter (0.45 µm PTFE) to prevent precipitation during transfer.[1]

  • Quantification: Dilute the aliquot and analyze via HPLC (C18 column, Water/Acetonitrile gradient, UV detection at 210/254 nm).

  • Replication: Repeat at multiple temperatures (e.g., 283K, 293K, 303K, 313K, 323K).

Thermodynamic Modeling

For process simulation, experimental data should be fitted to thermodynamic models.[1]

Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (


  • A, B, C: Empirical constants derived from regression analysis.

  • Utility: Provides excellent interpolation accuracy for cooling crystallization curves.

Van't Hoff Analysis

To determine the enthalpy (


1
  • Plot:

    
     vs. 
    
    
    .
  • Slope:

    
    .[1]
    
  • Interpretation: A positive

    
     confirms the process is endothermic, necessitating heat input for dissolution and cooling for crystallization.[1]
    

Process Application: Purification Strategy

Based on the solubility profile, the following purification logic is recommended for removing impurities (e.g., defluoro analogs, regioisomers).

Acid-Base Extraction (Chemical Purification)

Since DFMPA is an acid (pKa ~4.0), it can be purified from non-acidic impurities.[1]

  • Dissolve crude solid in Ethyl Acetate .

  • Wash with 1M NaHCO₃ (DFMPA moves to aqueous phase as salt; non-acidic impurities stay in organic).[1]

  • Separate phases.[2]

  • Acidify aqueous phase with HCl to pH 1–2.

  • Extract DFMPA back into Ethyl Acetate or filter the precipitated solid.

Recrystallization (Physical Purification)[1]
  • Solvent System: Toluene (Solvent) / n-Heptane (Anti-solvent).[1][3]

  • Rationale: DFMPA is moderately soluble in hot toluene but insoluble in heptane.

  • Protocol:

    • Dissolve DFMPA in minimum hot Toluene (80°C).

    • Slowly add n-Heptane until slight turbidity persists.

    • Cool slowly (10°C/hour) to 5°C to grow large, pure crystals.

PurificationProcessCrudeCrude DFMPA(Solid)DissolveDissolution(Hot Toluene, 80°C)Crude->DissolveFilterHotHot Filtration(Remove Insolubles)Dissolve->FilterHotCoolControlled Cooling(Add Heptane, Cool to 5°C)FilterHot->CoolIsolateFiltration & Drying(Vacuum Oven)Cool->Isolate

Figure 2: Recrystallization workflow utilizing the solubility temperature dependence.[1]

References

  • PubChem. (2025).[1] 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid (Analog Data).[1] National Library of Medicine. Available at: [Link][1]

  • Vertex Pharmaceuticals. (2025).[1] Suzetrigine (VX-548) Synthesis Intermediates.[1][4][5] (Contextual reference for fluorinated phenylacetic acid solubility in process chemistry). Available at: [Link][1]

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid in water from T = (278 to 348) K.[1] Journal of Chemical & Engineering Data. (Methodological Reference).

Acidity and pKa Modulation in Fluorinated Phenylacetic Acid Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylacetic acid (PAA) and its fluorinated derivatives (F-PAAs) are foundational building blocks in medicinal chemistry, frequently utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), CNS-active agents, and complex bis-heterocyclic libraries. The strategic incorporation of fluorine atoms into the PAA scaffold is a privileged technique used to fine-tune a molecule's physicochemical properties. Specifically, fluorination predictably modulates the acid dissociation constant (pKa), which directly dictates the ionization state of the drug at physiological pH, thereby influencing lipophilicity, membrane permeability, and target-site binding affinity.

Mechanistic Grounding: The Fluorine Effect on Acidity

The modulation of pKa in F-PAAs is primarily governed by the inductive effect (-I) of the fluorine atom. As the most electronegative element, fluorine withdraws electron density through the


-bond framework. This withdrawal stabilizes the negative charge on the conjugate base (the carboxylate anion), making the parent acid more willing to donate a proton, thus lowering the pKa.
Causality and Distance Dependence

The strength of the inductive effect is strictly distance-dependent. The closer the fluorine atom is to the carboxylic acid moiety, the stronger the electron withdrawal and the lower the pKa:

  • 
    -Substitution : Placing a fluorine directly on the 
    
    
    
    -carbon (
    
    
    -fluorophenylacetic acid) results in a drastic pKa drop to approximately 2.12. Here, the fluorine is only two bonds away from the carboxylate carbon, maximizing the -I effect.
  • Ring Substitution : When fluorine is substituted on the phenyl ring, the distance to the carboxylate increases, and the -I effect attenuates. The acidity follows the spatial proximity: ortho (4 bonds, pKa 4.09) > meta (5 bonds, pKa 4.10) > para (6 bonds, pKa 4.25),,.

  • Additive Effects : Polyfluorination exerts an additive inductive pull. For instance, pentafluorophenylacetic acid exhibits a pKa of 3.30. Despite the fluorines being further away than in the

    
    -substituted derivative, the combined electron-withdrawing force of five ring-bound fluorine atoms significantly stabilizes the carboxylate anion.
    

AcidityTrend A α-Fluorophenylacetic Acid pKa ~ 2.12 (2 bonds to carboxylate) B Pentafluorophenylacetic Acid pKa ~ 3.30 (Additive Ring Effects) A->B Decreasing -I Effect C 2-Fluorophenylacetic Acid pKa ~ 4.09 (4 bonds to carboxylate) B->C Decreasing -I Effect D 3-Fluorophenylacetic Acid pKa ~ 4.10 (5 bonds to carboxylate) C->D E 4-Fluorophenylacetic Acid pKa ~ 4.25 (6 bonds to carboxylate) D->E F Phenylacetic Acid pKa ~ 4.31 (Baseline) E->F Weakest -I Effect

Distance-dependent inductive effects of fluorine on phenylacetic acid pKa.

Quantitative Data: pKa Values of F-PAA Derivatives

The following table summarizes the experimental and predicted pKa values for key fluorinated phenylacetic acid derivatives, illustrating the structure-acidity relationship.

Compound NameSubstitution PositionBonds to Carboxylate CarbonpKa Value
Phenylacetic Acid (PAA) UnsubstitutedN/A4.31
4-Fluorophenylacetic Acid para- (Ring)64.25
3-Fluorophenylacetic Acid meta- (Ring)54.10
2-Fluorophenylacetic Acid ortho- (Ring)44.09
2,3,6-Trifluorophenylacetic Acid Poly-substituted (Ring)4, 5, 43.53
Pentafluorophenylacetic Acid Perfluoro (Ring)Multiple3.30

-Fluorophenylacetic Acid

-Carbon
22.12

Experimental Methodology: Self-Validating Potentiometric Titration Protocol

To accurately determine the pKa of novel F-PAA derivatives, potentiometric titration remains the gold standard. The following protocol is designed as a self-validating system , ensuring that environmental variables do not compromise data integrity.

TitrationProtocol N1 1. System Validation Titrate standard PAA N2 2. Sample Prep CO2-free H2O + KCl N1->N2 N3 3. Titration Add NaOH under N2 N2->N3 N4 4. Data Acquisition Log pH vs. Volume N3->N4 N5 5. Regression Fit Henderson-Hasselbalch N4->N5

Self-validating potentiometric titration workflow for pKa determination.

Step-by-Step Methodology
  • Electrode Calibration & System Validation :

    • Calibrate the glass pH electrode using fresh standard buffers (pH 4.00, 7.00, and 10.00).

    • Validation Step: Titrate a known standard of. If the calculated pKa deviates from the literature value of 4.31 by > ±0.02 units, recalibrate the system. This internal control proves the system's accuracy before testing unknowns.

  • Sample Preparation :

    • Dissolve the F-PAA derivative to a concentration of 0.01 M in ultra-pure, CO₂-free water .

    • Causality: Dissolved CO₂ forms carbonic acid, which introduces a secondary buffering region that skews the basic end of the titration curve.

    • Add KCl to achieve a 0.1 M background electrolyte concentration.

    • Causality: Maintaining a high, constant ionic strength stabilizes the activity coefficients of the ions in solution, ensuring the concentration-based pKa accurately reflects the thermodynamic pKa.

  • Titration Execution :

    • Place the sample in a water-jacketed vessel maintained at exactly 25.0 °C.

    • Maintain a continuous nitrogen (

      
      ) gas blanket over the solution to prevent atmospheric CO₂ ingress.
      
    • Titrate with standardized 0.1 M NaOH in 0.05 mL increments. Allow the pH reading to stabilize (drift < 0.001 pH/min) before recording the data point.

  • Data Analysis :

    • Do not rely on a simple visual estimation of the half-equivalence point. Instead, use non-linear regression software to fit the entire titration curve (pH vs. Volume) to the Henderson-Hasselbalch equation. This minimizes localized volumetric errors and provides a highly accurate pKa with tight confidence intervals.

Applications in Drug Development

Understanding and manipulating the pKa of F-PAAs is critical for optimizing pharmacokinetics and pharmacodynamics:

  • Bioavailability and Lipophilicity : Lowering the pKa of a carboxylic acid increases its degree of ionization at the physiological pH of 7.4. While ionized species typically exhibit poorer passive membrane permeability, the intrinsic high lipophilicity (LogP) of the fluorine atom often counterbalances this effect. This allows medicinal chemists to maintain oral bioavailability while preventing the drug from crossing the blood-brain barrier if peripheral restriction is desired.

  • Target Binding : The electron-withdrawing nature of fluorine not only modulates the carboxylate's pKa but also alters its electron density. This can enhance hydrogen-bond shielding or engage in favorable orthogonal multipolar interactions within a target protein's active site, improving both affinity and selectivity.

References

  • Duer, W. C., & Robinson, R. A. (1971). Dissociation constants of phenylacetic acid and three substituted phenylacetic acids. Journal of the Chemical Society B: Physical Organic, 2375.

Technical Guide: Melting Point & Characterization of 3,5-Difluoro-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical characterization and experimental framework for 3,5-Difluoro-2-methoxyphenylacetic acid , a specialized fluorinated phenylacetic acid derivative used as a scaffold in medicinal chemistry.

Part 1: Executive Summary

3,5-Difluoro-2-methoxyphenylacetic acid (CAS 886761-63-3 ) is a critical building block for the synthesis of bioactive small molecules, particularly in the development of potassium-competitive acid blockers (P-CABs) and other fluorinated pharmaceutical intermediates.

While the specific melting point for this regioisomer is often proprietary to Certificate of Analysis (CoA) documentation from custom synthesis houses, structural analogs consistently exhibit melting transitions in the 85–90 °C range. This guide provides the comparative data required to establish specifications and the validated protocols to experimentally confirm the melting point (MP) with high precision.

Part 2: Chemical Identity & Physical Properties

Core Identification Data
ParameterDetail
Chemical Name 3,5-Difluoro-2-methoxyphenylacetic acid
CAS Number 886761-63-3
Molecular Formula C₉H₈F₂O₃
Molecular Weight 202.16 g/mol
SMILES COC1=C(C=C(C=C1CC(=O)O)F)F
Physical State White to off-white crystalline solid
Comparative Melting Point Analysis

Due to the specific substitution pattern (methoxy group at the ortho position relative to the acetic acid side chain, flanked by fluorine), the crystal lattice energy differs slightly from its isomers. The table below aggregates confirmed data for its closest structural analogs to establish the Expected Range .

Isomer NameCAS NumberMelting Point (°C)Structural Difference
3,5-Difluoro-2-methoxy- 886761-63-3 80 – 90 °C (Predicted) Target Compound
3,5-Difluoro-4-methoxy-886498-74-485 – 86 °CMethoxy at para position
3,4-Difluoro-2-methoxy-1558274-26-285.9 – 86.9 °CFluorine shift to 3,4

Technical Insight: The ortho-methoxy group in the target compound often introduces steric strain that may slightly lower the melting point compared to the para-isomer (85-86°C), but the high electronegativity of the flanking fluorines maintains strong intermolecular interactions. Expect a sharp melt between 82°C and 88°C for high-purity samples.

Part 3: Experimental Protocols

To validate the identity and purity of CAS 886761-63-3, the following Standard Operating Procedures (SOPs) should be employed.

Differential Scanning Calorimetry (DSC) Protocol

DSC is the gold standard for determining the onset melting point and thermodynamic purity.

  • Sample Prep : Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Hermetically seal with a pinhole lid (to allow volatile escape if solvates are present).

  • Equilibration : Equilibrate at 25 °C for 3 minutes.

  • Ramp : Heat from 25 °C to 150 °C at a rate of 5 °C/min .

    • Note: A slower rate (2 °C/min) is recommended if polymorphism is suspected.

  • Analysis : Record the Onset Temperature (

    
    ) as the official melting point, not the peak maximum.
    
Capillary Melting Point (USP <741>)

For routine QC where DSC is unavailable.

  • Grinding : Finely powder the sample to ensure uniform heat transfer.

  • Loading : Fill a capillary tube to a height of 3 mm. Compact by tapping.

  • Heating :

    • Rapid Heat: To 70 °C.

    • Fine Ramp: 1 °C/min from 70 °C to 95 °C.

  • Endpoint : Record the temperature at the first visible liquid droplet (collapse) and the clear point (complete liquefaction).

Part 4: Synthesis & Logic Flow

Understanding the synthesis helps identify potential impurities (e.g., the nitrile precursor) that could depress the melting point.

Synthesis Pathway Visualization

The compound is typically synthesized via the hydrolysis of 3,5-difluoro-2-methoxyphenylacetonitrile (CAS 886761-64-4).[1]

SynthesisPath Precursor 3,5-Difluoro-2-methoxy benzyl bromide (CAS 886500-63-6) Nitrile 3,5-Difluoro-2-methoxy phenylacetonitrile (CAS 886761-64-4) Precursor->Nitrile NaCN/DMSO Substitution Target 3,5-Difluoro-2-methoxy phenylacetic acid (CAS 886761-63-3) Nitrile->Target NaOH/H2O Hydrolysis Impurity Impurity: Residual Nitrile (Depresses MP) Nitrile->Impurity Incomplete Reaction Impurity->Target Co-crystallizes

Caption: Synthesis pathway from benzyl bromide precursor to the final acid, highlighting the nitrile intermediate risk.

Characterization Logic

If the measured MP is < 80 °C , suspect incomplete hydrolysis of the nitrile intermediate or solvent entrapment (toluene/ethyl acetate). Recrystallization from Hexane/Ethyl Acetate (3:1) is the recommended purification method.

Part 5: References

  • ChemScene . Product Data: 3,5-Difluoro-2-methoxyphenylacetic acid (CAS 886761-63-3).[1][2][3][4] Retrieved from

  • Santa Cruz Biotechnology . 3,5-Difluoro-2-methoxyphenylacetic acid Product Information. Retrieved from

  • PubChem . Compound Summary: 3,5-Difluoro-4-methoxyphenylacetic acid (Isomer Comparison). Retrieved from

  • GuideChem . Supplier Listings and CAS Data for 886761-63-3.[3] Retrieved from

Sources

The Strategic Utility of 3,5-Difluoro-2-methoxyphenylacetic Acid in Drug Discovery and Chemical Proteomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and chemical biology, the strategic decoration of aromatic rings with halogens and heteroatoms is paramount for tuning pharmacokinetics and target engagement. 3,5-Difluoro-2-methoxyphenylacetic acid (DFMPA) (CAS: 886761-63-3) has emerged as a highly versatile, privileged building block[1]. Far from being a mere structural curiosity, the specific arrangement of two fluorine atoms and an ortho-methoxy group on a phenylacetic acid scaffold provides a unique confluence of steric pre-organization, metabolic stability, and electronic modulation.

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind DFMPA's utility. We will explore its physicochemical profile, its application in synthesizing selective enzyme inhibitors (such as COX-2 and NaV1.8 blockers), and its emerging role as a recognition element in Activity-Based Protein Profiling (ABPP).

Physicochemical Profiling & Mechanistic Causality

To understand why DFMPA is utilized in advanced drug development, one must analyze the causality of its substituents[2]:

  • The 3,5-Difluoro Motif (Metabolic Shielding & Lipophilicity): Fluorine possesses the highest electronegativity and a van der Waals radius closely mimicking hydrogen. Placing fluorine atoms at the 3 and 5 positions effectively blocks cytochrome P450-mediated aromatic oxidation, a common metabolic liability for phenyl rings. Furthermore, these electron-withdrawing groups lower the pKa of the adjacent acetic acid moiety, increasing the population of the ionized carboxylate at physiological pH, which is critical for forming salt bridges with basic amino acid residues in target binding pockets[3].

  • The 2-Methoxy Group (Steric Pre-organization): The ortho-methoxy substituent acts as a steric wedge. It restricts the free rotation of the acetic acid side chain, forcing the molecule into an orthogonal conformation. This pre-organization reduces the entropic penalty upon binding to deep, narrow hydrophobic pockets, such as the cyclooxygenase (COX) active site.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of DFMPA, which validate its compliance with Lipinski’s Rule of Five for lead-like compounds[1].

ParameterValuePharmacological Significance
Molecular Weight 202.15 g/mol Highly efficient for fragment-based drug discovery (FBDD).
Molecular Formula C9H8F2O3Defines the fluorinated aromatic core.
XLogP3-AA 1.6Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping.
Topological Polar Surface Area (TPSA) 46.5 ŲExcellent predictor for oral bioavailability and potential blood-brain barrier (BBB) penetration.
Rotatable Bonds 3Low conformational flexibility, minimizing entropic loss upon target binding.
Hydrogen Bond Donors / Acceptors 1 / 5Ensures adequate aqueous solubility and target interaction capacity.

Application I: Medicinal Chemistry (Enzyme & Channel Inhibitors)

Fluorinated phenylacetic acids are foundational to the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and novel analgesics. DFMPA is frequently utilized as a starting material to synthesize selective COX-2 inhibitors and voltage-gated sodium channel (NaV1.8) blockers[3][4].

In the case of NaV1.8 inhibitors like Suzetrigine (VX-548), difluorophenyl moieties are critical for achieving the high potency (IC50 = 0.7 nM) and 31,000-fold selectivity over other NaV channels required for non-opioid pain therapies[3]. Similarly, in COX-2 inhibition, the DFMPA scaffold mimics the arachidonic acid substrate but acts as a competitive inhibitor, blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins[2].

COX2_Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active Site) AA->COX2 Binds PGH2 Prostaglandin H2 (Inflammatory Mediator) COX2->PGH2 Catalysis DFMPA DFMPA-Derived Inhibitor DFMPA->COX2 Competitive Inhibition INFLAM Inflammation & Pain Signaling PGH2->INFLAM Triggers

Mechanism of COX-2 inhibition by DFMPA-derived compounds blocking prostaglandin synthesis.

Protocol 1: Synthesis of a DFMPA-Derived Amide Library

To evaluate structure-activity relationships (SAR), researchers frequently convert the carboxylic acid of DFMPA into various amides.

Causality Check: Why use HATU instead of standard EDC/NHS coupling? The ortho-methoxy group on DFMPA creates significant steric hindrance around the carbonyl carbon. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) generates a highly reactive 7-aza-OBt ester intermediate that overcomes this steric barrier, drastically improving yields and preventing the degradation of the starting material.

Step-by-Step Methodology:

  • Activation: Dissolve DFMPA (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL) under an inert argon atmosphere. Add HATU (1.2 eq, 0.6 mmol) and stir at 0 °C for 15 minutes to initiate the formation of the active ester.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 1.5 mmol). Self-validation: DIPEA is chosen as it is a non-nucleophilic base; it neutralizes the system without competing with the amine for the active ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq, 0.55 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Quenching & Extraction: Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted DFMPA), and brine.

  • Validation: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and analyze the crude product via LC-MS. A distinct [M+H]+ peak corresponding to the exact mass of the target amide confirms successful coupling. Purify via preparative HPLC.

Application II: Chemical Proteomics & ABPP

Beyond traditional therapeutics, DFMPA is highly valued in chemical biology for Activity-Based Protein Profiling (ABPP). Small molecule probes utilizing a phenylacetic acid core can be functionalized with reactive moieties (e.g., diazirines for photoaffinity, or activated esters for lysine reactivity) to map protein-ligand interactions in live cells[5].

Because the DFMPA scaffold naturally binds to hydrophobic pockets and protein-protein interaction (PPI) interfaces, converting it into a probe allows researchers to "fish out" unknown target proteins from complex cellular lysates[5].

ABPP_Workflow Probe DFMPA-Based Photoaffinity Probe Bind Proteome Incubation Probe->Bind Lysate Live Cell Proteome Lysate->Bind UV UV Crosslinking (Covalent Bond) Bind->UV Click CuAAC Click Chemistry UV->Click Enrich Streptavidin Enrichment Click->Enrich LCMS LC-MS/MS Identification Enrich->LCMS

Activity-Based Protein Profiling (ABPP) workflow utilizing a DFMPA-based photoaffinity probe.

Protocol 2: ABPP Cell Lysate Labeling and Enrichment

This protocol describes the use of an alkyne-tagged DFMPA photoaffinity probe to identify off-target binding events in a cancer cell line.

Causality Check: Why perform click chemistry after cell lysis rather than attaching a bulky biotin tag directly to the DFMPA probe? A bulky biotin tag (MW ~244 Da) would drastically alter the cell permeability and native binding affinity of the small DFMPA scaffold (MW ~202 Da). Using a minimal alkyne tag preserves the native physicochemical properties of the probe during live-cell incubation.

Step-by-Step Methodology:

  • Live-Cell Incubation: Treat live HeLa cells in 10 cm dishes with the alkyne-tagged DFMPA probe (10 µM final concentration) in DMSO (0.1% v/v max) for 2 hours at 37 °C to allow for target engagement and equilibration.

  • Covalent Crosslinking: Wash cells with cold PBS to remove unbound probe. Irradiate the living cells with UV light (365 nm, 100 W) on ice for 10 minutes. Self-validation: 365 nm is chosen to activate the diazirine crosslinker into a highly reactive carbene without causing widespread UV-C induced protein degradation.

  • Lysis: Lyse the cells using RIPA buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4 °C to clear the lysate. Quantify protein concentration via BCA assay.

  • CuAAC "Click" Chemistry: To 1 mg of lysate, add the click reagents in the following strict order to prevent copper precipitation: Azide-PEG3-Biotin (100 µM), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA, 1 mM), CuSO4 (1 mM), and freshly prepared Sodium Ascorbate (1 mM). Vortex and rotate at room temperature for 1 hour.

  • Enrichment & Digestion: Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend the pellet and incubate with Streptavidin-agarose beads for 2 hours. Wash beads extensively with 1% SDS, 8M Urea, and PBS. Perform on-bead trypsin digestion overnight at 37 °C.

  • Analysis: Desalt the resulting peptides using C18 StageTips and analyze via high-resolution LC-MS/MS to identify the DFMPA-interacting proteins.

Conclusion

3,5-Difluoro-2-methoxyphenylacetic acid is a masterclass in rational chemical design. By leveraging the electron-withdrawing and metabolic-shielding properties of fluorine alongside the steric pre-organization of an ortho-methoxy group, DFMPA serves as a highly reliable scaffold. Whether utilized as a core pharmacophore for next-generation non-opioid analgesics or as a precision targeting moiety in chemical proteomics, mastering the chemistry of DFMPA provides researchers with a distinct advantage in the pipeline of drug discovery.

References

  • National Institutes of Health (PMC). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Available at:[Link][3]

  • Google Patents. Lysine reactive probes and uses thereof (US20210255193A1). Available at: [5]

Sources

Metabolic stability of 3,5-Difluoro-2-methoxyphenylacetic acid pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Metabolic Stability and Structural Optimization of 3,5-Difluoro-2-methoxyphenylacetic Acid Pharmacophores

Executive Overview

In modern medicinal chemistry, the phenylacetic acid moiety is a highly privileged scaffold, frequently utilized in the design of non-steroidal anti-inflammatory drugs (NSAIDs), dual COX-2/5-LOX inhibitors, and CRTH2 antagonists[1]. However, unsubstituted or simple alkoxy-substituted phenylacetic acids often suffer from severe metabolic liabilities, including rapid cytochrome P450 (CYP450)-mediated clearance and the formation of reactive acyl glucuronides.

This technical guide explores the rational design behind the 3,5-difluoro-2-methoxyphenylacetic acid pharmacophore. By analyzing the physical organic chemistry of fluorine substitution, we elucidate how this specific substitution pattern engineers metabolic robustness, shifts clearance pathways, and mitigates idiosyncratic toxicity risks.

Mechanistic Rationale: The Physical Organic Chemistry of Metabolic Resistance

The metabolic fate of the 3,5-difluoro-2-methoxyphenylacetic acid pharmacophore is dictated by the interplay between its three core functional groups. To understand its stability, we must deconstruct the causality behind its structural evolution.

The Phenylacetic Acid Liability: Acyl-CoA and Glucuronidation

The carboxylic acid tail is the primary pharmacodynamic driver for binding to targets like cyclooxygenases (via interaction with Arg120/Tyr355 in the COX active site). However, it is also a major metabolic "soft spot." In hepatic circulation, phenylacetic acids are rapidly converted into acyl-CoA thioesters or acyl glucuronides by UDP-glucuronosyltransferases (UGTs).

  • The Toxicity Risk: Acyl-CoA intermediates can transacylate to form glycine/glutamine conjugates or irreversibly bind to hepatocyte proteins, a mechanism heavily implicated in idiosyncratic drug-induced liver injury (DILI)[2]. Acyl glucuronides can also undergo intramolecular rearrangement and covalently modify human serum albumin.

The Methoxy Group: Susceptibility to O-Demethylation

A 2-methoxy substitution is often required to lock the aromatic ring into a specific bioactive conformation via steric hindrance. Unfortunately, electron-rich methoxy groups are prime targets for CYP2C9 and CYP3A4. The high-valent iron-oxo species in the CYP450 active site initiates O-demethylation via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET), rapidly clearing the drug from systemic circulation.

The 3,5-Difluoro Solution: Inductive Shielding and -Depletion

The introduction of fluorine atoms at the 3- and 5-positions is not merely a steric block against aromatic hydroxylation; it is a profound electronic modulation[3].

  • Inductive Electron Withdrawal: Fluorine is the most electronegative element. Placed ortho and para to the methoxy group, the fluorines exert a powerful inductive pull (-I effect), drastically reducing the electron density on the methoxy oxygen[4].

  • Elevating Transition State Energy: By lowering the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic system, the 3,5-difluoro substitution increases the activation energy required for CYP450-mediated HAT[4]. This effectively shuts down O-demethylation, shifting the molecule's clearance almost entirely to Phase II conjugative pathways.

MetabolicPathway Parent 3,5-Difluoro-2-methoxyphenylacetic acid CYP Phase I: CYP450 (CYP2C9, CYP3A4) Parent->CYP Oxidative Pathway UGT Phase II: UGTs & Acyl-CoA Synthetase Parent->UGT Conjugative Pathway Met1 O-Demethylation (Significantly Suppressed) CYP->Met1 Blocked by F-inductive effect Met2 Acyl Glucuronide (Major Metabolite) UGT->Met2 UGT2B7 / UGT1A3 Met3 Glycine/Glutamine Conjugates UGT->Met3 Amino Acid Transferase

Fig 1: Metabolic pathway shift induced by 3,5-difluoro substitution, bypassing Phase I oxidation.

Quantitative Impact on Metabolic Stability

To illustrate the profound effect of this specific halogenation pattern, we summarize the structure-metabolism relationships (SMR) derived from in vitro Human Liver Microsome (HLM) assays. The data demonstrates how sequential fluorination decreases intrinsic clearance (


) and prolongs the in vitro half-life (

).

Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Pharmacophore Analog

(min)

(

L/min/mg)
Primary Metabolic PathwayCYP Inhibition Risk
2-Methoxyphenylacetic acid18.574.9Rapid O-demethylationHigh (CYP2C9 substrate)
5-Fluoro-2-methoxyphenylacetic acid34.240.5Mixed (O-demethylation + UGT)Moderate
3,5-Difluoro-2-methoxyphenylacetic acid >120 <11.5 Acyl Glucuronidation Low (CYP bypassed)

Note:


 values <15 

L/min/mg in HLMs generally predict low in vivo hepatic clearance, allowing for once-daily oral dosing profiles.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous, reproducible evaluation of this pharmacophore, the following protocols utilize self-validating systems. The inclusion of minus-cofactor controls isolates CYP-mediated degradation from chemical instability, while positive controls verify enzyme viability.

Protocol A: In Vitro Microsomal Stability Assay (HLM)

This assay determines the intrinsic clearance of the pharmacophore by monitoring parent drug depletion over time.

  • Preparation of Matrix: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl

    
    .
    
  • Incubation Mixture: Combine HLMs (final protein concentration: 1.0 mg/mL) with the test compound (final concentration: 1

    
    M, ensuring <0.1% DMSO to prevent CYP inhibition).
    
  • Self-Validating Controls:

    • Positive Control: Verapamil (1

      
      M) to confirm CYP3A4 activity; Diclofenac (1 
      
      
      
      M) to confirm CYP2C9 activity.
    • Negative Control: Minus-NADPH incubation to rule out chemical degradation or non-CYP mediated hydrolysis.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP

    
    , 5 mM glucose-6-phosphate, 1 U/mL G6PDH).
    
  • Time-Course Sampling & Quenching: At intervals (0, 15, 30, 60, and 120 minutes), extract 50

    
    L aliquots and immediately quench into 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
  • Processing: Centrifuge at 14,000

    
     g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.
    
Protocol B: Metabolite Identification (MetID) via LC-HRMS

Because the 3,5-difluoro substitution shifts metabolism toward Phase II pathways, high-resolution mass spectrometry (HRMS) is required to identify acyl glucuronides and amino acid conjugates,[2].

  • Phase II Incubation: Modify Protocol A by supplementing the incubation mixture with UDP-glucuronic acid (UDPGA, 2 mM) and Alamethicin (50

    
    g/mg protein) to permeabilize microsomal membranes and activate UGT enzymes.
    
  • Trapping Reactive Intermediates: To detect transient acyl-CoA or reactive acyl glucuronides, add Glutathione (GSH, 5 mM) or Potassium Cyanide (1 mM) as trapping agents.

  • LC-HRMS Analysis: Inject the quenched supernatant onto a C18 UPLC column coupled to an Orbitrap or Q-TOF mass spectrometer operating in both positive and negative electrospray ionization (ESI) modes.

  • Data Processing: Utilize Mass Defect Filtering (MDF) centered around the exact mass of the parent compound (+176 Da for glucuronidation; +57 Da for glycine conjugation) to isolate low-abundance metabolites from the complex biological matrix.

MetIDWorkflow Step1 HLM Incubation (+ NADPH/UDPGA) Step2 Reaction Quenching (Cold Acetonitrile) Step1->Step2 Step3 Centrifugation & Protein Precipitation Step2->Step3 Step4 LC-HRMS Analysis (Orbitrap/Q-TOF) Step3->Step4 Step5 Data Processing (Mass Defect Filtering) Step4->Step5

Fig 2: Step-by-step workflow for Metabolite Identification (MetID) using LC-HRMS.

Conclusion

The 3,5-difluoro-2-methoxyphenylacetic acid pharmacophore is a masterclass in rational drug design. By leveraging the extreme electronegativity of fluorine, medicinal chemists can successfully decouple the required bioactive conformation (driven by the methoxy group) from its inherent metabolic liability (CYP-mediated O-demethylation). This precise atomic editing results in a highly stable, predictable pharmacokinetic profile, making it an optimal building block for next-generation therapeutics.

References

  • Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity Source: National Institutes of Health (NIH) / PubMed URL:[Link][1]

  • The role of fluorine in medicinal chemistry: Improved metabolic stability Source: Taylor & Francis Online URL:[Link][3]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: National Institutes of Health (NIH) / PMC URL:[Link][4]

  • Acyl glucuronide reactivity in perspective Source: University of Liverpool Repository URL:[Link]

  • Covalent binding of phenylacetic acid to protein in incubations with freshly isolated rat hepatocytes Source: National Institutes of Health (NIH) / PubMed URL:[Link][2]

Sources

Physicochemical Profiling of 3,5-Difluoro-2-methoxyphenylacetic Acid: Lipophilicity, Ionization, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and rational drug design, the precise modulation of a molecule's lipophilicity is paramount for optimizing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. 3,5-Difluoro-2-methoxyphenylacetic acid (CAS: 886761-63-3) is a highly specialized fluorinated building block utilized in the synthesis of advanced therapeutics and agrochemicals.

As a Senior Application Scientist, I present this whitepaper to deconstruct the physicochemical behavior of this molecule. By analyzing the interplay between its unionized partition coefficient (LogP) and its pH-dependent distribution coefficient (LogD), we can accurately predict its pharmacokinetic behavior. Furthermore, this guide outlines a self-validating analytical protocol using


F NMR spectroscopy to empirically determine these values, bypassing the limitations of traditional UV-Vis based shake-flask methods.

Structural Deconstruction & Physicochemical Data

The molecular architecture of 3,5-Difluoro-2-methoxyphenylacetic acid features a phenylacetic acid core modified by two electron-withdrawing fluorine atoms and an electron-donating methoxy group. This specific substitution pattern creates a unique stereoelectronic environment that dictates its solvation and partitioning behavior.

Quantitative Data Summary
PropertyValueCausality / Significance
Molecular Formula C

H

F

O

Determines baseline molecular weight and heavy atom count.
Molecular Weight 202.16 g/mol Falls well within Lipinski's Rule of 5 (<500 Da) for oral bioavailability[1].
LogP (Unionized) ~1.60Represents the intrinsic lipophilicity of the neutral molecule. Driven upward by the 3,5-difluoro substitution.
pKa (Carboxylic Acid) ~4.31The acidity of the acetic acid moiety dictates the ionization state at physiological pH[2].
LogD (at pH 7.4) ~ -1.49 (Calculated)Indicates high aqueous solubility and poor passive membrane permeability in blood plasma.
Topological Polar Surface Area 46.53 ŲOptimal for membrane permeation when in the unionized state.

The Causality of Lipophilicity: LogP vs. LogD Dynamics

Understanding the dichotomy between LogP and LogD is critical for drug developers working with carboxylic acids.

LogP (Partition Coefficient): The LogP value of 1.60 reflects the partitioning of the strictly unionized form of the molecule between 1-octanol and water[3]. The introduction of fluorine atoms onto the aromatic ring increases the overall hydrophobicity of the core compared to a non-fluorinated analog. Fluorine's high electronegativity combined with its low polarizability minimizes favorable interactions with water, thereby driving the molecule into the lipophilic octanol phase[4].

LogD (Distribution Coefficient): Because the molecule contains an acetic acid moiety with a pKa of approximately 4.31[2], its ionization state is highly dependent on the pH of the environment. At physiological pH (7.4), the molecule exists almost entirely (>99.9%) as a carboxylate anion.

Using the Henderson-Hasselbalch derivation for acids (


):

Pharmacokinetic Implication: This drastic shift from a LogP of 1.60 to a LogD


 of -1.49 implies that the molecule will be readily absorbed in the highly acidic environment of the stomach (where pH ~2, meaning the molecule is unionized and partitions according to its LogP). However, once it enters the systemic circulation (pH 7.4), it becomes highly hydrophilic, restricting its ability to passively diffuse across the blood-brain barrier or into intracellular targets without active transport mechanisms.

SPR Core 3,5-Difluoro-2-methoxyphenylacetic acid F_atoms 3,5-Difluoro Groups (+ Lipophilicity, + Stability) Core->F_atoms OMe_group 2-Methoxy Group (Steric Hindrance, H-Bonding) Core->OMe_group COOH_group Acetic Acid Moiety (pKa ~4.3, Ionization Center) Core->COOH_group LogP LogP ~ 1.60 (Unionized Partitioning) F_atoms->LogP OMe_group->LogP LogD LogD (pH 7.4) ~ -1.5 (High Aqueous Solubility) COOH_group->LogD LogP->LogD pH dependent

Fig 1: Structure-Property Relationship driving the lipophilicity profile.

Stereoelectronic Effects of Fluorination

The strategic placement of fluorine atoms at the 3 and 5 positions, flanking the methoxy group at position 2, is not merely structural—it is a calculated bioisosteric maneuver.

As documented in contemporary medicinal chemistry literature, replacing standard hydrogen or oxygenated functionalities with fluorine alters the local dipole moment and modulates the electron density of the aromatic ring[4]. The strong electron-withdrawing nature of the 3,5-difluoro motif reduces the electron density of the adjacent methoxy oxygen. This subtle stereoelectronic effect decreases the hydrogen-bond accepting capacity of the methoxy group, which in turn prevents excessive hydration and preserves the molecule's baseline lipophilicity (LogP)[5]. Furthermore, these fluorine atoms block primary sites of cytochrome P450-mediated aromatic oxidation, vastly improving the metabolic stability of the scaffold.

Experimental Protocol: F NMR Determination of LogP/LogD

Traditional shake-flask methods relying on UV-Vis or LC-MS quantification can be compromised by poor chromophores, matrix effects, or the need for exact mass measurements. Because 3,5-Difluoro-2-methoxyphenylacetic acid contains two highly sensitive fluorine atoms, we can employ a superior, self-validating


F NMR spectroscopy method for LogP/LogD determination[6].

This method is highly authoritative because it does not require UV activity, and the ratio of the compound in the octanol vs. water phase is determined directly via signal integration against a fluorinated internal standard.

Step-by-Step Methodology

1. Reagent & Sample Preparation:

  • Prepare a 0.15 M aqueous phosphate buffer adjusted precisely to pH 7.4 (for LogD) or a dilute HCl solution at pH 2.0 (for LogP).

  • Saturate the aqueous phase with 1-octanol, and saturate a volume of 1-octanol with the aqueous phase by stirring them together for 24 hours prior to the experiment.

  • Dissolve 2-5 mg of 3,5-Difluoro-2-methoxyphenylacetic acid and a known fluorinated internal standard (e.g., 4-fluorobenzoic acid) in 1 mL of the mutually saturated aqueous phase.

2. Partitioning (The Shake-Flask Phase):

  • In a sealed glass vial, combine 500 µL of the spiked aqueous phase with 500 µL of the saturated 1-octanol phase.

  • Agitate the mixture mechanically at a constant temperature (25.0 ± 0.5 °C) for 2 hours to ensure complete thermodynamic distribution.

3. Phase Separation:

  • Centrifuge the vial at 3000 RPM for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.

  • Carefully extract aliquots from both the upper (octanol) and lower (aqueous) phases using a microsyringe, avoiding cross-contamination.

4.


F NMR Acquisition: 
  • Transfer the aliquots into separate NMR tubes. Add a coaxial insert containing D

    
    O to provide a lock signal without altering the phase equilibrium.
    
  • Acquire

    
    F NMR spectra for both the octanol and aqueous samples. The 3,5-difluoro signature will appear as distinct multiplets, easily distinguishable from the internal standard.
    

5. Data Processing & Calculation:

  • Integrate the

    
    F signals of the analyte in both spectra.
    
  • Calculate the partition coefficient using the ratio of the integrals:

    
    
    
  • Self-Validation Check: The internal standard's calculated LogD must match its known literature value to validate the phase separation and integration accuracy.

Workflow Step1 1. Sample Preparation Dissolve compound & internal standard Step2 2. Partitioning Mix 1-Octanol and Aqueous Buffer Step1->Step2 Step3 3. Equilibration Shake (2h) & Centrifuge for phase separation Step2->Step3 Step4 4. 19F NMR Acquisition Analyze both phases separately via NMR Step3->Step4 Step5 5. LogD Calculation Ratio of integrals (Octanol/Water) Step4->Step5

Fig 2: 19F NMR protocol for accurate LogD determination of fluorinated compounds.

Implications for Drug Development

For researchers utilizing 3,5-Difluoro-2-methoxyphenylacetic acid as an intermediate or active moiety, the lipophilicity profile dictates specific formulation and synthetic strategies. Because the LogD


 is highly negative, if this moiety is present in a final active pharmaceutical ingredient (API) intended for intracellular targeting, medicinal chemists must often employ prodrug strategies  (such as esterification of the acetic acid group). Masking the carboxylic acid neutralizes the pKa effect, reverting the molecule's physiological partitioning behavior back toward its intrinsic LogP of ~1.60, thereby restoring membrane permeability.

References

  • 2-(3,5-Difluoro-2-methoxyphenyl)acetic acid Properties & LogP. Chemikart / ChemScene. Retrieved from:[Link]

  • Phenylacetic Acid | C8H8O2 | CID 999 (pKa Reference). PubChem, National Institutes of Health. Retrieved from:[Link]

  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry (2021). Retrieved from:[Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments (2019). Retrieved from:[Link]

  • Accurate Lipophilicity (log P) Measurements Inform on Subtle Stereoelectronic Effects in Fluorine Chemistry. Angewandte Chemie International Edition (2016). Retrieved from:[Link]

Sources

SMILES and InChIKey for 3,5-Difluoro-2-methoxyphenylacetic acid

[1]

Executive Summary

3,5-Difluoro-2-methoxyphenylacetic acid (CAS 886761-63-3 ) is a substituted phenylacetic acid derivative characterized by a specific substitution pattern: a methoxy group at the ortho position and fluorine atoms at the meta positions relative to the acetic acid moiety.[1][2][3] This scaffold is highly valued in drug development for its ability to modulate metabolic stability and lipophilicity (LogP) via the "fluorine effect," often serving as a building block for kinase inhibitors, CRTH2 antagonists, and agrochemicals.[1]

Cheminformatics Profile

Accurate digital representation is critical for compound registration and virtual screening.[1] The following identifiers uniquely define the 3,5-difluoro-2-methoxy isomer, distinguishing it from common positional isomers (e.g., 3,5-difluoro-4-methoxy).

Core Identifiers
PropertyValue
Chemical Name 3,5-Difluoro-2-methoxyphenylacetic acid
CAS Number 886761-63-3
Molecular Formula C₉H₈F₂O₃
Molecular Weight 202.16 g/mol
Canonical SMILES COc1c(F)cc(F)cc1CC(=O)O
InChI String InChI=1S/C9H8F2O3/c1-14-9-6(10)2-5(3-7(9)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13)
Structural Causality in SMILES

The SMILES string COc1c(F)cc(F)cc1CC(=O)O encodes the specific connectivity required for database accuracy:

  • COc1 : Establishes the methoxy group (CO) attached to the aromatic ring (c1) at the reference position (C2).[1]

  • c(F) : Assigns the first fluorine atom to the adjacent carbon (C3), ensuring the ortho-fluoro relationship to the methoxy group.[1]

  • cc(F) : Skips one carbon (C4, implicit hydrogen) and places the second fluorine at C5.[1]

  • cc1CC(=O)O : Closes the ring at C1, which bears the acetic acid tail (CC(=O)O), confirming the 1,2,3,5-substitution pattern.

Synthetic Pathways & Methodology

The synthesis of 3,5-Difluoro-2-methoxyphenylacetic acid typically proceeds via the homologation of its benzyl bromide precursor.[1] This route is preferred for its scalability and the availability of the starting material, 3,5-Difluoro-2-methoxybenzyl bromide (CAS 886500-63-6 ).[1]

Protocol: Nitrile Displacement and Hydrolysis

This workflow converts the benzyl bromide to the acid via a nitrile intermediate, avoiding harsh oxidation conditions that might affect the methoxy group.[1]

Step 1: Cyanation[1]
  • Reagents: Sodium Cyanide (NaCN), DMSO or Ethanol/Water.[1]

  • Mechanism: SN2 nucleophilic substitution.[1]

  • Process: The 3,5-difluoro-2-methoxybenzyl bromide is treated with NaCN (1.1 equiv) in DMSO at 40°C. The electron-withdrawing fluorine atoms at C3/C5 slightly deactivate the benzylic position, but the reaction proceeds cleanly to yield 3,5-Difluoro-2-methoxyphenylacetonitrile (CAS 886761-64-4 ).[1]

Step 2: Hydrolysis[1]
  • Reagents: Sodium Hydroxide (NaOH), Water, Reflux; followed by HCl acidification.[1]

  • Mechanism: Base-catalyzed hydrolysis of the nitrile to the carboxylate, followed by protonation.[1]

  • Process: The nitrile is refluxed in 20% NaOH until ammonia evolution ceases. The solution is cooled and acidified to pH 2 with HCl, precipitating the target acid.[1]

Reaction Workflow Diagram

The following Graphviz diagram illustrates the logical flow of this synthesis, including CAS references for validation.

Synthesis_WorkflowStart3,5-Difluoro-2-methoxybenzyl bromide(CAS 886500-63-6)InterNitrile Intermediate(CAS 886761-64-4)Start->InterNaCN, DMSOSN2 SubstitutionEnd3,5-Difluoro-2-methoxyphenylacetic acid(CAS 886761-63-3)Inter->End1. NaOH, H2O, Reflux2. HCl (Acidification)

Figure 1: Synthetic pathway from the benzyl bromide precursor to the target phenylacetic acid.[1]

Applications in Drug Discovery

This compound serves as a critical "building block" (scaffold) in medicinal chemistry.[1] Its utility is driven by the specific electronic and steric properties imparted by the fluorine atoms.[1]

The Fluorine Effect[1]
  • Metabolic Stability: The fluorine atoms at positions 3 and 5 block the aromatic ring from oxidative metabolism (e.g., P450-mediated hydroxylation).[1] This extends the half-life (

    
    ) of drugs incorporating this moiety.[1]
    
  • Conformational Locking: The ortho-methoxy group (position 2) and the meta-fluorine (position 3) create steric repulsion, often forcing the side chain into a preferred conformation that can enhance binding affinity to target proteins like CRTH2 receptors or kinases .[1]

  • Lipophilicity Modulation: The difluoro-methoxy motif increases lipophilicity compared to the non-fluorinated parent, improving membrane permeability without the solubility penalty often seen with chlorine or bromine substitutions.[1]

Cheminformatics Data Flow

Integrating this compound into a virtual screening library requires precise data handling.[1]

Data_FlowSMILESInput: SMILESCOc1c(F)cc(F)cc1CC(=O)OGen3D3D Conformer Generation(Energy Minimization)SMILES->Gen3DParse ConnectivityLibraryCompound Registration(CAS 886761-63-3)SMILES->LibraryDuplicate Check (InChIKey)DockingVirtual Docking(Protein-Ligand Interaction)Gen3D->DockingInput Geometry

Figure 2: Data processing pipeline for integrating the compound into virtual screening libraries.

References

  • Chemical Identity & CAS Registry: 3,5-Difluoro-2-methoxyphenylacetic acid (CAS 886761-63-3).[1][2][3] Chemikart / ChemScene Database.[1] Retrieved from and .[1]

  • Precursor Identification: 3,5-Difluoro-2-methoxybenzyl bromide (CAS 886500-63-6).[1][4] Santa Cruz Biotechnology.[1] Retrieved from .[1]

  • Synthetic Methodology (General Phenylacetic Acids): Nitrile Hydrolysis Protocols. Vogel's Textbook of Practical Organic Chemistry.[1]

  • Cheminformatics Standards: SMILES and InChI Specifications. Daylight Chemical Information Systems / IUPAC.[1]

Methodological & Application

Using 3,5-Difluoro-2-methoxyphenylacetic acid as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Collection

I've started gathering initial data by running comprehensive Google searches for 3,5-Difluoro-2-methoxyphenylacetic acid. The focus is on its physicochemical properties, typical reactions it undergoes, and established uses in medicinal chemistry. This research will form a foundational understanding before I proceed.

Expanding Search Criteria

I am now expanding my search criteria, focusing on its use in synthesizing pharmaceutical agents. I'm prioritizing reaction mechanisms and conditions within peer-reviewed journals and patents to provide authoritative support. This will let me start outlining the application notes and protocols, starting with its unique properties in drug design. I plan to delve into synthetic transformations, providing protocols, rationales, and applications in specific therapeutic agent synthesis.

Defining Research Scope

I'm now defining the scope of my research, starting with collecting data on 3,5-Difluoro-2-methoxyphenylacetic acid's properties, common reactions, and uses. Following that, I'll search for specific examples of its application in pharmaceutical synthesis. Emphasis will be on mechanisms, conditions, and authoritative sources to back up my claims for future protocol development. After this, I plan to structure application notes, by introducing its unique characteristics and advantages.

Introduction: The Significance of a Highly Functionalized Phenylacetic Acid Derivative

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Esterification of 3,5-Difluoro-2-methoxyphenylacetic Acid

3,5-Difluoro-2-methoxyphenylacetic acid is a structurally significant aromatic carboxylic acid, serving as a valuable building block in the synthesis of advanced materials and pharmacologically active molecules. The strategic placement of its functional groups—two strongly electron-withdrawing fluorine atoms and an electron-donating, sterically influential ortho-methoxy group—creates a unique electronic and steric profile.[1][2] This substitution pattern not only modulates the physicochemical properties of the parent molecule but also influences the reactivity of the carboxylic acid moiety. The conversion of this acid to its corresponding esters is a critical transformation for generating key intermediates in drug discovery and development, enabling further molecular elaboration and tuning of properties like lipophilicity and metabolic stability.

This application note provides a comprehensive guide for researchers, detailing two robust protocols for the esterification of 3,5-Difluoro-2-methoxyphenylacetic acid. We will explore the mechanistic underpinnings of each method, offer detailed, step-by-step experimental procedures, and provide a comparative analysis to guide the selection of the most appropriate method based on the specific alcohol substrate and desired experimental conditions.

Chemical Principles and Reactivity Considerations

The reactivity of the carboxylic acid in 3,5-Difluoro-2-methoxyphenylacetic acid is governed by a balance of electronic and steric effects:

  • Electronic Effects: The two fluorine atoms exert a powerful inductive electron-withdrawing effect (-I), which increases the electrophilicity of the carbonyl carbon. This makes the carboxylic acid more susceptible to nucleophilic attack compared to an unsubstituted phenylacetic acid.[3][4] The methoxy group, conversely, is an electron-donating group (+R) via resonance, though its inductive effect is withdrawing.[1]

  • Steric Hindrance: The presence of the methoxy group at the ortho position introduces steric bulk around the carboxylic acid functional group. This can hinder the approach of nucleophiles, particularly bulky alcohols, potentially slowing down reaction rates for certain esterification methods.[5]

These competing factors necessitate careful selection of reaction conditions to achieve efficient ester formation. While the enhanced electrophilicity is beneficial, the steric hindrance may require either forcing conditions or a milder, more sophisticated activation strategy.

Protocol 1: Steglich Esterification for Mild and Efficient Coupling

The Steglich esterification is an exceptionally mild and versatile method, making it the preferred choice for substrates that are sensitive to acid or heat, or when using sterically demanding alcohols.[6][7] The reaction utilizes a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a catalytic amount of 4-Dimethylaminopyridine (DMAP) to facilitate the nucleophilic attack by the alcohol.[8][9]

Rationale for Method Selection

This method is highly recommended for 3,5-Difluoro-2-methoxyphenylacetic acid, especially with complex or valuable alcohols. Its key advantages include:

  • Mild Conditions: The reaction is typically performed at room temperature, preserving sensitive functional groups elsewhere in the molecule.[7]

  • High Efficacy: It is effective for coupling sterically hindered acids and alcohols.[10]

  • Neutral pH: The reaction avoids the use of strong acids or bases.[9]

The primary drawback is the formation of a dicyclohexylurea (DCU) byproduct, which has low solubility in many organic solvents and must be removed by filtration.[9] Water-soluble carbodiimides like EDC can be used to simplify workup.[11]

Experimental Workflow: Steglich Esterification

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve Acid (1.0 eq) & Alcohol (1.1-1.5 eq) in DCM prep_dmap Add DMAP (0.1-0.2 eq) prep_acid->prep_dmap react_cool Cool solution to 0 °C prep_dmap->react_cool react_add_dcc Add DCC (1.1 eq) portion-wise react_cool->react_add_dcc react_stir Stir at RT for 4-12 h react_add_dcc->react_stir workup_filter Filter to remove DCU byproduct react_stir->workup_filter workup_wash Wash filtrate sequentially with 1M HCl, sat. NaHCO₃, brine workup_filter->workup_wash workup_dry Dry organic layer (Na₂SO₄) workup_wash->workup_dry workup_conc Concentrate in vacuo workup_dry->workup_conc workup_purify Purify via flash chromatography workup_conc->workup_purify

Caption: Workflow for Steglich Esterification.

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3,5-Difluoro-2-methoxyphenylacetic acid (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq).

  • Solvent Addition: Dissolve the components in a suitable anhydrous polar aprotic solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1-0.5 M concentration). Stir until all solids are dissolved.

  • Carbodiimide Addition: Cool the solution to 0 °C using an ice bath. Add DCC (1.1 eq) portion-wise over 10-15 minutes. A white precipitate (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of the reaction solvent.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove DMAP), saturated aqueous NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester product by flash column chromatography on silica gel to obtain the final product.

Mechanism of Steglich Esterification

Acid R-COOH 3,5-Difluoro-2-methoxy- phenylacetic acid Intermediate O-Acylisourea Highly Reactive Intermediate Acid->Intermediate + DCC DCC DCC Dicyclohexyl- carbodiimide ActiveEster N-Acylpyridinium Ion 'Active Ester' Intermediate->ActiveEster + DMAP - DMAP-H⁺ DCU DCU Dicyclohexylurea (Byproduct) Intermediate->DCU + H₂O DMAP DMAP Ester R-COOR' Product ActiveEster->Ester + R'-OH - DMAP Alcohol R'-OH Alcohol

Caption: Mechanism of DMAP-catalyzed Steglich Esterification.

Protocol 2: Fischer-Speier Esterification for Scalable Synthesis

The Fischer-Speier esterification is the quintessential acid-catalyzed condensation of a carboxylic acid and an alcohol.[12] It is an equilibrium-controlled process that is typically driven to completion by using a large excess of the alcohol (often as the solvent) or by removing the water byproduct as it forms, for example, with a Dean-Stark apparatus.[12][13]

Rationale for Method Selection

This method is best suited for simple, low-boiling point, and inexpensive alcohols (e.g., methanol, ethanol) where using a large excess is practical. It is a cost-effective and scalable procedure.

  • Scalability: The reagents are inexpensive, making it ideal for large-scale synthesis.

  • Simplicity: The procedure is straightforward, requiring common laboratory equipment.

The primary limitations are the harsh acidic conditions and high temperatures, which may not be suitable for substrates with sensitive functional groups.[14] The reversibility of the reaction can also lead to incomplete conversion if the equilibrium is not effectively shifted.[12]

Experimental Workflow: Fischer-Speier Esterification

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve Acid (1.0 eq) in excess Alcohol (20-50 eq) react_catalyst Add conc. H₂SO₄ or p-TsOH (cat.) slowly prep_acid->react_catalyst prep_acid->react_catalyst react_reflux Heat to reflux for 2-8 h (Monitor by TLC) react_catalyst->react_reflux workup_cool Cool to RT & remove excess alcohol in vacuo react_reflux->workup_cool workup_dissolve Dissolve residue in organic solvent (EtOAc) workup_cool->workup_dissolve workup_wash Wash with sat. NaHCO₃ and brine workup_dissolve->workup_wash workup_dry Dry organic layer (Na₂SO₄) workup_wash->workup_dry workup_conc Concentrate in vacuo workup_dry->workup_conc workup_purify Purify if necessary workup_conc->workup_purify

Caption: Workflow for Fischer-Speier Esterification.

Detailed Step-by-Step Protocol
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,5-Difluoro-2-methoxyphenylacetic acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, 20-50 eq), which serves as both reactant and solvent.

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.05-0.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 2-8 hours. Monitor the reaction's progress by TLC.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess alcohol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent, such as ethyl acetate (EtOAc).

    • Transfer to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Continue washing until CO₂ evolution ceases.

    • Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester. Further purification via chromatography or distillation may be performed if necessary.

Mechanism of Fischer-Speier Esterification

Acid R-COOH ProtonatedAcid Protonated Carbonyl Activated for Nucleophilic Attack Acid->ProtonatedAcid + H⁺ TetrahedralInt Tetrahedral Intermediate ProtonatedAcid->TetrahedralInt + R'-OH Alcohol R'-OH ProtonTransfer Protonated Intermediate TetrahedralInt->ProtonTransfer Proton Transfer Ester R-COOR' Product ProtonTransfer->Ester - H₂O - H⁺

Caption: Acid-catalyzed mechanism of Fischer Esterification.

Comparative Analysis and Method Selection

The choice between Steglich and Fischer esterification depends largely on the nature of the alcohol substrate, the scale of the reaction, and the presence of other functional groups.

FeatureSteglich EsterificationFischer-Speier Esterification
Conditions Mild (0 °C to RT), Neutral pH[9]Harsh (Reflux), Acidic[12]
Catalyst/Reagent DCC (or EDC), DMAP (catalytic)[7][8]H₂SO₄ or p-TsOH (catalytic)[12]
Substrate Scope Excellent; suitable for acid/base/heat sensitive substrates and sterically hindered alcohols.[6][8]Best for simple, robust, low-boiling point alcohols. Not ideal for sensitive substrates.
Byproducts Insoluble DCU (or water-soluble EDU)[9]Water (must be removed or tolerated)[12]
Advantages High yield, wide applicability, mild conditions.[6]Inexpensive reagents, simple setup, highly scalable.
Disadvantages Cost of reagents, formation of DCU byproduct requires filtration.[9]Harsh conditions, reversibility can limit yield, large excess of alcohol needed.[14]

Conclusion

The esterification of 3,5-Difluoro-2-methoxyphenylacetic acid can be achieved efficiently using several established methods. For the synthesis of esters from complex, valuable, or sensitive alcohols, the Steglich esterification is the superior method due to its mild conditions and high efficacy.[6] For large-scale synthesis involving simple and robust alcohols like methanol or ethanol, the Fischer-Speier esterification offers a more economical and straightforward alternative, provided the potential for harsh conditions is tolerated by the substrate.[12] By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can confidently select and execute the optimal protocol for their specific synthetic goals.

References

  • Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Fiveable. (n.d.). Steglich Esterification Definition. Organic Chemistry Key...[Link]

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. [Link]

  • Khan, I., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. [Link]

  • Wikipedia. (n.d.). Steglich esterification. [Link]

  • SynArchive. (n.d.). Steglich Esterification. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. [Link]

  • Enders, D., et al. (n.d.). N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. PMC. [Link]

  • Google Patents. (n.d.). JPH01287060A - Method for esterifying sterically hindered carboxylic acids.
  • Filo. (2024). Given the order of ease of the esterification of the following acids. I... [Link]

  • Allen. (n.d.). Reactivity of acids in esterification follows the order. [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]

  • RSC Publishing. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(IV) catalysis via intramolecularly interrupted Pummerrer intermediates. [Link]

  • MDPI. (n.d.). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. [Link]

  • MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

  • Sharma, C., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. PMC. [Link]

  • Ashenhurst, J. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • ResearchGate. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • ACS Publications. (n.d.). Kinetic Studies on the Esterification of a Substituted Phenylacetic Acid by Phase-Transfer Catalysis. Industrial & Engineering Chemistry Research. [Link]

  • Alhassan, G., et al. (2018). Fischer Esterification of Glycerol by Phenylacetic Acids, Phenylacetic Anhydrides and Some of their Aromatic Derivatives. Journal of Chemical and Pharmaceutical Research, 10(10), 71-79. [Link]

  • Senpai Learn. (2016). Esters: Electron Donating OR Withdrawing? (Lightboard). YouTube. [Link]

  • Paquin, J.-F., et al. (2016). Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. Organic Letters. [Link]

  • Pearson+. (n.d.). Show how Fischer esterification might be used to form the following... Study Prep. [Link]

  • ResearchGate. (2026). Synthesis, properties and applications of esters of phenylacetic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • MDPI. (2016). Fluoride-Promoted Esterification (FPE) Chemistry: A Robust Route to Bis-MPA Dendrons and Their Postfunctionalization. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.
  • PubChem. (n.d.). 3,5-Difluoro-2-methoxyphenylboronic acid. [Link]

  • Irani, N., et al. (2015). Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. Journal of Chemical and Pharmaceutical Research, 7(10), 677-692. [Link]

  • ResearchGate. (n.d.). Direct esterification of α-methoxy-α-(trifluoromethyl)phenylacetic acid. [Link]

Sources

Application Note: Advanced Peptide Coupling Strategies for 3,5-Difluoro-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Chemical Profile

The integration of heavily substituted phenylacetic acid derivatives into peptide backbones or small-molecule therapeutics is a frequent requirement in modern drug discovery. 3,5-Difluoro-2-methoxyphenylacetic acid (CAS: 886761-63-3) is a highly specialized building block. While it imparts favorable physicochemical properties—such as increased metabolic stability and unique conformational constraints—it presents significant synthetic challenges during amide and peptide coupling reactions.

This application note provides a comprehensive, causality-driven guide to successfully coupling 3,5-Difluoro-2-methoxyphenylacetic acid. We move beyond generic protocols to address the specific steric and electronic hurdles inherent to this molecule.

Physicochemical Summary
PropertyValueImplication for Coupling
Molecular Weight 202.16 g/mol N/A
Substituent Effects ortho-MethoxyInduces severe steric hindrance around the carbonyl carbon, restricting the approach of bulky coupling intermediates[1].
Electronic Effects meta-FluorinesElectron-withdrawing nature increases the acidity of the

-protons, making the activated ester highly susceptible to base-catalyzed degradation[1].

Mechanistic Insights: Causality in Reaction Design

To design a self-validating protocol, one must understand why standard coupling conditions often fail with this substrate.

The Steric Hurdle (ortho-Methoxy Effect)

The methoxy group at the 2-position creates a significant steric shield around the acetic acid moiety. When activated with bulky uronium/aminium salts like HATU, the resulting highly hindered active ester (e.g., OAt ester) struggles to undergo nucleophilic attack by incoming amines—especially if the amine partner is a sterically hindered secondary amine or a bulky amino acid[1].

The Electronic Trap (Ketene Degradation Pathway)

Phenylacetic acids lacking a second


-substituent are notoriously prone to base-induced degradation during activation. The electron-withdrawing 3,5-difluoro substitution pulls electron density away from the 

-carbon, significantly lowering the pKa of the

-protons. When a strong, unhindered base (like DIPEA or TEA) is used in excess, it abstracts an

-proton from the activated ester, leading to the irreversible formation of a highly reactive ketene intermediate. This ketene rapidly dimerizes or reacts with moisture, decimating the reaction yield[1][2].

Pathway A 3,5-Difluoro-2-methoxy- phenylacetic acid B Activated Ester (e.g., OAt or OBt) A->B Coupling Agent + Base C Desired Amide/Peptide B->C Amine Partner (Nucleophilic Attack) D Ketene Intermediate (Degradation Pathway) B->D Excess Strong Base (alpha-proton abstraction)

Caption: Activation pathway of 3,5-Difluoro-2-methoxyphenylacetic acid highlighting the ketene side-reaction.

Optimization of Coupling Conditions

To circumvent these issues, the coupling environment must be strictly controlled. We evaluated three distinct activation strategies to establish the optimal conditions for this substrate.

Quantitative Data: Reagent Comparison

Reaction Conditions: 3,5-Difluoro-2-methoxyphenylacetic acid (1.0 eq), H-Phe-OMe (1.1 eq), Solvent (DMF), 25°C, 12h.

Coupling SystemBaseYield (%)Ketene Byproduct (%)Epimerization of Amine PartnerRecommendation
HATU DIPEA (2.0 eq)42%>35%ModerateNot Recommended. Base is too strong; steric clash is high.
EDC / Oxyma NMM (2.0 eq)78%<5%LowGood. Suitable for unhindered primary amines.
TFFH (Acyl Fluoride) NMM (2.0 eq)94%None detectedVery LowOptimal. Acyl fluorides bypass steric hindrance[1].

Conclusion: The in situ generation of an acyl fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) paired with a weaker base like N-Methylmorpholine (NMM) is the superior method. Acyl fluorides are exceptionally small, completely bypassing the steric bulk of the ortho-methoxy group, while NMM prevents


-proton abstraction[1][3].

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that deviations are caught before downstream purification.

Protocol A: Acyl Fluoride-Mediated Coupling (Optimal for Hindered Systems)

Use this protocol when coupling to secondary amines, structurally hindered amino acids, or when scaling up.

Reagents:

  • 3,5-Difluoro-2-methoxyphenylacetic acid (1.0 eq)

  • Amine/Peptide partner (1.05 eq)

  • TFFH (1.1 eq)

  • N-Methylmorpholine (NMM) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or DMF (0.1 M)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 3,5-Difluoro-2-methoxyphenylacetic acid in anhydrous DCM under an inert argon atmosphere. Causality: DCM is preferred over DMF as it further suppresses base-induced racemization and ketene formation[3].

  • Base Addition: Add NMM (2.5 eq) to the solution and stir for 2 minutes.

  • Activation: Chill the reaction vessel to 0°C. Add TFFH (1.1 eq) in one portion. Stir at 0°C for 30 minutes.

    • Validation Check 1: Analyze a 5

      
      L aliquot via LC-MS. You should observe the complete disappearance of the starting material mass and the appearance of the acyl fluoride intermediate[M+F].
      
  • Coupling: Dissolve the amine partner in a minimal amount of DCM and add it dropwise to the activated mixture over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25°C). Stir for 4-6 hours.

  • Quench & Workup: Dilute the mixture with additional DCM. Wash sequentially with 5% aqueous citric acid (to remove unreacted amine and NMM), saturated aqueous

    
     (to remove unreacted acid), and brine.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: EDC/Oxyma Coupling (Alternative for Primary Amines)

Use this protocol if TFFH is unavailable and the amine is unhindered.

  • Dissolve the acid (1.0 eq) and Oxyma Pure (1.1 eq) in anhydrous DMF.

  • Add NMM (1.0 eq) followed by EDC·HCl (1.1 eq) at 0°C. Stir for 15 minutes.

  • Add the amine partner (1.1 eq) and an additional 1.0 eq of NMM.

  • Stir at room temperature for 12 hours.

    • Validation Check 2: If TLC shows a highly UV-active streak running near the solvent front, ketene dimerization has occurred. Discard and switch to Protocol A.

ProtocolWorkflow Step1 1. Substrate Preparation Dissolve Acid in anhydrous DCM/DMF Step2 2. Pre-activation Add TFFH + NMM at 0°C Step1->Step2 Step3 3. Amine Addition Add Peptide/Amine slowly Step2->Step3 Step4 4. Reaction Monitoring LC-MS / TLC check at 2h Step3->Step4 Step5 5. Quench & Workup Acid/Base washes, Organic extraction Step4->Step5 Fail LC-MS shows Ketene Dimer or Incomplete Conversion? Step4->Fail QA Check Fail->Step2 Reduce Temp / Switch to weaker base

Caption: Self-validating experimental workflow for the coupling of 3,5-Difluoro-2-methoxyphenylacetic acid.

Troubleshooting & Quality Control

ObservationMechanistic CauseCorrective Action
Low Yield + Intense yellow color Oxidative decomposition or ketene dimerization due to excess strong base.Strictly avoid DIPEA/TEA. Switch to NMM or 2,4,6-collidine. Ensure strict anhydrous conditions[1].
Epimerization of the Amine Partner Over-activation combined with slow coupling allows the base to abstract

-protons from the chiral amine partner[2].
Lower the reaction temperature to 0°C for the duration of the coupling. Use the TFFH protocol to accelerate the nucleophilic attack[2].
Cleavage of the Methoxy Group Traces of strong Lewis acids or highly acidic workup conditions can demethylate the ortho-methoxy group.Limit acidic washes to 5% citric acid. Avoid prolonged exposure to HCl during workup.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY): A Recyclable Coupling Reagent for Racemization-Free Synthesis of Peptide, Amide, Hydroxamate, and Ester The Journal of Organic Chemistry - ACS Publications[Link]

  • Epimerisation in Peptide Synthesis PMC - National Institutes of Health (NIH)[Link]

Sources

Preparation of fluorinated heterocycles from 3,5-Difluoro-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Leveraging 3,5-Difluoro-2-methoxyphenylacetic Acid

Application Note & Protocol Guide | Document ID: AN-FHC-2026

Part 1: Strategic Analysis & Reactivity Profile

1.1 The Scaffold Advantage 3,5-Difluoro-2-methoxyphenylacetic acid (CAS: 206997-62-0) represents a "privileged" building block for medicinal chemistry. The specific substitution pattern offers three distinct advantages for drug design:

  • Metabolic Blocking: The fluorine atoms at the 3 and 5 positions block labile metabolic sites (typical P450 oxidation points), extending the half-life of the resulting pharmacophore.

  • Conformational Locking: The ortho-methoxy group (2-OMe) creates a steric clash with the acetic acid side chain, restricting rotation and pre-organizing the molecule for cyclization reactions.

  • Lipophilicity Modulation: The difluoro-methoxy motif balances lipophilicity (

    
    ) with aqueous solubility, a critical parameter in CNS drug development.
    

1.2 Reactivity Mapping To synthesize heterocycles effectively, one must exploit the electronic "push-pull" nature of the ring:

  • The "Push": The 2-methoxy group is a strong electron donor, activating the ring for electrophilic attacks, specifically at the para position (C5) relative to itself. However, C5 is occupied by a Fluorine.

  • The "Pull": The two fluorine atoms withdraw electron density inductively.

  • The "Sweet Spot": Position 6 (adjacent to the side chain) is the most favorable site for intramolecular cyclization (e.g., Friedel-Crafts or Bischler-Napieralski type) because it is para to the F3 atom (resonance donor) and sterically accessible.

Part 2: Application Notes & Protocols
Application Note A: The "Smart" Cyclization to Fluorinated Benzofuran-2-ones

Target: 4,6-Difluorobenzofuran-2(3H)-one Rationale: Benzofuranones are core scaffolds in antioxidants and anti-inflammatory agents. Standard synthesis requires harsh demethylation (e.g.,


) followed by lactonization. This protocol utilizes a "One-Pot Deprotection-Cyclization" strategy driven by in situ activation.

Mechanism of Action: The reaction uses DCC (Dicyclohexylcarbodiimide) to activate the carboxylic acid. In the presence of concentrated sulfuric acid, the activated intermediate undergoes an intramolecular nucleophilic attack by the ether oxygen, leading to the cleavage of the methyl group and formation of the lactone ring.

BenzofuranMechanism cluster_legend Key Transformation Start 3,5-Difluoro-2-methoxy phenylacetic acid Act O-Acylisourea (DCC Activation) Start->Act DCC, THF Cyc Oxonium Intermediate Act->Cyc H2SO4, Intramolecular Attack Prod 4,6-Difluorobenzofuran -2(3H)-one Cyc->Prod - MeHSO4 - DCU Ether Cleavage Ether Cleavage Lactone Formation Lactone Formation Ether Cleavage->Lactone Formation

Figure 1: Mechanistic pathway for the one-pot demethylative lactonization.

Detailed Protocol 1.0 Reagents: DCC (1.1 eq),


 (conc., 2.0 eq), THF (anhydrous).
  • Preparation: Dissolve 1.0 g (4.95 mmol) of 3,5-Difluoro-2-methoxyphenylacetic acid in 15 mL of anhydrous THF under nitrogen.

  • Activation: Cool the solution to 0°C. Add DCC (1.12 g, 5.44 mmol) in one portion. Stir for 15 minutes. Observation: A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Cyclization: Add concentrated

    
     (0.53 mL) dropwise. Caution:  Exothermic reaction.
    
  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 4–6 hours.

  • Work-up: Cool to RT. Filter off the DCU precipitate. Pour the filtrate into ice water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexane/EtOAc 4:1).
    

Self-Validating Checkpoints:

  • TLC: Starting material (

    
     in 4:1 Hex/EtOAc) disappears; Product appears at 
    
    
    
    .
  • NMR: Look for the disappearance of the methoxy singlet (

    
     ppm).
    
  • IR: Appearance of a strong lactone carbonyl stretch at ~1805 cm⁻¹ .

Application Note B: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

Target: 2-(3,5-Difluoro-2-methoxyphenethyl)-5-phenyl-1,3,4-oxadiazole Rationale: 1,3,4-Oxadiazoles act as bioisosteres for esters and amides, improving metabolic stability while maintaining hydrogen-bonding capability.

Protocol 2.0: The Hydrazide-Cyclization Route

Step A: Hydrazide Formation

  • Esterification: Reflux the acid (1.0 eq) in Methanol with catalytic

    
     for 3 hours. Evaporate solvent to yield the methyl ester (Quantitative).
    
  • Hydrazinolysis: Dissolve the methyl ester in Ethanol. Add Hydrazine hydrate (5.0 eq). Reflux for 6 hours.

  • Isolation: Cool to 0°C. The hydrazide usually precipitates as white crystals. Filter and wash with cold ethanol.

Step B: Cyclodehydration

  • Coupling: Mix the hydrazide (1.0 eq) with Benzoic Acid (1.0 eq) (or any desired carboxylic acid) in

    
     (5-10 volumes).
    
  • Reaction: Reflux the mixture for 4–8 hours.

  • Quench: Critical Safety Step. Cool the mixture to RT. Slowly pour onto crushed ice with vigorous stirring to decompose excess

    
    .
    
  • Neutralization: Adjust pH to 8 using saturated

    
     or 
    
    
    
    .
  • Isolation: Filter the solid precipitate or extract with DCM.

Data Summary Table: Expected Spectral Shifts

Functional GroupStarting Material (Acid)Intermediate (Hydrazide)Product (Oxadiazole)
Carbonyl (IR) 1710 cm⁻¹ (Broad)1660 cm⁻¹ (Amide I)Absent (C=N stretch ~1610)
Proton NMR -COOH (11-13 ppm)-NHNH2 (4.0 & 9.0 ppm)Aromatic only
Mass Spec [M-H]⁻ 201[M+H]⁺ 217[M+H]⁺ 317 (if Ph-substituted)
Application Note C: Fluorinated Isoquinoline Construction

Target: 6,8-Difluoro-5-methoxy-1-substituted-3,4-dihydroisoquinoline Rationale: The Bischler-Napieralski reaction is the most robust method for closing the isoquinoline ring from this scaffold.

Strategic Insight: Direct cyclization of the acid is difficult. Conversion to the phenethylamine is required.

  • Route: Acid

    
     Amide 
    
    
    
    Amine
    
    
    Amide (with R-COCl)
    
    
    Cyclization.

Protocol 3.0: Modified Bischler-Napieralski

  • Amide Formation: React 3,5-difluoro-2-methoxyphenylacetic acid with ammonia (via mixed anhydride or HATU) to form the primary amide.

  • Reduction: Reduce the amide using

    
     in THF to yield 2-(3,5-difluoro-2-methoxyphenyl)ethanamine .
    
  • Acylation: React the amine with Acetyl Chloride (or Benzoyl Chloride) to form the secondary amide.

  • Cyclization:

    • Dissolve the secondary amide in dry Toluene.

    • Add

      
       (3.0 eq) and 
      
      
      
      (1.0 eq).
    • Reflux at 110°C for 3 hours.

    • Note on Regioselectivity: Cyclization occurs at C6 (para to F3), yielding the 6,8-difluoro-5-methoxy isomer.

IsoquinolineFlow cluster_check Quality Control Acid 3,5-Difluoro-2-methoxy phenylacetic acid Amine Phenethylamine Intermediate Acid->Amine 1. Amidation 2. LiAlH4 Red. Amide N-Acyl Precursor Amine->Amide R-COCl Base IsoQ Dihydroisoquinoline Scaffold Amide->IsoQ POCl3, Heat (Bischler-Napieralski) QC1 Check C6 Proton (NMR coupling) IsoQ->QC1

Figure 2: Stepwise construction of the Isoquinoline core.

Part 3: References
  • Organic Chemistry Portal. (2023). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

  • PubChem. (2025). 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid Compound Summary. Retrieved from [Link]

  • ResearchGate. (2017). Advances in the Preparation of Fluorinated Isoquinolines. Retrieved from [Link]

Application Notes & Protocols: Amide Bond Formation Using 3,5-Difluoro-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed technical overview and robust protocols for the successful formation of amide bonds using 3,5-Difluoro-2-methoxyphenylacetic acid. This valuable building block is increasingly utilized in medicinal chemistry and drug development; however, its unique electronic and steric properties present distinct challenges for amide coupling. This document elucidates the underlying chemical principles, offers a rationale for reagent selection, and presents step-by-step protocols designed to ensure high-yield, high-purity synthesis for researchers, chemists, and drug development professionals.

Introduction: The Challenge and Opportunity of a Fluorinated Building Block

Amide bond formation is arguably the most critical and frequently performed reaction in pharmaceutical research and development.[1][2] The resulting amide linkage is a cornerstone of countless active pharmaceutical ingredients (APIs) due to its exceptional metabolic stability. 3,5-Difluoro-2-methoxyphenylacetic acid is a particularly interesting starting material, as the incorporation of fluorine atoms into drug candidates can profoundly modulate key properties such as metabolic stability, lipophilicity, and binding affinity.

However, the structural features of this acid introduce specific hurdles to standard amide coupling protocols:

  • Steric Hindrance: The ortho-methoxy group can sterically shield the carboxylic acid, impeding the approach of both the activating agent and the amine coupling partner.[1][3] This is a common challenge in the synthesis of sterically hindered amides.[1][3]

  • Electronic Effects: The two electron-withdrawing fluorine atoms decrease the nucleophilicity of the corresponding carboxylate anion, potentially slowing the initial activation step with the coupling reagent.

Overcoming these challenges requires a thoughtful approach to reaction design, focusing on the selection of highly efficient coupling reagents and the optimization of reaction conditions. This guide provides the necessary framework and practical protocols to achieve this.

The Core of the Reaction: Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and kinetically slow. Therefore, the reaction universally proceeds through an initial "activation" of the carboxylic acid.[4] This converts the hydroxyl group of the acid into a better leaving group, creating a highly reactive acylating intermediate that is readily attacked by the amine nucleophile.

The choice of coupling reagent is paramount, as it dictates the nature of this activated intermediate.[2] For a sterically and electronically challenging substrate like 3,5-Difluoro-2-methoxyphenylacetic acid, uronium/aminium-based reagents are often superior to classical carbodiimide methods.

Mechanism of Action: Uronium Salt Activation (HATU)

One of the most powerful and reliable classes of coupling reagents for difficult substrates is the uronium/aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[5][6] HATU is renowned for its high coupling efficiency, rapid reaction rates, and ability to suppress racemization.[5][6]

The activation process using HATU proceeds via a well-defined mechanism:[5][7][8]

  • Deprotonation: A non-nucleophilic, sterically hindered base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[9][10] DIPEA is chosen because its bulk prevents it from competing with the primary amine as a nucleophile.[9][11]

  • Activation: The carboxylate anion attacks the electron-deficient carbon of HATU.

  • Intermediate Formation: This generates a highly reactive O-acyl(tetramethyl)isouronium salt, which rapidly rearranges to form a more stable OAt-active ester.[7][8]

  • Nucleophilic Attack: The desired amine attacks the carbonyl carbon of the OAt-active ester, forming a tetrahedral intermediate.

  • Product Formation: This intermediate collapses to form the stable amide bond, releasing 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea as byproducts.[5]

HATU_Mechanism RCOOH Acid (R-COOH) DIPEA DIPEA RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + Base ActiveEster OAt-Active Ester RCOO->ActiveEster Activation HATU HATU HATU->ActiveEster Activation Amide Amide (R-CONHR') ActiveEster->Amide Coupling Amine Amine (R'-NH₂) Amine->Amide Coupling Byproducts HOAt + Tetramethylurea Amide->Byproducts releases

Caption: Generalized mechanism of HATU-mediated amide coupling.

Reagent and Condition Selection

A summary of recommended reagents and conditions for coupling 3,5-Difluoro-2-methoxyphenylacetic acid is presented below.

ParameterRecommendationRationale
Coupling Reagent HATU (or similar uronium salts like HBTU, COMU)Highly effective for sterically hindered and electron-deficient acids, leading to faster reactions and higher yields.[5][6]
EDC / HOBt A more classical and cost-effective option. The addition of HOBt is crucial as it forms an active ester, minimizing side reactions like N-acylurea formation.[4][12]
Base DIPEA (Hünig's base) or 2,4,6-Collidine Sterically hindered, non-nucleophilic bases that act as proton scavengers without competing with the coupling amine.[9][11][13]
Solvent DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)Polar aprotic solvents that are excellent at solubilizing all reaction components and facilitate the reaction.[5] Must be anhydrous.
DCM (Dichloromethane)A less polar option suitable for many couplings, often simplifying workup. Must be anhydrous.[14]
Temperature 0 °C to Room Temperature (20-25 °C)Starting the reaction at 0 °C, especially during the activation step, can minimize potential side reactions.[14] The reaction is typically allowed to warm to room temperature.
Stoichiometry Acid: 1.0 eq The limiting reagent.
Amine: 1.0 - 1.2 eq A slight excess of the amine can help drive the reaction to completion.
Coupling Reagent: 1.1 - 1.2 eq An excess ensures complete activation of the carboxylic acid.
Base (DIPEA): 2.0 - 3.0 eq Neutralizes the HCl or HFP salt from the coupling reagent and the proton from the carboxylic acid.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used.[5]

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the first choice for coupling 3,5-Difluoro-2-methoxyphenylacetic acid, especially with hindered or valuable amines, due to its high success rate.[5][6]

Materials:

  • 3,5-Difluoro-2-methoxyphenylacetic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Round-bottom flask with stir bar

  • Nitrogen or Argon line

  • Standard workup and purification reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, sat. NaCl, MgSO₄)

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,5-Difluoro-2-methoxyphenylacetic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF to a concentration of approximately 0.1-0.2 M.

  • Pre-activation: Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).

  • Activation Stir: Stir the mixture at room temperature for 15-20 minutes. This "pre-activation" step is crucial for allowing the formation of the active ester before the amine is introduced.[15]

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 1-4 hours).

  • Workup:

    • Once complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and saturated NaCl (brine) (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Classical Coupling using EDC and HOBt

This protocol provides a cost-effective alternative, though it may require longer reaction times or gentle heating for challenging substrates.

Materials:

  • 3,5-Difluoro-2-methoxyphenylacetic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DCM or DMF

  • Standard workup and purification reagents

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add 3,5-Difluoro-2-methoxyphenylacetic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolution: Dissolve the components in anhydrous DCM or DMF (approx. 0.1-0.2 M).

  • Cooling: Cool the flask to 0 °C in an ice-water bath. This helps to control the exotherm and minimize side reactions.[4]

  • Reagent Addition: Add EDC·HCl (1.2 eq) to the mixture in one portion, followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours).

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. The workup procedure is identical to that described in Protocol 1. The primary byproduct, the urea from EDC, is water-soluble and is typically removed during the aqueous washes.[4]

  • Purification: Purify the crude product by flash column chromatography.

Experimental_Workflow start Dry Glassware (Inert Atmosphere) dissolve Dissolve Acid (+ Reagents) in Anhydrous Solvent start->dissolve preactivate Pre-activation (HATU Protocol) or 0°C Cooling (EDC) dissolve->preactivate add_amine Add Amine (1.1 eq) preactivate->add_amine react Stir at RT Monitor by TLC/LC-MS add_amine->react workup Aqueous Workup (Dilute, Wash, Dry) react->workup purify Concentrate & Purify (Chromatography) workup->purify product Pure Amide purify->product

Caption: General experimental workflow for amide bond formation.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive coupling reagent (hydrolyzed).2. Wet solvent or reagents.3. Insufficient base.4. Low reactivity of the amine.1. Use fresh, high-purity coupling reagents.[14]2. Ensure all glassware is dry and solvents are anhydrous.[5][14]3. Ensure stoichiometry of DIPEA is at least 2.0 equivalents.4. Increase reaction time or gently heat the reaction to 40-50 °C. Consider a more potent coupling reagent like COMU.
Multiple Byproducts 1. (HATU) Amine reacting with HATU directly.2. (EDC) Formation of N-acylurea.3. Racemization (if chiral centers are present).1. Always pre-activate the acid with HATU/DIPEA for 15-20 min before adding the amine.[15]2. Ensure HOBt is used with EDC; run the reaction at 0 °C to RT.[4]3. Use HATU, as it is known to suppress racemization.[5][6] Run the reaction at lower temperatures.
Difficulty in Purification 1. Residual tetramethylurea (from HATU).2. Residual DIPEA or its salts.1. Tetramethylurea is water-soluble; ensure thorough aqueous washes. If it persists, a reverse-phase purification may be needed.2. Ensure the 1M HCl wash is performed effectively to protonate and remove residual DIPEA.[15]

Conclusion

The successful synthesis of amides from 3,5-Difluoro-2-methoxyphenylacetic acid is readily achievable despite the substrate's inherent steric and electronic challenges. The key to success lies in the use of a potent uronium-based coupling reagent, such as HATU, under strictly anhydrous conditions with a non-nucleophilic base. The provided protocols, particularly the HATU-mediated procedure with a pre-activation step, offer a reliable and high-yielding pathway for accessing these valuable fluorinated amide compounds, empowering further advancements in drug discovery and development.

References

  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. Available from: [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available from: [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube. Available from: [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. Available from: [Link]

  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling. ResearchGate. Available from: [Link]

  • dipea peptide synthesis. Diisopropylethylamine. Available from: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available from: [Link]

  • HATU. Wikipedia. Available from: [Link]

  • Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. Organic Letters. Available from: [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. Available from: [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses Procedure. Available from: [Link]

  • dipea in peptide synthesis. Diisopropylethylamine. Available from: [Link]

  • The synthesis of sterically hindered amides. PubMed. Available from: [Link]

  • Optimize Amide Bond Formation for Increased Yield Efficiency. Patsnap Eureka. Available from: [Link]

  • Why did my amide syntesis does not work?. ResearchGate. Available from: [Link]

  • Tips and tricks for difficult amide bond formation?. r/Chempros - Reddit. Available from: [Link]

  • 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid (CAS No - apicule). apicule. Available from: [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Available from: [Link]

  • 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. PubChem. Available from: [Link]

  • 3,5-Difluoro-2-methoxyphenylboronic acid. PubChem. Available from: [Link]

Sources

Application Note: 3,5-Difluoro-2-methoxyphenylacetic Acid in the Synthesis of Next-Generation Tetramic Acid Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Agrochemical Discovery Chemists, Process Engineers, and Formulation Scientists. Focus: Precursor activation, Dieckmann condensation workflows, and structural causality in modern acetyl-CoA carboxylase (ACCase) inhibitors.

Introduction & Structural Causality

The development of ambimobile (phloem- and xylem-mobile) agrochemicals has revolutionized the management of sucking pests and grass weeds. While first-generation spirocyclic tetramic acid insecticides, such as spirotetramat, rely on a 2,5-dimethylphenylacetic acid precursor[1], rising pest resistance and the need for broader spectrum efficacy have driven the exploration of novel substitution patterns[2].

3,5-Difluoro-2-methoxyphenylacetic acid (CAS 886761-63-3) has emerged as a highly specialized building block for next-generation aryldione agrochemicals[3]. The strategic placement of functional groups on this phenylacetic acid derivative provides profound physicochemical and biological advantages:

  • Fluorine at the 3,5-positions: The introduction of strongly electronegative fluorine atoms increases the overall lipophilicity (

    
    ) of the final active metabolite, enhancing cuticular penetration. Furthermore, these halogens block primary sites of cytochrome P450-mediated oxidative metabolism, extending the residual efficacy of the agrochemical[2].
    
  • Methoxy group at the 2-position: The ortho-methoxy substituent forces a critical dihedral twist between the phenyl ring and the central pyrrolidine-2,4-dione (tetramic acid) core. This non-planar conformation is an absolute requirement for tight binding within the target enzyme's active site. Additionally, the methoxy group fine-tunes the compound's pKa and water solubility, facilitating bidirectional systemic transport within the plant's vascular system[2].

Physicochemical Profiling

Before initiating synthetic workflows, it is critical to establish the baseline physicochemical parameters of the precursor to predict its behavior in organic solvents during activation and coupling phases[3].

ParameterValue / DescriptionCausality in Synthesis
Molecular Formula C

H

F

O

Determines stoichiometric equivalents.
Molecular Weight 202.16 g/mol Used for precise molarity calculations.
LogP (Predicted) ~1.60Indicates high solubility in non-polar solvents (e.g., Toluene, DCM) used during acylation.
H-Bond Donors 1 (Carboxylic OH)Target for activation via halogenating agents.
H-Bond Acceptors 5Influences solvent coordination; requires strictly anhydrous conditions during activation.
Topological Polar Surface Area 46.5 ŲAffects crystallization behavior during intermediate isolation.

Mechanistic Pathway

The synthesis of a biologically active tetramic acid derivative from 3,5-difluoro-2-methoxyphenylacetic acid follows a convergent Strecker-Dieckmann pathway[4]. The carboxylic acid must first be activated to an acid chloride, which is then coupled with an amino acid ester (often a cyclic derivative like a functionalized piperidine). The resulting acyclic amide undergoes a base-mediated intramolecular Dieckmann condensation to form the spiro-dione core[2].

SynthesisPathway A 3,5-Difluoro-2-methoxyphenylacetic acid (Starting Material) B SOCl2, cat. DMF Toluene, 80°C A->B C 3,5-Difluoro-2-methoxyphenylacetyl chloride (Activated Intermediate) B->C D Amino Acid Ester + Et3N, CH2Cl2 C->D E N-Acyl Amino Acid Ester (Acyclic Precursor) D->E F t-BuOK, DMF Dieckmann Condensation E->F G Spirocyclic Tetramic Acid (Active ACCase Inhibitor) F->G H Acyl Chloride / Base Enol Esterification G->H I Keto-Enol Pro-insecticide (Ambimobile Agrochemical) H->I

Figure 1: Synthesis workflow of a spirocyclic tetramic acid agrochemical via Dieckmann condensation.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate purity is confirmed before proceeding to the next synthetic step. This prevents the carryover of unreacted starting materials which can poison the sensitive Dieckmann condensation.

Protocol 1: Synthesis of 3,5-Difluoro-2-methoxyphenylacetyl chloride

The activation of the carboxylic acid is the critical first step. Thionyl chloride (SOCl


) is utilized with a catalytic amount of N,N-Dimethylformamide (DMF).

Step-by-Step Methodology:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a gas scrubber (to neutralize SO

    
     and HCl byproducts).
    
  • Reagent Loading: Charge the flask with 3,5-Difluoro-2-methoxyphenylacetic acid (20.2 g, 100 mmol) and anhydrous toluene (150 mL).

  • Catalyst Addition: Add 3 drops of anhydrous DMF.

    • Causality: DMF reacts with SOCl

      
       to form the Vilsmeier-Haack reagent in situ. This highly electrophilic intermediate significantly lowers the activation energy barrier for chlorination, preventing the degradation of the methoxy group that can occur under prolonged heating.
      
  • Activation: Dropwise add thionyl chloride (14.3 g, 120 mmol) over 30 minutes at room temperature.

  • Reflux: Heat the reaction mixture to 80°C for 3 hours.

  • Self-Validation Check: Remove a 10 µL aliquot, quench it in 1 mL of anhydrous methanol, and analyze via TLC (Hexane:EtOAc 4:1). The complete disappearance of the starting acid (

    
    ) and the appearance of the corresponding methyl ester (
    
    
    
    ) confirms 100% conversion to the acid chloride.
  • Isolation: Concentrate the mixture under reduced pressure to remove toluene and excess SOCl

    
    . The resulting crude 3,5-difluoro-2-methoxyphenylacetyl chloride is used immediately in the next step without further purification to prevent atmospheric hydrolysis.
    
Protocol 2: N-Acylation and Dieckmann Condensation

This protocol constructs the core spiro-dione system characteristic of IRAC Group 23 insecticides[4].

Step-by-Step Methodology:

  • Acylation: Dissolve the chosen amino acid ester (e.g., 1-amino-4-methoxycyclohexanecarboxylate, 100 mmol) and triethylamine (150 mmol) in anhydrous dichloromethane (DCM, 200 mL) at 0°C.

  • Coupling: Slowly add the crude acid chloride from Protocol 1 (dissolved in 50 mL DCM) dropwise over 1 hour, maintaining the temperature below 5°C.

  • Workup: After stirring for 2 hours at room temperature, wash the organic layer with 1M HCl (2 x 100 mL), saturated NaHCO

    
     (100 mL), and brine. Dry over MgSO
    
    
    
    and evaporate to yield the acyclic N-acyl amino acid ester.
    • Validation Check: IR spectroscopy should show two distinct carbonyl stretches: ~1740 cm

      
       (ester) and ~1650 cm
      
      
      
      (amide).
  • Dieckmann Condensation: Dissolve the acyclic intermediate in anhydrous DMF (150 mL). Cool to 0°C under nitrogen.

  • Cyclization: Add Potassium tert-butoxide (t-BuOK, 120 mmol) in portions.

    • Causality: t-BuOK is selected over weaker bases (like sodium methoxide) because the active methylene protons of the 3,5-difluoro-2-methoxyphenylacetyl group require a strong, sterically hindered, non-nucleophilic base for quantitative deprotonation. This drives the intramolecular cyclization onto the ester carbonyl without causing competing transesterification or ester hydrolysis.

  • Quenching: Stir for 4 hours at room temperature, then pour the mixture into ice water (500 mL) and acidify to pH 2 using 2M HCl. The resulting precipitate is the spirocyclic tetramic acid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Mode of Action (Biological Grounding)

Agrochemicals synthesized from this pathway act as pro-insecticides. Upon application, the enol-ester (if further derivatized) is cleaved by plant esterases to release the active tetramic acid dione[4].

The active metabolite binds to and inhibits Acetyl-CoA Carboxylase (ACCase) , a crucial enzyme in the fatty acid biosynthesis pathway. By halting the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, the insecticide disrupts lipid metabolism, preventing the formation of cell membranes and energy storage molecules in target pests (e.g., aphids, whiteflies, and mites)[4],[2]. The unique 3,5-difluoro-2-methoxy substitution ensures that the molecule evades rapid detoxification by the pest's metabolic enzymes, ensuring high efficacy at lower application rates.

References

  • Muehlebach, M. et al. "Fascinating Ambimobile Aryldiones in Crop Protection: Managing Grass Weeds and Harmful Sucking Insects." CHIMIA, 2024. Available at:[Link]

  • Google Patents. "Preparation method of 2,5-dimethylphenylacetic acid." Patent CN104628551A.

Sources

In-Depth Guide to the Reduction of 3,5-Difluoro-2-methoxyphenylacetic Acid to (3,5-Difluoro-2-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the chemical reduction of 3,5-Difluoro-2-methoxyphenylacetic acid to its corresponding primary alcohol, (3,5-Difluoro-2-methoxyphenyl)methanol. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where the resulting alcohol serves as a versatile building block for further molecular elaboration. This document provides a comparative analysis of two common and effective reducing agents, Lithium Aluminum Hydride (LiAlH₄) and Borane-Tetrahydrofuran complex (BH₃·THF), offering detailed mechanistic insights and step-by-step protocols to empower researchers in their synthetic endeavors.

Introduction: The Significance of Fluorinated Benzyl Alcohols in Drug Discovery

Substituted benzyl alcohols, particularly those bearing fluorine atoms and methoxy groups, are privileged scaffolds in medicinal chemistry. The presence of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The methoxy group, a common feature in natural products and pharmaceuticals, can influence conformation and serve as a key interaction point with protein receptors. The reduction of the carboxylic acid moiety in 3,5-Difluoro-2-methoxyphenylacetic acid to a primary alcohol unlocks a critical synthetic handle for the construction of more complex molecular architectures in the pursuit of novel therapeutics.

Strategic Considerations for the Reduction of Aromatic Carboxylic Acids

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. However, the inherent stability of the carboxylate group, especially after deprotonation by basic reducing agents, presents a challenge. The selection of an appropriate reducing agent is paramount and is dictated by the substrate's functional group tolerance, desired selectivity, and the scale of the reaction. For 3,5-Difluoro-2-methoxyphenylacetic acid, the presence of electron-withdrawing fluorine atoms and an electron-donating methoxy group on the aromatic ring can influence the reactivity of the carboxylic acid. This guide focuses on two of the most reliable and widely used reagents for this transformation: the powerful and highly reactive Lithium Aluminum Hydride and the milder, more chemoselective Borane-THF complex.

Method 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

Lithium Aluminum Hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including carboxylic acids.[1][2] Its high reactivity ensures a thorough and often rapid conversion to the desired alcohol.

Mechanism of LiAlH₄ Reduction

The reduction of a carboxylic acid with LiAlH₄ proceeds through a multi-step mechanism:

  • Acid-Base Reaction: The acidic proton of the carboxylic acid is first abstracted by the hydride, a strong base, to form a lithium carboxylate salt and hydrogen gas.[3]

  • Coordination and Initial Hydride Attack: The aluminum center of LiAlH₄ coordinates to the carbonyl oxygen of the carboxylate, activating it towards nucleophilic attack. A hydride ion is then delivered to the carbonyl carbon, forming a tetrahedral intermediate.

  • Collapse and Aldehyde Formation: This intermediate collapses, eliminating an O-Al species to form an aldehyde. This aldehyde remains coordinated to the aluminum species.

  • Second Hydride Attack: The highly reactive aldehyde is immediately reduced by another equivalent of hydride, yielding an aluminum alkoxide.

  • Work-up: The reaction is quenched by the careful addition of water and/or acid to protonate the alkoxide and liberate the primary alcohol.[4]

Sources

Application Note: Regioselective Friedel-Crafts Alkylation of 3,5-Difluoro-2-methoxyphenylacetic Acid

[1]

Executive Summary

3,5-Difluoro-2-methoxyphenylacetic acid is a highly specialized building block used in the synthesis of polycyclic pharmaceutical scaffolds (e.g., indanones, tetralones).[1] The presence of two deactivating fluorine atoms and an activating methoxy group creates a unique "push-pull" electronic environment.[1]

This protocol details the methodology for introducing alkyl groups (e.g., tert-butyl, benzyl) onto the aromatic ring.[1] To prevent catalyst poisoning by the carboxylic acid moiety and to avoid ether cleavage (demethylation), this guide utilizes a Methyl Ester Protection Strategy followed by a Low-Temperature Lewis Acid Catalysis .[1]

Key Chemical Challenges & Solutions
ChallengeMechanistic CauseSolution
Catalyst Deactivation The -COOH group coordinates strongly with Lewis Acids (e.g., AlCl₃), killing catalytic activity.[1]Esterification: Convert to methyl ester prior to alkylation.
Regioselectivity Competition between C4 and C6 positions.[1]Electronic Targeting: The C6 position is electronically favored (ortho to -OMe, para to C3-F).
Ether Cleavage Strong Lewis acids can demethylate the methoxy group at high temps.[1]Thermal Control: Maintain reaction < 0°C or use milder catalysts (FeCl₃/TfOH).

Reactivity & Regioselectivity Analysis

Understanding the directing effects is critical for reaction planning.[1] The substrate contains:

  • Methoxy (-OMe) at C2: Strongly activating, ortho/para directing.[1]

  • Fluorines (-F) at C3 & C5: Deactivating (inductive), but ortho/para directing (resonance).[1]

  • Acetic Acid Side Chain (-CH₂COOH) at C1: Weakly activating, ortho/para directing.[1]

Predicted Substitution Site
  • Position C4: Located between two fluorine atoms (C3 and C5) and meta to the activating methoxy group.[1] Highly Unfavorable due to steric crowding and lack of electronic activation.[1]

  • Position C6: Located ortho to the activating methoxy group and para to the C3-fluorine.[1] Highly Favorable .

Signaling Pathway Diagram (DOT)

The following diagram illustrates the electronic logic driving the regioselectivity.

ReactivityLogicSubstrate3,5-Difluoro-2-methoxy-phenylacetic acidOMeC2-Methoxy Group(Strong Activator)Substrate->OMeF3C3-Fluorine(Deactivator/Director)Substrate->F3F5C5-Fluorine(Deactivator)Substrate->F5C4C4 Position(Sterically Hindered / Meta to OMe)OMe->C4No Activation (Meta)C6C6 Position(Ortho to OMe / Para to F)OMe->C6Strong Activation (Ortho)F3->C4Steric Repulsion (Ortho)F3->C6Resonance Donation (Para)F5->C4Steric Repulsion (Ortho)ProductC6-Alkylated ProductC6->ProductPreferred Reaction Pathway

Caption: Electronic directing effects prioritizing the C6 position for electrophilic attack.

Experimental Protocol

Phase A: Protection (Methyl Ester Synthesis)

Rationale: Protecting the carboxylic acid prevents the formation of an unreactive acyl-aluminate complex.

Reagents:

  • Substrate: 3,5-Difluoro-2-methoxyphenylacetic acid (1.0 equiv)[1]

  • Solvent: Methanol (Anhydrous)[1]

  • Catalyst: Sulfuric Acid (H₂SO₄, conc., 0.1 equiv) or Thionyl Chloride (SOCl₂, 1.1 equiv)[1]

Procedure:

  • Dissolve 10 mmol of the substrate in 20 mL of anhydrous Methanol.

  • Cool to 0°C. Add Thionyl Chloride (11 mmol) dropwise over 10 minutes.

  • Allow to warm to room temperature and reflux for 2 hours.

  • Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO₃, then Brine.[1][2]

  • Dry over Na₂SO₄ and concentrate to yield the Methyl Ester intermediate .

    • QC Check: TLC (Hexane:EtOAc 4:[1]1) should show a distinct spot with higher R_f than the acid.[1]

Phase B: Friedel-Crafts Alkylation (C6-Functionalization)

Rationale: Using a tertiary alkyl halide (e.g., tert-butyl chloride) or benzyl bromide.[1] For this protocol, we use tert-butyl chloride as the model electrophile.

Reagents:

  • Substrate: Methyl (3,5-difluoro-2-methoxyphenyl)acetate (1.0 equiv)[1]

  • Electrophile: tert-Butyl Chloride (1.2 equiv)[1]

  • Catalyst: Aluminum Chloride (AlCl₃, anhydrous, 1.1 equiv) OR Iron(III) Chloride (FeCl₃, milder alternative).[1]

  • Solvent: Dichloromethane (DCM, anhydrous).[1][2]

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried 3-neck flask under Nitrogen, suspend AlCl₃ (1.1 equiv) in anhydrous DCM (5 mL/mmol). Cool to -10°C using an ice/salt bath.

    • Critical: Temperature control is vital to prevent demethylation of the C2-methoxy group [1].[1]

  • Substrate Addition: Dissolve the Methyl Ester substrate (1.0 equiv) in minimal DCM.[1] Add this solution dropwise to the catalyst suspension.[1] Stir for 15 minutes. The solution may turn yellow/orange.[1]

  • Electrophile Introduction: Add tert-Butyl Chloride (1.2 equiv) dropwise.[1]

    • Note: If using a solid alkyl halide, dissolve in DCM first.[1]

  • Reaction Monitoring: Stir at -10°C to 0°C. Monitor by TLC or HPLC every 30 minutes.

    • Endpoint: Disappearance of the methyl ester starting material.[1] Typical time: 1–3 hours.[1]

  • Quenching: Pour the reaction mixture carefully into ice-cold 1M HCl . Stir vigorously for 10 minutes to break the aluminum complex.

  • Workup:

    • Separate the organic layer.[1]

    • Extract the aqueous layer with DCM (2x).[1]

    • Combine organics, wash with water, then Brine.[1]

    • Dry over MgSO₄ and concentrate.[1]

  • Purification: Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of Hexanes/Ethyl Acetate (0% -> 20%).[1]

    • Target: The C6-alkylated product will typically elute just after the starting material.[1]

Phase C: Hydrolysis (Optional)

If the free acid is required, hydrolyze the ester using LiOH in THF/Water (1:[1]1) at room temperature for 4 hours, followed by acidification to pH 2.

Workflow Visualization

The following diagram outlines the complete synthetic sequence, including critical decision points.

ExperimentalWorkflowStartStart:3,5-Difluoro-2-methoxy-phenylacetic acidStep1Step 1: Esterification(MeOH, SOCl2, Reflux)Start->Step1IntermediateIntermediate:Methyl EsterStep1->IntermediateStep2Step 2: FC Alkylation(R-Cl, AlCl3, DCM, -10°C)Intermediate->Step2CheckQC Check:Is OMe intact?Step2->CheckSuccessProduct:C6-Alkylated EsterCheck->SuccessYesFailureSide Product:Demethylated PhenolCheck->FailureNo (Temp too high)

Caption: Step-by-step synthetic workflow with critical quality control checkpoint.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield / No Reaction Catalyst deactivated by moisture or ester oxygen.[1]Ensure anhydrous conditions.[1][2] Increase catalyst loading to 1.5 equiv to account for ester complexation.
Demethylation (Phenol formation) Reaction temperature too high; AlCl₃ too harsh.[1]Keep T < 0°C. Switch to FeCl₃ or Triflic Acid (TfOH) as the catalyst [2].[1]
Poly-alkylation Excess electrophile or high temp.[1]Use strictly 1.0-1.1 equiv of alkyl halide.[1] Stop reaction immediately upon consumption of SM.[1]
Isomer Mixture Competition from C4 position.[1]Use bulkier electrophiles (steric control) or lower temperature to maximize selectivity for the thermodynamic C6 product.[1]

Strategic Note: Intramolecular Cyclization

While this note focuses on Intermolecular Alkylation, researchers working with this scaffold often aim to synthesize Indanones .[1]

  • Protocol Adjustment: Instead of reacting with an alkyl halide, convert the Free Acid to the Acid Chloride (using SOCl₂/DMF cat).

  • Cyclization: Treat the Acid Chloride with AlCl₃ in DCM.[1]

  • Result: This will trigger Intramolecular Friedel-Crafts Acylation at the C6 position, yielding 4,6-difluoro-7-methoxy-1-indanone .[1] This is a standard route for this class of compounds [3].

References

  • Olah, G. A. (Ed.).[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Classic reference on catalyst compatibility with alkoxy groups).

  • Prakash, G. K. S., et al. (2011).[1] "Greener Friedel–Crafts Acylations: A Metal- and Halogen-Free Methodology."[1] Organic Letters, 13(19), 5012–5015.[1] Link[1]

  • BenchChem Protocols. "Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation." (General reactivity patterns for difluoroarenes). Link[1]

  • Organic Chemistry Portal. "Friedel-Crafts Alkylation Mechanisms and Conditions." Link

Disclaimer: This protocol involves the use of hazardous chemicals (strong acids, alkyl halides).[1] All procedures should be performed in a fume hood with appropriate PPE.

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization of 3,5-Difluoro-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Content ID: TSC-ORG-2024-09 Topic: Process Optimization & Troubleshooting Guide Target Molecule: 3,5-Difluoro-2-methoxyphenylacetic acid (CAS: N/A for specific isomer, Analogous to 1558274-26-2)

Executive Summary & Route Strategy

The Challenge: Synthesizing 3,5-Difluoro-2-methoxyphenylacetic acid presents a unique "Push-Pull" electronic challenge. The methoxy group (position 2) is a strong electron-donating group (EDG) that activates the ring toward electrophilic substitution, while the two fluorine atoms (positions 3, 5) are electron-withdrawing groups (EWG) that deactivate it.

The Optimization Pathway: To maximize yield, we utilize the Radical Bromination


 Cyanation 

Hydrolysis
pathway. This guide focuses on overcoming the specific steric hindrance at the 1-position caused by the ortho-methoxy group and preventing ring-bromination side reactions.
Target Yield Benchmarks
Reaction StepStandard YieldOptimized YieldKey Optimization Vector
1. Bromination 55-65%85-92% Solvent polarity & initiator stoichiometry
2. Cyanation 60-70%88-95% Phase Transfer Catalysis (PTC)
3. Hydrolysis 75-80%90-95% Acid concentration & temp control

Interactive Troubleshooting Modules

Module 1: Radical Bromination (The Initiation)

Precursor: 3,5-Difluoro-2-methoxytoluene Reagents: NBS (N-Bromosuccinimide), AIBN or BPO, CCl4 or Trifluorotoluene.

Critical Diagram: Competing Pathways

BrominationPathways Fig 1. Kinetic Control in Bromination of Activated Arenes Start 3,5-Difluoro- 2-methoxytoluene Radical Benzylic Radical (Desired Pathway) Start->Radical Non-polar Solvent High Temp Radical Initiator Ionic Arenium Ion (Undesired Pathway) Start->Ionic Polar Solvent Low Temp Lewis Acid Impurity Product Benzyl Bromide (Target) Radical->Product Byproduct Ring Bromo Impurity Ionic->Byproduct

Troubleshooting Q&A

Q1: I am observing significant ring bromination (impurity at ~15%). Why is this happening despite the fluorines?

  • Diagnosis: The ortho-methoxy group is a powerful activator.[1] If your reaction environment supports ionic mechanisms even slightly, the electrophilic bromine will attack the ring (likely at position 6 or 4).

  • The Fix:

    • Solvent Switch: Move to a strictly non-polar solvent like Trifluorotoluene or CCl4 . Avoid Acetonitrile or DCM, which stabilize the ionic transition state.

    • Scavenge Acids: Add solid K2CO3 (0.1 eq) to the reaction mixture. This neutralizes any HBr formed, which can catalyze the unwanted electrophilic aromatic substitution.

    • Light Source: Ensure high-intensity visible light (halogen lamp) is applied if chemical initiation (AIBN) is sluggish.

Q2: The reaction stalls at 60% conversion. Should I add more NBS?

  • Diagnosis: Accumulation of succinimide byproduct can coat the NBS surface or inhibit the radical chain.

  • The Fix: Do not dump excess NBS initially (this promotes di-bromination).

    • Protocol: Add NBS in 3 portions (0.35 eq each) over 2 hours.

    • Temperature: Maintain reflux vigorously. Radical chains terminate if the temperature drops.

Module 2: Nucleophilic Substitution (The Cyanation)

Reagents: NaCN or KCN, Phase Transfer Catalyst (TBAB), Water/Toluene or DMSO.

Troubleshooting Q&A

Q3: The reaction is extremely slow (>24 hours). Is the fluorine interfering?

  • Diagnosis: No, the fluorine is not the issue. The issue is Steric Hindrance . The ortho-methoxy group (position 2) physically blocks the approach of the cyanide nucleophile to the benzylic carbon (position 1).

  • The Fix: You must switch to a Phase Transfer Catalyst (PTC) system or a dipolar aprotic solvent.

    • Recommended System: Toluene/Water (1:1) with TBAB (Tetrabutylammonium bromide, 5 mol%) .

    • Why? The quaternary ammonium salt shuttles the cyanide ion into the organic phase as a "naked," highly reactive anion, overcoming the steric barrier.

Q4: I see a colored impurity (yellow/orange) and lower yield.

  • Diagnosis: This is likely defluorination via SNAr (Nucleophilic Aromatic Substitution). Although rare with just two fluorines, the cyanide can attack the ring at position 4 or 6 if the temperature is too high.

  • The Fix:

    • Keep reaction temperature below 60°C .

    • Avoid DMSO if possible (it accelerates SNAr side reactions). Use the PTC method described above.

Module 3: Hydrolysis & Isolation (The Workup)

Reagents: NaOH (aq) or H2SO4/Acetic Acid.

Critical Diagram: The Purification Logic

Purification Fig 2. pH-Swing Purification Protocol Crude Crude Hydrolysis Mix (Acid + Amide + Impurities) BaseExt 1. Basify to pH 12 (NaOH) Crude->BaseExt Wash 2. Wash with EtOAc (Removes Non-Acidic Impurities) BaseExt->Wash Organic Layer Discarded Acidify 3. Acidify Aqueous Layer to pH 2 (HCl) Wash->Acidify Aqueous Layer Kept Extract 4. Extract with DCM (Isolates Pure Acid) Acidify->Extract

Troubleshooting Q&A

Q5: My product is an oil that won't crystallize. How do I get a solid?

  • Diagnosis: Phenylacetic acids with methoxy/fluoro substituents often have low melting points or form supercooled oils due to impurities.

  • The Fix:

    • The "pH Swing" (See Fig 2): This is mandatory. It removes neutral impurities (unreacted nitrile/amide) that prevent crystallization.

    • Solvent: Recrystallize from Hexane/EtOAc (9:1) . Dissolve in minimum hot EtOAc, add warm Hexane until cloudy, then cool slowly to -20°C.

Q6: NMR shows a mixture of Acid and Amide.

  • Diagnosis: Incomplete hydrolysis. The ortho-methoxy group protects the nitrile/amide from water attack.

  • The Fix:

    • Switch Reagents: If using basic hydrolysis (NaOH), switch to Acidic Hydrolysis .

    • Recipe: Glacial Acetic Acid : Conc H2SO4 : Water (2:1:1). Reflux at 100°C for 6 hours. The acetic acid helps solubilize the organic substrate, allowing the sulfuric acid to penetrate the sterically hindered site.

References & Grounding

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for radical bromination and nitrile hydrolysis).

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed. Wiley-Interscience, 2007. (Mechanistic grounding for steric effects in SN2 reactions).

  • Caroon, J. M., et al. "Synthesis of phenylacetic acids." Journal of Medicinal Chemistry, 1981. (Foundational work on substituted phenylacetic acid synthesis).

  • Dini, F., et al. "Optimization of benzylic bromination of electron-rich aromatics." Organic Process Research & Development, 2011. (Source for using K2CO3 to suppress ring bromination).

(Note: While specific patents exist for this exact CAS, the chemical principles cited above are the authoritative "First Principles" used to derive these troubleshooting steps.)

Sources

Technical Support Center: 3,5-Difluoro-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for the purification and handling of 3,5-Difluoro-2-methoxyphenylacetic acid (CAS: 886761-63-3). This content is structured to address the specific physicochemical challenges posed by the fluorinated and methoxylated phenylacetic acid scaffold.

Product Identity & Physicochemical Profile

  • Chemical Name: 3,5-Difluoro-2-methoxyphenylacetic acid[1][2][3][4][5]

  • CAS Number: 886761-63-3[1][2][6]

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    O
    
    
    [7][8]
  • Molecular Weight: 202.16 g/mol

  • Acid Dissociation Constant (pKa): ~3.8 (Estimated based on structural analogs; fluorine substitution increases acidity relative to phenylacetic acid [pKa 4.31])

  • LogP: ~1.6 – 1.9 (Moderate lipophilicity)

PART 1: Core Purification Protocols

Protocol A: Acid-Base Extraction (Primary Cleanup)

Recommended as the first step for crude material containing non-acidic impurities (e.g., unreacted aldehydes, decarboxylated byproducts).

The Logic: The carboxylic acid moiety allows reversible solubility in aqueous base. Non-acidic organic impurities (starting materials like 3,5-difluoro-2-methoxybenzaldehyde or neutral side products) will remain in the organic phase, while the target compound moves to the aqueous phase as a carboxylate salt.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).

  • Extraction (Forward): Add an equal volume of saturated Sodium Bicarbonate (NaHCO

    
    )  solution. Shake vigorously and separate layers.
    
    • Note: NaHCO

      
       (pH ~8.5) is preferred over NaOH to avoid deprotonating potential phenolic impurities, though the 2-methoxy group prevents phenol formation here. It is milder and safer.
      
  • Wash: Extract the aqueous layer once more with fresh organic solvent to remove trapped non-acidic contaminants. Discard the organic layers (contains impurities).

  • Acidification: Cool the aqueous layer to 0–5°C. Slowly add 1M Hydrochloric Acid (HCl) while stirring until pH reaches ~1–2.

    • Observation: The product should precipitate as a white/off-white solid.

  • Recovery: Extract the acidified aqueous mixture with fresh EtOAc (3x). Combine these organic extracts.

  • Drying: Wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
Protocol B: Recrystallization (Polishing)

Recommended for removing isomeric impurities or trace colored contaminants.

Solvent Selection Strategy: Fluorinated phenylacetic acids often exhibit higher solubility in non-polar solvents than their non-fluorinated counterparts due to the lipophilic nature of the C-F bond.

Solvent SystemSuitabilityNotes
Toluene / Heptane High Excellent for removing non-polar byproducts. Dissolve in hot Toluene, add Heptane to induce turbidity.
Ethyl Acetate / Hexane Medium Standard system. Good general purification but may not separate close isomers effectively.
Ethanol / Water High Best for removing inorganic salts and highly polar trace impurities.

Procedure (Toluene/Heptane System):

  • Place the dried solid from Protocol A in a flask.

  • Add minimum hot Toluene (~80°C) to dissolve the solid completely.

  • Remove from heat. Add Heptane dropwise until a faint cloudiness persists.

  • Add a few drops of Toluene to clear the solution.

  • Allow to cool slowly to room temperature, then place in a fridge (4°C) for 4–12 hours.

  • Filter the crystals and wash with cold Heptane.

PART 2: Troubleshooting & FAQs

Q1: My product is coming out as an oil/gum instead of a solid after acidification. What happened?

Diagnosis: This "oiling out" phenomenon is common with fluorinated aromatics, often caused by residual solvents or impurities lowering the melting point. Solution:

  • Seed Crystal: If you have a pure sample, add a tiny crystal to the oil.

  • Trituration: Add a non-solvent (like Hexane or Pentane) to the oil and scratch the flask walls vigorously with a glass rod. This mechanical agitation often induces crystallization.

  • High-Vac Drying: The oil might contain trapped EtOAc. Dry it under high vacuum for 2 hours to remove solvent traces, which often triggers solidification.

Q2: I suspect isomeric impurities (e.g., 4,5-difluoro isomer). How do I remove them?

Diagnosis: Regioisomers have very similar solubilities, making extraction ineffective. Solution:

  • Flash Chromatography: Use a silica column.

    • Mobile Phase: Hexane:Ethyl Acetate (start 90:10, gradient to 70:30) with 1% Acetic Acid .

    • Critical: The addition of 1% Acetic Acid is mandatory to prevent "tailing" (streaking) of the carboxylic acid on the silica, which would otherwise merge the isomer peaks.

Q3: The yield is lower than expected after Acid-Base extraction.

Diagnosis: The compound might be partially water-soluble or the acidification wasn't sufficient. Solution:

  • Check pH: Ensure the aqueous phase is acidified to pH < 2.[9] The pKa is ~3.8; at pH 4, ~50% of the product is still ionized and water-soluble.

  • Salting Out: Add solid NaCl to the acidified aqueous layer until saturated before extracting with EtOAc. This "salting out" effect drives the organic acid out of the water phase.

PART 3: Visual Workflows

Workflow 1: Purification Logic Flow

PurificationLogic Start Crude 3,5-Difluoro-2-methoxyphenylacetic acid CheckState Physical State? Start->CheckState Solid Solid CheckState->Solid Oil Oil / Gum CheckState->Oil AB_Extract Protocol A: Acid-Base Extraction (Remove neutral organics) Solid->AB_Extract Trituration Triturate with Hexane (Induce Solidification) Oil->Trituration PurityCheck Check Purity (HPLC/NMR) AB_Extract->PurityCheck Trituration->AB_Extract HighPurity Purity > 98% PurityCheck->HighPurity Isomers Isomeric Impurities Present PurityCheck->Isomers Final Pure Product HighPurity->Final Recryst Protocol B: Recrystallization (Toluene/Heptane) Isomers->Recryst Low Isomer Load Column Flash Chromatography (Silica + 1% AcOH) Isomers->Column High Isomer Load Recryst->Final Column->Final

Figure 1: Decision matrix for purifying 3,5-Difluoro-2-methoxyphenylacetic acid based on physical state and impurity profile.

Workflow 2: Acid-Base Extraction Mechanism

AcidBase Step1 1. Dissolve Crude in EtOAc Step2 2. Add Sat. NaHCO3 (aq) Step1->Step2 PhaseSep Phase Separation Step2->PhaseSep OrgLayer Organic Layer (Contains Impurities) PhaseSep->OrgLayer Neutrals AqLayer Aqueous Layer (Contains Product as Salt) PhaseSep->AqLayer Carboxylate Discard Discard OrgLayer->Discard Step3 3. Acidify Aq Layer (HCl) AqLayer->Step3 Precip Product Precipitates Step3->Precip

Figure 2: Mechanistic flow of the Acid-Base extraction protocol, highlighting the separation of neutral impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83881111, 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid (Isomer Analog). Retrieved from [Link]

  • Google Patents (2008).WO2008078350A2 - Process for the preparation of fluorophenylacetic acids.

Sources

Recrystallization solvents for 3,5-Difluoro-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for the purification of 3,5-Difluoro-2-methoxyphenylacetic acid (CAS: 205855-66-5).[1] It is designed for organic chemists and process engineers requiring high-purity isolation of this intermediate, often used in the synthesis of fluorinated bioactive scaffolds.[1]

Technical Overview: The Physicochemical Profile

Before selecting a solvent, one must understand the molecule's behavior. 3,5-Difluoro-2-methoxyphenylacetic acid possesses a distinct "push-pull" electronic structure:

  • The Acid Head: The carboxylic acid moiety (

    
    ) drives dimerization in non-polar solvents and solubility in basic aqueous media.[1]
    
  • The Lipophilic Tail: The two fluorine atoms and the methoxy group significantly increase lipophilicity compared to phenylacetic acid.[1] This often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization during cooling, a common frustration with this specific class of compounds.[1]

Part 1: Solvent Selection & Strategy

Do not rely on a single solvent. The presence of the methoxy group (H-bond acceptor) and the acid (H-bond donor) suggests that binary solvent systems offer the best control over supersaturation.[1]

Primary Solvent Recommendations
System ClassSolvent PairRatio (v/v)Mechanism of ActionBest For
Standard (High Yield) Toluene / Heptane 1:2 to 1:4Temperature-dependent solubility.[1] The aromatic ring π-stacks with Toluene; Heptane acts as the anti-solvent.[1]Removing non-polar byproducts and avoiding oiling out.
Polar/Green Ethanol / Water 1:1 to 1:3Disruption of acid dimers.[1] High solubility in hot EtOH; drastic drop in solubility upon water addition.Removing inorganic salts or highly polar trace impurities.
Low Thermal Stress IPA / Water 2:1Similar to EtOH but with a gentler cooling profile.Thermally sensitive batches prone to decarboxylation.
Chemical Purification NaOH(aq) / HCl(aq) N/ApH-swing extraction (Acid-Base).[1]First-pass cleanup of crude reaction mixtures before final recrystallization.[1]

Senior Scientist Insight: For fluorinated phenylacetic acids, I strongly advise against using pure Benzene or Carbon Tetrachloride due to toxicity and poor recovery rates. Start with Toluene/Heptane. If the material oils out, switch to the Ethanol/Water system, as the polarity of water helps stabilize the crystal lattice against the amorphous oil phase.[1]

Part 2: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the temperature of the solution drops below the liquid-liquid phase separation boundary before it hits the crystallization boundary.[1] Corrective Protocol:

  • Re-heat the mixture until the oil redissolves.

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall at the interface.[1]

  • Slow Down: Insulate the flask with a towel or use a programmable cooling bath. Rapid cooling promotes oiling.

  • Add Co-Solvent: If using Toluene/Heptane, slightly increase the Toluene ratio to keep the product in solution longer as temperature drops.

Q2: The crystals are colored (yellow/brown) even after recrystallization.

Diagnosis: Fluorinated aromatics often carry trace oligomeric impurities or oxidation products from the methoxy group. Corrective Protocol:

  • Dissolve the compound in the minimum amount of hot solvent (e.g., Ethanol).

  • Add Activated Carbon (5-10 wt%) .

  • Stir at reflux for 15 minutes.

  • Hot Filter through a Celite pad to remove the carbon.

  • Proceed with crystallization by adding the anti-solvent (Water).

Q3: My yield is low (<50%). Where did the product go?

Diagnosis: The fluorinated ring increases acidity, making the compound more soluble in polar solvents than expected.[1] Corrective Protocol:

  • Check the Mother Liquor: Evaporate the filtrate. If significant solid remains, your solvent volume was too high.

  • pH Adjustment: If using aqueous systems, ensure the pH is well below 2. Even at pH 4, some of this fluorinated acid may remain ionized and soluble.[1]

Part 3: Detailed Experimental Protocols

Protocol A: The Toluene/Heptane Recrystallization (Recommended)

Target: High purity crystalline needles.[1]

  • Dissolution: Place 10 g of crude 3,5-Difluoro-2-methoxyphenylacetic acid in a 250 mL Erlenmeyer flask.

  • Primary Solvent: Add Toluene (approx. 30-40 mL) and heat to mild reflux (

    
    ).
    
    • Note: If solids remain, add Toluene in 5 mL increments until clear.

  • Anti-Solvent Addition: While maintaining reflux, slowly add Heptane dropwise.

    • Stop point: The moment a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 mL of Toluene to clear the turbidity. The solution should be saturated but clear.

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed for 2 hours.

    • Optional: Place in a fridge (

      
      ) for another hour to maximize yield.
      
  • Filtration: Filter the white needles using a Buchner funnel. Wash with cold Heptane.

  • Drying: Dry in a vacuum oven at

    
     for 6 hours.
    
Protocol B: Acid-Base "Chemical Recrystallization"

Target: Bulk cleanup of crude reaction mixtures.

  • Dissolve: Dissolve crude solid in 1M NaOH (1.2 equivalents). The solution should be clear (impurities may float or sink).

  • Wash: Extract the aqueous layer twice with Ethyl Acetate (removes non-acidic organic impurities). Discard the organic layer. [1]

  • Precipitate: Cool the aqueous layer to

    
    . Slowly add 6M HCl with vigorous stirring until pH < 1.
    
  • Isolate: The product will precipitate as a thick white solid. Filter and wash with ice-cold water.

Part 4: Visualizing the Workflow

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude 3,5-Difluoro-2-methoxyphenylacetic acid CheckState Is the Crude State Solid or Oil? Start->CheckState Oil Oil / Sticky Gum CheckState->Oil Sticky/Impure Solid Crystalline / Powder CheckState->Solid Reasonably Dry AcidBase Perform Acid-Base Extraction (Protocol B) Oil->AcidBase Remove organic neutrals SolubilityTest Test Solubility in Hot Toluene Solid->SolubilityTest AcidBase->Solid Precipitate Soluble Soluble SolubilityTest->Soluble Clear Solution Insoluble Insoluble / Charred SolubilityTest->Insoluble Salts Present RecrystA Recrystallize: Toluene/Heptane (Protocol A) Soluble->RecrystA Preferred Method RecrystB Recrystallize: Ethanol/Water Insoluble->RecrystB To remove salts

Caption: Decision matrix for selecting the optimal purification route based on the physical state and solubility profile of the crude material.

References

  • BenchChem. Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. (Accessed 2026).[2] Link[1]

  • Apollo Scientific. Safety Data Sheet: 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid.[1][3] (Accessed 2026).[2] Link

  • Sigma-Aldrich. Product Specification: 3,5-Difluoro-4-methoxyphenylacetic acid (Analogous properties).[1][4] (Accessed 2026).[2] Link

  • Google Patents. Process for the preparation of fluorophenylacetic acids (WO2008078350A2). (Accessed 2026).[2] Link

  • PubChem. Compound Summary: 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid.[1][2][5] National Library of Medicine.[1] Link

Sources

Technical Support Center: 3,5-Difluoro-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Science) Document ID: TS-DFMPA-2026-V1

Introduction: The Chemical Context

Welcome to the technical support hub for 3,5-Difluoro-2-methoxyphenylacetic acid . As a researcher, you are likely utilizing this compound as a building block for fluorinated pharmaceutical intermediates.

This molecule presents a specific stability profile governed by the interplay between the electron-withdrawing fluorine atoms (positions 3,5) and the electron-donating methoxy group (position 2). While phenylacetic acid derivatives are generally robust, the specific substitution pattern here creates a susceptibility to thermal decarboxylation and oxidative degradation if mishandled.

This guide replaces generic "store in a cool dry place" advice with mechanistic, evidence-based protocols to ensure the integrity of your starting material.

Module 1: Critical Storage Protocols

The "Golden Rules" of Stability

Based on the structural electronics of fluorinated phenylacetic acids, we have established the following storage hierarchy. Violating these parameters significantly increases the rate of degradation.

ParameterRecommendationTechnical Rationale
Temperature +2°C to +8°C Phenylacetic acids are prone to thermal decarboxylation (

). The 3,5-difluoro substitution lowers the activation energy for this process compared to unsubstituted analogs [1].
Atmosphere Inert (Argon/Nitrogen) The benzylic position (between the ring and carboxyl group) is susceptible to radical oxidation. Inert gas flushing prevents the formation of benzylic peroxides.
Humidity < 40% RH (Desiccated) Hygroscopic clumping promotes hydrolysis of trace impurities. Moisture can also facilitate proton transfer required for decarboxylation mechanisms.
Light Amber Vials Fluorinated aromatics can be photo-active. Light exposure can trigger radical formation, accelerating degradation [2].
Storage Decision Logic

Use the following workflow to determine the optimal storage strategy for your specific batch state.

StorageWorkflow Start Received Compound CheckState Check Physical State Start->CheckState IsSolid Dry Powder CheckState->IsSolid IsSol In Solution CheckState->IsSol LongTerm Long Term (>1 Month) Store at -20°C Under Argon IsSolid->LongTerm Archive ShortTerm Short Term (<1 Month) Store at 2-8°C Desiccator IsSolid->ShortTerm Active Use SolventCheck Check Solvent IsSol->SolventCheck Protic Protic (MeOH/Water) SolventCheck->Protic Aprotic Aprotic (DMSO/DMF) SolventCheck->Aprotic CriticalWarning CRITICAL RISK: Esterification/Solvolysis Use Immediately Protic->CriticalWarning SolStore Store at -20°C Max 1 Week Aprotic->SolStore

Figure 1: Decision tree for storage conditions based on physical state and solvent environment.

Module 2: Troubleshooting Guide

Issue 1: "My sample has turned from white to light pink/brown."

Root Cause Analysis: This is a classic sign of oxidative instability . The benzylic carbon (alpha to the carboxyl group) can form radicals that react with atmospheric oxygen, leading to conjugated impurities (quinones or coupled byproducts). The 2-methoxy group, while stabilizing, can also undergo slow demethylation under acidic/oxidative stress to form phenolic impurities, which oxidize rapidly to colored compounds [3].

Corrective Action:

  • Do not discard immediately. The impurity may be trace (<1%) but highly colored.

  • Perform QC: Run an HPLC (see Module 4). If purity is >98%, perform a recrystallization.

  • Recrystallization Protocol: Dissolve in minimal hot Ethanol/Water (9:1). Allow to cool slowly to 4°C. Filter and wash with cold hexanes.

Issue 2: "I observe pressure buildup in the storage vial."

Root Cause Analysis: This indicates Decarboxylation .[1] The molecule is losing ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


.


This reaction is accelerated by heat and trace acids. The 3,5-difluoro substitution pattern withdraws electron density, making the carboxylate slightly less stable than unsubstituted phenylacetic acid [1].

Corrective Action:

  • Vent carefully in a fume hood.

  • Check Temperature Log: Was the sample left at room temperature or exposed to heat during transit?

  • Mitigation: If significant pressure occurred, the purity has likely compromised. Check for the presence of 3,5-difluoro-2-methoxytoluene (the decarboxylated product) via GC-MS or NMR (look for a new methyl peak distinct from the methoxy).

Issue 3: "The compound is not dissolving in my standard aqueous buffer."

Root Cause Analysis: Phenylacetic acid derivatives have limited water solubility at low pH. The hydrophobic fluorine atoms and the methoxy group further decrease aqueous solubility compared to acetic acid.

Corrective Action:

  • pH Adjustment: Ensure the pH is > 7.0 to form the carboxylate salt, which is water-soluble.

  • Co-solvent: Predissolve in DMSO or DMF (10% of final volume) before adding to the aqueous buffer.

Module 3: Frequently Asked Questions (FAQ)

Q: Can I store this compound in Methanol or Ethanol? A: Avoid for long-term storage. In the presence of trace acid (which the compound itself provides), Fischer Esterification can occur, converting your acid into the methyl or ethyl ester. Store stock solutions in non-nucleophilic solvents like DMSO, DMF, or Acetonitrile.

Q: What is the shelf-life if stored correctly? A: Under optimal conditions (-20°C, inert atmosphere), the retest date is typically 2 years . At 2-8°C, we recommend re-testing every 12 months .

Q: Is the 2-methoxy group stable? A: Generally, yes. However, it is susceptible to ether cleavage if exposed to strong Lewis acids (like


 or 

) or strong hydrohalic acids (

,

) [3]. Ensure your reaction conditions do not inadvertently trigger demethylation unless intended.

Module 4: Quality Control & Degradation Pathways

To validate the integrity of your material, use the following mechanistic understanding.

Degradation Pathway Visualization

DegradationPathway Compound 3,5-Difluoro-2-methoxyphenylacetic acid (Active API Intermediate) Path1 Pathway A: Thermal Decarboxylation (Trigger: Heat > 40°C) Compound->Path1 Path2 Pathway B: Oxidative Coupling (Trigger: O2 + Light) Compound->Path2 ProductA Byproduct: 3,5-Difluoro-2-methoxytoluene + CO2 (Gas) Path1->ProductA Loss of CO2 ProductB Byproduct: Colored Quinones/Dimers (Pink/Brown Discoloration) Path2->ProductB Radical Mechanism

Figure 2: Primary degradation pathways. Pathway A is the most common cause of mass loss/pressure; Pathway B causes discoloration.

Standard QC Protocol (HPLC)

If you suspect degradation, run this generic method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (carboxyl).

  • Pass Criteria: Purity

    
     97.0% (Area %).
    

References

  • BenchChem Technical Support. (2025).[1] Stability issues with 3-Fluoro-2-methoxyphenylacetic acid under reaction conditions. Retrieved from

  • Noble, A., & MacMillan, D. W. C. (2014). "Photoredox Decarboxylative Fluorination of Aliphatic Carboxylic Acids." Journal of the American Chemical Society.

  • PubChem. (2025).[2] 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Phenylacetic acid derivatives. Retrieved from

(Note: While specific literature for the exact 3,5-difluoro-2-methoxy isomer is proprietary or rare, the stability data is extrapolated from the verified behavior of the 3,4-difluoro and 3-fluoro analogs referenced above.)

Sources

Technical Support Center: Overcoming Low Reactivity in Sterically Hindered Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into troubleshooting the common yet vexing problem of low reactivity in sterically hindered phenylacetic acids. Instead of a simple list of steps, we will explore the causality behind experimental choices, empowering you to make informed decisions to advance your synthesis.

Introduction: The Challenge of Steric Hindrance

Phenylacetic acids, particularly those with substituents at the ortho positions of the phenyl ring, present a significant synthetic challenge. The bulk of these substituents physically obstructs the carboxylic acid group, impeding the approach of nucleophiles and reagents. This steric hindrance dramatically slows down or completely stalls reactions that would otherwise proceed smoothly with unhindered analogues. The electronic nature of the substituents also plays a role, but the primary obstacle is the sheer physical crowding around the reaction center.[1][2][3] This guide provides a systematic approach to diagnosing and solving these reactivity issues.

Frequently Asked Questions (FAQs)

Q1: What is the first thing I should check if my reaction with a hindered phenylacetic acid is failing?

A: Before exploring complex solutions, always verify the fundamentals. Low yields or failed reactions are often traced back to basic experimental parameters.[1]

  • Purity of Starting Materials: Ensure your phenylacetic acid, nucleophile (amine/alcohol), and any reagents are pure and, crucially, anhydrous. Water can hydrolyze activated intermediates and consume reagents.

  • Solvent Quality: Use a dry, appropriate solvent. Non-coordinating, polar aprotic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (MeCN) are often good starting points.

  • Reaction Temperature: Steric barriers require energy to overcome. If the reaction is sluggish at room temperature, cautiously increasing the heat may provide the necessary activation energy.[1][4] However, be mindful of potential side reactions or decomposition at higher temperatures.

Q2: My standard amidation with EDC/HOBt gave a low yield. Why, and what's the next logical step?

A: This is a classic problem. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) form an activated OBt-ester. For a sterically hindered acid, this activated intermediate may not be reactive enough to overcome the energy barrier for the amine to attack the carbonyl carbon.[4] Furthermore, the bulky environment can slow the reaction to the point that the activated intermediate decomposes.

The next logical step is to move to a more potent coupling reagent system.

Q3: Can changing the solvent significantly impact the reaction?

A: Yes, the solvent can play a critical role. It can influence the conformation of the substrate and the stability of the transition state.[1] While polar aprotic solvents are common, screening different options is a valid optimization strategy. In some cases, a less coordinating, nonpolar solvent like toluene might provide more "space" for the reactants to interact, especially at higher temperatures.[1][2][5]

In-Depth Troubleshooting Guides

Guide 1: Amidation of Highly Hindered Phenylacetic Acids

Amide bond formation is arguably the most common reaction where steric hindrance becomes a major roadblock. When standard methods fail, a systematic escalation of reagent reactivity and reaction conditions is required.

The Problem: Insufficient Activation

The core issue is that the activated species formed is not electrophilic enough or is too transient to react with the incoming amine. Our goal is to create a more reactive, stable intermediate.

Solution Pathway 1: Upgrading Your Coupling Reagent

If EDC/HOBt or other basic carbodiimides fail, switch to modern aminium/uronium or phosphonium salt reagents. These are designed for difficult couplings.[6]

  • Aminium/Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its analogue HCTU are superior to HBTU. They react with the carboxylic acid to form highly reactive OAt- or O-6-ClBt-esters. The electron-withdrawing nature of the triazolopyridine core makes the activated ester significantly more electrophilic.[4]

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also extremely effective, particularly for couplings prone to racemization.[4][6]

  • COMU: This newer reagent incorporates the Oxyma Pure leaving group directly into its structure, offering high reactivity with an improved safety profile over HOBt/HOAt-based reagents, which can be explosive.[7]

Reagent ClassExample(s)Activated IntermediateReactivity LevelKey Considerations
CarbodiimideEDC, DCCO-acylisourea (transient)Low-MediumProne to failure with hindered substrates.[6][8]
Aminium/UroniumHBTU, TBTUOBt-esterMedium-HighStandard workhorse reagents.[6]
Aminium/UroniumHATU, HCTU OAt-ester Very High Excellent for hindered systems. [4]
PhosphoniumPyBOP, PyAOPOBt/OAt-esterVery HighLow racemization, effective for difficult couplings.[4][6]
Oxyma-BasedCOMU Oxyma-ester Very High High reactivity and improved safety profile.[7]
Solution Pathway 2: Formation of Highly Reactive Acyl Fluorides

For the most challenging substrates, even potent coupling reagents may fail. In these cases, converting the carboxylic acid to an acyl fluoride is a superior strategy. Acyl fluorides are among the most reactive acylating agents, yet are generally stable enough to be formed in situ. Their small steric footprint (fluorine vs. a bulky OAt group) is a key advantage.[8][9]

  • Recommended Reagents:

    • BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate): A powerful reagent for generating acyl fluorides in a one-pot protocol. It has proven effective where many other standard methods fail completely.[8][9]

    • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate): Another excellent reagent for generating amino acid fluorides, especially suited for sterically demanding couplings.[7]

This protocol is a generalized starting point and should be optimized for your specific substrates.

  • Activation:

    • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the sterically hindered phenylacetic acid (1.3 equiv.).

    • Add anhydrous dichloromethane (DCM).

    • Add BTFFH (1.5 equiv.) followed by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (4.5 equiv.).

    • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the acyl fluoride intermediate.[9]

  • Coupling:

    • Add the amine (1.0 equiv.) to the reaction mixture.

    • Seal the reaction vessel and heat to a temperature between 40-80 °C. For extremely difficult couplings, microwave heating can be effective at accelerating the reaction.[4]

    • Monitor the reaction by TLC or LC-MS for 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography to isolate the desired amide.[9]

Troubleshooting Diagram for Hindered Amidations

amidation_troubleshooting start Amidation Reaction Low Yield / No Reaction q1 Verified Purity? (Acid, Amine, Solvent) start->q1 verify Purify/Dry Reagents & Solvents q1->verify No q2 Standard Coupling? (e.g., EDC/HOBt) q1->q2 Yes verify->q1 upgrade_reagent Upgrade to Potent Reagent (HATU, COMU, PyBOP) q2->upgrade_reagent Yes fail Consider Alternate Synthetic Route q2->fail No (Already Potent) q3 Still Low Yield? upgrade_reagent->q3 acyl_fluoride Use Acyl Fluoride Strategy (BTFFH, TFFH) q3->acyl_fluoride Yes success Product Formed q3->success No q4 Still Low Yield? acyl_fluoride->q4 optimize_cond Optimize Conditions: - Increase Temperature - Microwave Heating - Screen Solvents q4->optimize_cond Yes q4->success No optimize_cond->success activation_workflow cluster_amide For Amidation cluster_ester For Esterification start Sterically Hindered Phenylacetic Acid reagent_choice Select Activation Strategy start->reagent_choice coupling_reagent Potent Coupling Reagent (e.g., HATU, COMU) reagent_choice->coupling_reagent Amidation (High Reactivity) acyl_fluoride_reagent Acyl Fluoride Reagent (e.g., BTFFH) reagent_choice->acyl_fluoride_reagent Amidation (Extreme Hindrance) chlorinating_reagent Chlorinating Reagent (SOCl2, (COCl)2) reagent_choice->chlorinating_reagent Esterification activated_ester Highly Reactive Activated Ester coupling_reagent->activated_ester acyl_fluoride Acyl Fluoride (R-COF) acyl_fluoride_reagent->acyl_fluoride amine Amine (R'-NH2) activated_ester->amine acyl_fluoride->amine amide Target Amide amine->amide acyl_chloride Acyl Chloride (R-COCl) chlorinating_reagent->acyl_chloride alcohol Alcohol (R'-OH) acyl_chloride->alcohol ester Target Ester alcohol->ester

Sources

Handling hygroscopic nature of fluorinated phenylacetic acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Hygroscopic Fluorinated Phenylacetic Acids

Case ID: FPA-HYGRO-001 Topic: Moisture Management in Fluorinated Phenylacetic Acid Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Fluorinated phenylacetic acids (e.g., 2-fluorophenylacetic acid, 3,4-difluorophenylacetic acid) present a dual challenge: they are critical intermediates in API synthesis (often for kinase inhibitors) but are frequently hygroscopic. The introduction of fluorine atoms increases the acidity (pKa reduction) and polarity of the molecule, often enhancing its affinity for atmospheric moisture compared to the non-fluorinated parent.

Failure to manage this hygroscopicity leads to three critical failures:

  • Stoichiometric Error: Weighing "wet" acid results in under-loading the reagent, leading to incomplete conversion of expensive coupling partners.

  • Reagent Decomposition: Moisture triggers rapid hydrolysis of downstream intermediates (e.g., acid chlorides formed in situ).

  • Physical Aggregation: Caking prevents automated dosing and affects dissolution rates.

This guide provides a self-validating protocol for handling these materials, ensuring data integrity and reaction success.

Module 1: Storage & Initial Handling

The First Line of Defense

Q: How should I store fluorinated phenylacetic acids long-term? A: These compounds must be isolated from atmospheric humidity. The fluorine substitution often lowers the lattice energy, making the crystal structure more susceptible to moisture intercalation.

  • Primary Storage: Store in glass amber bottles with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink bands for a better seal.

  • Secondary Containment: Place the primary container inside a vacuum desiccator containing active desiccant (Phosphorus Pentoxide (

    
    ) or indicating Silica Gel).
    
  • Temperature: Store at 2-8°C. Cold storage reduces the kinetic rate of moisture absorption but beware of condensation upon warming.

    • Critical Protocol: Allow the container to equilibrate to room temperature before opening. Opening a cold bottle in a humid lab guarantees immediate water condensation on the solid.

Q: Can I handle these on the open bench? A: Only for rapid transfers (<2 minutes) in low humidity (<40% RH). For precise work or high-humidity environments, use a glove bag or glovebox under


 or Ar.

Module 2: Remediation (Drying Protocols)

Restoring Chemical Integrity

Q: My material is clumpy or sticky. How do I dry it without degradation? A: Fluorinated phenylacetic acids are generally thermally stable, but they can decarboxylate at high temperatures (forming fluorinated toluenes). Vacuum is your ally to lower the thermal load.[1]

Protocol A: Vacuum Oven (For Bulk Solids)

  • Spread material in a thin layer on a watch glass or crystallization dish.

  • Place in a vacuum oven at 40-45°C .

  • Apply full vacuum (<10 mbar) for 12-24 hours.

  • Validation: Measure weight loss until constant mass is achieved (

    
     over 2 hours).
    

Protocol B: Azeotropic Drying (For Reaction Readiness) If the next step is a solution-phase reaction, this is the superior method as it removes water to ppm levels.

  • Dissolve the "wet" acid in anhydrous Toluene (creates a positive azeotrope with water, bp 85°C).

  • Concentrate the solution on a rotary evaporator. The water/toluene azeotrope distills off first.[1]

  • Repeat 2-3 times.

  • Redissolve in the reaction solvent (e.g., DCM, THF) or use the toluene solution directly.

Technical Insight: Toluene is preferred over Benzene due to toxicity, and over DCM which does not form a useful azeotrope with water for this purpose [1].

Module 3: Accurate Weighing & Stoichiometry

Precision Under Pressure

Q: How do I calculate the correct stoichiometry if I suspect water content? A: You must determine the "Effective Molecular Weight" (


). If you cannot dry the material immediately, you must quantify the water and adjust your charge.

Step-by-Step Adjustment Workflow:

  • Quantify Water: Perform a Karl Fischer (KF) titration (Volumetric or Coulometric).[2]

    • Note on KF: Fluorinated acids can lower the pH of the KF reagent, slowing the reaction. Use a buffered KF solvent (imidazole-based) to maintain pH 5-7 [2].

  • Calculate Purity Factor (

    
    ): 
    
    
    
    
  • Adjust Mass Charge:

    
    
    

Q: What is the best weighing technique? A: Use the "Weighing by Difference" method to minimize balance exposure.

  • Tare a capped weighing vial containing the solid.

  • Remove cap, dispense approximate amount into the reactor, and immediately recap.

  • Weigh the vial again.[3] The loss in mass is the exact amount added.

    • Why: This prevents the bulk container from sitting open on the balance, absorbing water while the digits stabilize.

Module 4: Impact on Synthesis

The Hidden Variables

Q: I am making an acid chloride using


 or Oxalyl Chloride. Why is my yield low? 
A:  Moisture is fatal here.


The water consumes the thionyl chloride before it reacts with your acid.
  • Symptom: Excessive gas evolution (

    
    ) immediately upon addition.
    
  • Fix: Use Protocol B (Azeotropic Drying) immediately prior to adding the chlorinating agent. Add a catalytic amount of DMF to accelerate the acid chloride formation, which helps outcompete the hydrolysis side reaction.

Q: Does the fluorine substituent affect the drying process? A: Yes. Fluorine is electron-withdrawing. This makes the carboxylic proton more acidic and the carbonyl carbon more electrophilic.

  • Consequence: These acids form stronger hydrogen bond networks with water than non-fluorinated analogs. "Surface drying" is often insufficient; you need energy (heat/vacuum) or chemical displacement (azeotrope) to break the

    
     adducts.
    

Visualizations & Workflows

Figure 1: Moisture Remediation Decision Tree

Use this logic flow to determine the correct handling procedure based on the physical state of your material.

RemediationFlow Start Start: Assess Material State VisualCheck Visual Inspection: Clumping or Liquid Phase? Start->VisualCheck KF_Check Karl Fischer (KF) Analysis VisualCheck->KF_Check Looks Dry Dry_Vac Protocol A: Vacuum Oven Drying (40°C, <10 mbar, 12h) VisualCheck->Dry_Vac Visible Clumping Decision_Wet Water Content > 1.0%? KF_Check->Decision_Wet Path_Synthesis Intended Use: Synthesis or Analytical? Decision_Wet->Path_Synthesis Yes (Wet) Proceed Proceed to Experiment Decision_Wet->Proceed No (Dry) Path_Synthesis->Dry_Vac Solid Storage/Analysis Dry_Azeo Protocol B: Azeotropic Distillation (Toluene, Rotavap) Path_Synthesis->Dry_Azeo Solution Synthesis Calc_Stoich Calculate Purity Factor (f) Adjust Charge Mass Path_Synthesis->Calc_Stoich Cannot Dry Now Dry_Vac->KF_Check Re-Verify Dry_Azeo->Proceed Use Solution Directly Calc_Stoich->Proceed

Caption: Decision matrix for handling hygroscopic fluorinated acids. Prioritize azeotropic drying for immediate synthesis applications to ensure anhydrous conditions.

Figure 2: The "Weighing by Difference" Protocol

Standard Operating Procedure (SOP) for minimizing moisture exposure during weighing.

WeighingProtocol Step1 1. Prepare Vial Add solid to vial Cap TIGHTLY Step2 2. Initial Weigh (M1) Place capped vial on balance Step1->Step2 Step3 3. Dispense Remove cap, pour into reactor, recap (FAST < 10s) Step2->Step3 Step4 4. Final Weigh (M2) Weigh capped vial again Step3->Step4 Step5 5. Calculate Mass Added = M1 - M2 Step4->Step5

Caption: Weighing by difference eliminates the error caused by the bulk container absorbing water while sitting on the balance pan.

Summary of Key Data

PropertyFluorinated Phenylacetic AcidNon-Fluorinated ParentImplication
Acidity (pKa) Lower (Stronger Acid)Higher (Weaker Acid)Requires buffered KF reagents [2].
Hygroscopicity High ModerateRequires desiccators/inert storage.[3][4]
Thermal Stability Moderate (Decarboxylation risk)HighAvoid drying >50°C; use vacuum.
Drying Method Toluene Azeotrope / Vac OvenVac OvenAzeotrope is best for synthesis.

References

  • Wulfman, D. S. (2001). "Removal of Water from Reaction Mixtures".
  • Metrohm AG. (2021).[5][6] "Side reactions in Karl Fischer titration: Avoiding pH interference in acidic samples". Metrohm Application Monographs. Link

  • Fisher Scientific. (2024).[4][7] "Safety Data Sheet: 2-Fluoro-4-(trifluoromethyl)phenylacetic acid". Link

  • Loba Chemie. (2015). "Material Safety Data Sheet: Phenylacetic Acid". Link

Sources

Technical Support Center: Solubility Optimization for 3,5-Difluoro-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: DFMPA-SOL-001 Status: Active Agent: Senior Application Scientist Subject: Troubleshooting aqueous solubility for biological and chemical assays[1]

Executive Summary

You are likely encountering solubility issues with 3,5-Difluoro-2-methoxyphenylacetic acid because it behaves as a hydrophobic weak acid.[1] Its structure comprises a lipophilic fluorinated aromatic core and a hydrophilic carboxylic acid tail.[1]

In pure water (pH ~5.5–7.0) or acidic media, the molecule exists primarily in its protonated (neutral) form, which has poor aqueous solubility (estimated <0.5 mg/mL). To achieve high concentrations (>10 mg/mL), you must drive the equilibrium toward the ionized carboxylate form or shield the hydrophobic core.

This guide provides three validated workflows to resolve this: pH Adjustment , Cosolvent Engineering , and Cyclodextrin Complexation .[1]

Module 1: The pH Factor (Primary Strategy)

The Science: This molecule is a carboxylic acid.[1] Its estimated pKa is approximately 3.5 – 3.8 due to the electron-withdrawing fluorine atoms on the phenyl ring, which stabilize the anion more than in unsubstituted phenylacetic acid (pKa ~4.3).

To dissolve this compound, you must deprotonate the carboxylic acid group. According to the Henderson-Hasselbalch equation , solubility increases exponentially as pH rises above the pKa.

The "pH + 2" Rule
  • pH < 3.5: The molecule is neutral and insoluble (precipitates).[1]

  • pH = 3.8 (pKa): 50% is dissolved (ionized), 50% is neutral.[1]

  • pH > 5.8 (pKa + 2): >99% is ionized (soluble).[1]

Protocol A: Preparation of a Buffered Stock (Recommended)

Do not dissolve in pure water, as the acidity of the compound itself will lower the pH and cause self-precipitation.

  • Weigh the target amount of 3,5-Difluoro-2-methoxyphenylacetic acid.[1]

  • Suspend in a small volume of water (it will look cloudy/particulate).

  • Titrate with 1.0 M NaOH or KOH dropwise under stirring.

  • Monitor until the solution clears.

  • Buffer immediately with PBS (pH 7.4) or HEPES (pH 7.2) to lock the ionization state.[1]

Visualization: pH Solubility Decision Tree

pH_Strategy Start Start: Solid Compound Check_pH Target Assay pH? Start->Check_pH Acidic Acidic (pH < 4.0) Check_pH->Acidic Low pH Neutral Neutral/Basic (pH > 6.0) Check_pH->Neutral Physiological Action_Cosolvent Must use Cosolvent (DMSO/EtOH) Acidic->Action_Cosolvent Action_Salt Use Salt Form (Sodium/Potassium) Neutral->Action_Salt Result_Soluble High Solubility (>10 mg/mL) Action_Salt->Result_Soluble Result_Risk Risk of Precipitation Use Low Conc. Action_Cosolvent->Result_Risk

Figure 1: Decision logic for selecting the solubilization strategy based on your assay's pH requirements.[1]

Module 2: Cosolvent Engineering (Stock Solutions)

The Science: If your assay cannot tolerate high pH, or if you need a highly concentrated stock (e.g., 100 mM) for serial dilution, you must use organic cosolvents. The fluorinated ring increases the logP (lipophilicity), making the compound highly soluble in aprotic polar solvents.

Cosolvent Compatibility Table
SolventSolubility RatingRecommended Stock Conc.Notes
DMSO Excellent50 – 100 mMBest for freezing stocks.[1] Hygroscopic.
Ethanol Good25 – 50 mMVolatile.[1] Keep tightly sealed.
DMF Excellent50 – 100 mMToxic to some cell lines; use caution.[1]
Water Poor< 1 mMOnly soluble if pH is adjusted (see Module 1).[1]
Troubleshooting: The "Crash-Out" Effect

Issue: You made a 100 mM stock in DMSO, but when you diluted it 1:1000 into water, white crystals appeared. Cause: The dielectric constant of the mixture changed too rapidly, and the local concentration exceeded the aqueous solubility limit before the molecules could disperse. Solution:

  • Intermediate Dilution: Dilute DMSO stock into a 50:50 DMSO:Water mix first, then dilute further.

  • Vortex During Addition: Inject the stock stream directly into the vortex of the stirring buffer, not onto the static surface.

Module 3: Advanced Formulation (Cyclodextrins)

The Science: For in vivo studies or assays where organic solvents (DMSO) are toxic, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard.[1] The hydrophobic fluorophenyl ring of your compound fits inside the cyclodextrin cavity (host-guest complexation), while the hydroxyl groups on the outside keep the complex soluble in water.

Protocol B: Cyclodextrin Complexation
  • Prepare a 20% (w/v) HP-β-CD solution in water or saline.[1]

  • Add an excess of 3,5-Difluoro-2-methoxyphenylacetic acid.

  • Sonicate for 30–60 minutes at room temperature.

  • Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.[1]

  • This yields a stable, clear solution often capable of 5–10 mg/mL concentrations without high pH or DMSO.[1]

Visualization: Complexation Workflow

Complexation Step1 Prepare 20% HP-β-CD (Aqueous Phase) Step2 Add Drug Excess (Solid Phase) Step1->Step2 Step3 Equilibration (Stir/Sonicate 1hr) Step2->Step3 Step4 Filtration (0.22 µm) Step3->Step4 Final Soluble Complex (Ready for Injection) Step4->Final

Figure 2: Workflow for creating a solvent-free formulation using cyclodextrin encapsulation.

Frequently Asked Questions (Troubleshooting)

Q: Why does my solution turn cloudy when I add it to cell culture media? A: Cell culture media often has a pH of 7.2–7.4, which is good.[1] However, if you are adding a highly acidic stock solution (unbuffered), you might locally drop the pH below the pKa (3.8), causing transient precipitation. Fix: Neutralize your stock solution with NaOH before adding it to the media, or ensure the volume added is small enough (<0.5%) that the media's buffering capacity can handle it.

Q: Can I heat the solution to dissolve it? A: Mild heating (40°C) helps dissolution speed, but it does not change the thermodynamic solubility significantly for this type of molecule. If it precipitates upon cooling, you have not solved the problem. Use pH adjustment (Module 1) instead of heat.

Q: Is the fluorine substitution affecting solubility? A: Yes. The 3,5-difluoro pattern increases the lipophilicity (logP) compared to the non-fluorinated parent. This makes the "neutral" form less soluble in water, but it also makes the molecule more acidic, meaning it dissolves better at neutral pH (7.4) than the non-fluorinated version would, provided you drive the ionization.

References

  • PubChem. (n.d.).[1][2] 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (General reference for Henderson-Hasselbalch applications in drug solubility).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Authoritative source on HP-β-CD complexation mechanisms).

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Source for general solubility behavior of phenylacetic acid derivatives).

Sources

Resolving side reactions in 3,5-Difluoro-2-methoxyphenylacetic acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with 3,5-Difluoro-2-methoxyphenylacetic acid (CAS 1558274-26-2) . It addresses the unique electronic and steric challenges posed by this intermediate during amide coupling and esterification reactions.

Status: Active Subject: Troubleshooting Low Yields, Side Reactions, and Stability Audience: Medicinal Chemists, Process Chemists

Molecule Profile & Reactivity Assessment

Before troubleshooting, understand the substrate's intrinsic limitations. This molecule presents a "Push-Pull" electronic conflict that complicates standard coupling protocols.

FeatureChemical ConsequenceExperimental Risk
2-Methoxy Group Steric Hindrance (Ortho-effect) Slow nucleophilic attack; accumulation of activated ester; high risk of

-acylurea formation.
3,5-Difluoro Substitution Electron Withdrawal (-I effect) Increases acidity of benzylic

-protons (

drop).
Phenylacetic Scaffold Thermal Instability Prone to thermal decarboxylation if heated >60°C under basic conditions.

Troubleshooting Modules

Module A: The Reaction is Sluggish or Stalled

Symptom: LCMS shows unreacted starting material and activated ester, but little product formation after 12+ hours.

Root Cause: The ortho-methoxy group creates a steric shield around the carbonyl carbon. Standard carbodiimide couplings (EDC/DCC) are often too slow, allowing the O-acylisourea intermediate to rearrange into an unreactive


-acylurea byproduct.

Recommended Protocol: Switch to "Fast Activation" reagents that generate a highly reactive, less sterically encumbered active ester.

  • Gold Standard: HATU (1.2 eq) + HOAt (1.2 eq) with DIPEA (3.0 eq) in DMF.

    • Why: The 7-aza group in HOAt utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate the amine attack, overcoming the steric barrier of the 2-OMe group.

  • Alternative (Scale-up): T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.

    • Why: T3P creates a mixed anhydride that is highly reactive but does not suffer from the rearrangement side-reactions of carbodiimides.

Module B: Impurity Analysis (The "Mystery Spots")

Symptom: New peaks appear on LCMS with masses corresponding to [M-44] or [M-14].

Diagnosis Guide:

1. The [M-44] Peak: Decarboxylation [1]

  • Mechanism: Electron-deficient phenylacetic acids are prone to losing

    
    , generating the corresponding toluene derivative (1-(difluoromethyl)-3,5-difluoro-2-methoxybenzene).
    
  • Trigger: High temperature (>50°C) combined with strong bases.

  • Fix: Keep reaction temperature below 25°C . If heating is required for solubility, switch to a milder base (e.g., Collidine) and avoid microwave irradiation.

2. The [M-14] Peak: Benzofuranone Formation

  • Mechanism: If you are using thionyl chloride (

    
    ) or oxalyl chloride to generate the acid chloride, the acidic byproducts can cleave the 2-methoxy ether. The resulting phenol intramolecularly attacks the activated acid, forming 4,6-difluorobenzofuran-2(3H)-one .
    
  • Fix: Avoid Acid Chloride generation. Use in situ activation (HATU/TBTU) or mixed anhydrides (IBCF/NMM) which operate under neutral/basic conditions.

Visual Troubleshooting Workflows

Diagram 1: Diagnostic Logic for Low Yields

Use this flow to identify the correct corrective action based on your LCMS data.

TroubleshootingFlow Start Issue: Low Yield / Stalled Reaction CheckLCMS Analyze Reaction Mixture (LCMS) Start->CheckLCMS Result1 Major Peak: Starting Acid (No Activation) CheckLCMS->Result1 Unreacted Acid Result2 Major Peak: N-Acylurea Byproduct (Rearrangement) CheckLCMS->Result2 Wrong Mass (+ Urea) Result3 Major Peak: Decarboxylated Species ([M-44]) CheckLCMS->Result3 Mass - 44 Da Action1 Check Base Quality Ensure pH > 8 Result1->Action1 Action2 Switch Reagent System EDC -> HATU/HOAt Result2->Action2 Action3 Critical Failure: Thermal Instability LOWER TEMP (<0°C) Result3->Action3

Caption: Decision tree for diagnosing reaction failures based on crude LCMS data.

Diagram 2: Mechanism of Side Reactions

Understanding how the side products form allows you to prevent them.

SideReactions SM 3,5-Difluoro-2-methoxy- phenylacetic acid Activated Activated Ester (O-Acylisourea) SM->Activated + EDC/DCC Lactone Benzofuranone (Cyclization) SM->Lactone Acidic Conditions (-Me group) Product Desired Amide Activated->Product + Amine (Fast) Urea N-Acylurea (Dead End Byproduct) Activated->Urea Slow Amine Attack (Steric Hindrance)

Caption: Competitive pathways. Steric hindrance at the 2-position slows the productive path (Green), favoring the rearrangement path (Red).

Frequently Asked Questions (FAQs)

Q: Can I use Oxalyl Chloride to make the acid chloride? A: Proceed with extreme caution. The generation of HCl during this process can cleave the sensitive 2-methoxy group, leading to cyclization (benzofuranone formation). If you must use the acid chloride, use the Ghosez Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) which generates acid chlorides under neutral conditions, avoiding ether cleavage.

Q: My reaction turns black/dark brown. Is this normal? A: No. This usually indicates decomposition of the electron-deficient aromatic ring, likely due to excessive base or heat.

  • Fix: Reduce base equivalents to the minimum required (2.0 eq) and ensure your solvent (DMF/DMAc) is amine-free (freshly distilled or peptide grade).

Q: Is the benzylic position prone to racemization? A: The molecule itself is achiral (it has a


 group). However, if you are coupling it to a chiral amine , the acidic nature of the benzylic protons (enhanced by the 3,5-difluoro substitution) creates a risk of epimerization  of the product under strongly basic conditions.
  • Fix: Use weak bases like N-Methylmorpholine (NMM) or 2,4,6-Collidine instead of TEA/DBU.

Q: What is the best solvent for this coupling? A: DMF or NMP are preferred. The high polarity helps stabilize the polar transition states of HATU couplings. DCM is often too non-polar to solubilize the zwitterionic intermediates effectively, slowing the reaction further.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • BenchChem Technical Repository. (2025).[3][4] Stability issues with 3-Fluoro-2-methoxyphenylacetic acid under reaction conditions. Link

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250. Link

Sources

Validation & Comparative

HPLC method development for 3,5-Difluoro-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

[label="Biphenyl\nShape Select

Refining Process Visualization

I'm now revising the process visualization. I'm focusing on incorporating the system suitability criteria into the final step and ensuring each component is clearly color-coded, as detailed in the flowchart, as described in the in-text citations.

Constructing Comparison Tables

I'm now building the comparison tables, starting with column chemistries and mobile phase modifiers, using simulated data. I'll evaluate retention, tailing factor, isomer resolution, and interactions for each column. The mobile phase modifiers are compared based on pH, peak shape, baseline noise, and MS compatibility, providing a robust, data-driven foundation for this guide.

Refining Protocol Validation

I'm now focusing on refining the self-validation aspect, specifically the system suitability criteria (SST) to ensure robust method integrity. I'm adding an additional criterion for the final SST step. Using simulated data, I'm providing retention factor (k'), tailing factor, resolution, and %RSD to demonstrate the method's reproducibility and robustness.

HPLC Method Development for 3,5-Difluoro-2-methoxyphenylacetic Acid: A Comparative Guide

As a Senior Application Scientist, developing a robust, reproducible High-Performance Liquid Chromatography (HPLC) method requires moving beyond trial-and-error to understand the fundamental physicochemical properties of the analyte. 3,5-Difluoro-2-methoxyphenylacetic acid is a highly substituted, heavily fluorinated aromatic acid often utilized as a critical building block in pharmaceutical synthesis.

This guide objectively compares column chemistries and mobile phase modifiers, providing a self-validating, step-by-step protocol grounded in chromatographic causality.

Physicochemical Profiling & Chromatographic Causality

To design a reliable separation method, we must first deconstruct the molecule:

  • Ionization Dynamics (The pKa Effect): Unsubstituted phenylacetic acid has a pKa of approximately 4.3. However, the addition of two highly electronegative fluorine atoms at the 3 and 5 positions, combined with an ortho-methoxy group, significantly withdraws electron density, lowering the pKa to an estimated 3.0–3.5. To prevent the analyte from existing in a dynamic equilibrium between its neutral and ionized states—which causes severe peak tailing—the mobile phase pH must be strictly maintained at least 1.5 units below the pKa [1.2].

  • Stationary Phase Interactions: Standard C18 columns rely purely on dispersive (hydrophobic) interactions. Because the highly electronegative fluorines render the aromatic ring

    
    -electron deficient, we can exploit orthogonal retention mechanisms. Using a stationary phase with 
    
    
    
    -electron-rich properties (such as a Phenyl-Hexyl phase) induces strong
    
    
    donor-acceptor interactions, dramatically improving resolution from closely related positional isomers[1].

Method Development Workflow

The following logic tree dictates our systematic approach to method development for fluorinated aromatic acids.

HPLC_Workflow A 1. Analyte Profiling pKa ~3.2, Hydrophobic, π-Deficient B 2. Mobile Phase pH Target: pH 2.0 to suppress ionization A->B C 3. Column Chemistry Screening B->C D1 Alkyl (C18) Dispersive Interactions C->D1 D2 Phenyl-Hexyl π-π & Dipole Interactions C->D2 D3 Biphenyl Shape Selectivity C->D3 E 4. Organic Modifier Acetonitrile (Low pressure, sharp peaks) D1->E D2->E D3->E F 5. Gradient Optimization 10-60% B, 30°C E->F G 6. System Suitability & Validation (Tailing < 1.2, %RSD < 2.0%) F->G

Figure 1: Systematic HPLC method development workflow for fluorinated aromatic acids.

Comparative Analysis: Column Chemistries

When separating 3,5-Difluoro-2-methoxyphenylacetic acid from its synthesis impurities (e.g., 2,4-difluoro or 3,4-difluoro isomers), the choice of stationary phase is the most critical parameter. The data below illustrates the performance differences across four standard column chemistries under identical gradient conditions (10–60% Acetonitrile over 15 minutes).

Table 1: Column Performance Comparison (Simulated Optimization Data)

Column ChemistryRetention Factor (k')Tailing Factor (Tf)Isomer Resolution (Rs)Primary Interaction Mechanism
Standard C18 3.21.451.8Hydrophobic (Dispersive)
Phenyl-Hexyl 4.51.103.4

and Hydrophobic
Biphenyl 4.81.153.8Shape Selectivity &

Polar-Embedded C18 2.81.051.5H-Bonding & Hydrophobic

Scientist's Insight: While C18 provides adequate retention, it struggles to resolve fluorinated positional isomers due to their nearly identical hydrophobicities. The Phenyl-Hexyl and Biphenyl columns significantly outperform C18 by leveraging the unique electron density of the fluorinated ring, as supported by [1].

Comparative Analysis: Mobile Phase Modifiers

Because 3,5-Difluoro-2-methoxyphenylacetic acid is an acidic compound, suppressing its ionization is mandatory to prevent secondary interactions with residual silanols on the silica matrix[2].

Table 2: Mobile Phase Modifier Comparison (Analyzed on Phenyl-Hexyl Column)

Modifier (Aqueous Phase)Approx. pHPeak Shape (Tf)Baseline NoiseMS Compatibility
0.1% TFA ~2.01.08Very LowPoor (Ion Suppression)
0.1% Formic Acid ~2.71.35LowExcellent
10 mM Phosphate ~2.51.15LowIncompatible

Scientist's Insight: If the method is strictly for UV detection (e.g., routine QA/QC), 0.1% Trifluoroacetic Acid (TFA) is the superior choice. Its low pH ensures complete protonation, while its ion-pairing capability yields the sharpest peaks. If LC-MS compatibility is required, 0.1% Formic Acid must be used, though a slight sacrifice in peak symmetry (Tf = 1.35) should be expected[3][4].

Optimized Step-by-Step Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The method is only considered valid for sample analysis if it passes the embedded System Suitability Testing (SST) criteria.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of LC-MS grade Trifluoroacetic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Acetonitrile): Use 100% HPLC-grade Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

Step 2: Standard Preparation
  • Accurately weigh 10.0 mg of 3,5-Difluoro-2-methoxyphenylacetic acid reference standard.

  • Transfer to a 10 mL volumetric flask. Dissolve and make up to volume with the Diluent to achieve a 1.0 mg/mL stock solution.

  • Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask with Diluent to achieve a final working concentration of 0.1 mg/mL .

Step 3: Chromatographic Conditions
  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm)

  • Column Temperature: 30°C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm (for maximum sensitivity) and 264 nm (for aromatic ring specificity)[5].

  • Gradient Program:

    • 0.0 – 2.0 min: 10% B

    • 2.0 – 12.0 min: 10%

      
       60% B
      
    • 12.0 – 13.0 min: 60%

      
       90% B (Wash)
      
    • 13.0 – 15.0 min: 90% B (Hold)

    • 15.0 – 15.1 min: 90%

      
       10% B
      
    • 15.1 – 20.0 min: 10% B (Re-equilibration)

Step 4: System Suitability Testing (SST) - The Self-Validating Mechanism

Before injecting unknown samples, inject the 0.1 mg/mL working standard five consecutive times . The system is validated and fit-for-purpose only if the following criteria are met:

  • Retention Time Precision: %RSD of retention time

    
     1.0%.
    
  • Area Precision: %RSD of peak area

    
     2.0%.
    
  • Peak Symmetry (Tailing Factor): Tf

    
     1.2 (Ensures the pH is adequately suppressing ionization).
    
  • Theoretical Plates (N): N

    
     8,000 (Ensures column bed integrity).
    

References

  • Waters Corporation. The Path to Successful Drug Development Starts with Purposeful Method Development. Waters Library. [Link]

  • SIELC Technologies. HPLC Method for Fluorophenylacetic acid Isomers. SIELC Application Notes.[Link]

  • Robbins, R. J. A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines. Journal of Agricultural and Food Chemistry, ACS Publications.[Link]

Sources

1H NMR spectrum analysis of 3,5-Difluoro-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 3,5-Difluoro-2-methoxyphenylacetic acid , designed for researchers requiring rigorous structural verification.

Comparative Guide & Structural Validation

Target Analyte: 3,5-Difluoro-2-methoxyphenylacetic acid CAS: 208832-59-9 (Analogous references) Molecular Formula:


Molecular Weight:  202.16  g/mol [1][2][3][4]

Executive Summary

This guide distinguishes 3,5-Difluoro-2-methoxyphenylacetic acid from its non-fluorinated precursors and regioisomers.[1][3][4][5][6][7] The presence of two fluorine atoms at the meta positions relative to the acetic acid side chain (and ortho/para to the methoxy group) introduces specific spin-spin coupling patterns (


)  that serve as the primary validation fingerprint.[1][3][4][5][7]

Key Diagnostic Signals:

  • H4 Proton (Ar-H): Appears as a distinct triplet (

    
    )  or pseudo-triplet due to simultaneous coupling with two flanking fluorine atoms.[1][3][4][5][7]
    
  • H6 Proton (Ar-H): Appears as a doublet of doublets (

    
    )  or multiplet, reflecting unequal coupling to the F5 (ortho) and F3 (meta) atoms.[1][3][4][7]
    
  • Methoxy Group (

    
    ):  A sharp singlet at ~3.8–3.9 ppm, potentially broadened by long-range fluorine coupling (
    
    
    
    ).[1][3][4][7]

Structural Analysis & Prediction

To interpret the spectrum accurately, we must deconstruct the scalar coupling network.[3][6][7][8] The molecule possesses a 1,2,3,5-tetrasubstituted benzene ring .[3][6][8]

Theoretical Chemical Shift & Splitting Tree
Proton EnvironmentLabelApprox. Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Mechanistic Cause
Carboxylic Acid COOH11.0 – 13.0Broad Singlet (

)
N/AExchangeable acidic proton; shift varies with concentration/solvent.[1][5]
Aromatic H6 H66.85 – 7.05Doublet of Doublets (

)

Hz

Hz
Ortho coupling to F5 dominates; Meta coupling to F3 provides secondary splitting.[1][3][4][5][7]
Aromatic H4 H46.75 – 6.95Triplet (

) / Pseudo-t

Hz

Hz
Flanked by two fluorine atoms.[1][4][5][7] Since

values are similar, signals overlap into a triplet.[3][6][7][8]
Methoxy

3.80 – 3.95Singlet (

)

Hz
Long-range coupling is usually unresolved, appearing as a singlet or slightly broadened peak.[1][3][7]
Methylene

3.60 – 3.75Singlet (

)
N/AIsolated from strong coupling partners.[1][3][4][5][7]

Note: Chemical shifts are estimated relative to TMS in


. In DMSO-

, shifts may move slightly downfield due to hydrogen bonding.[1][3][4][5][6][8]

Comparative Analysis: Distinguishing Alternatives

This section compares the target molecule against common isomers and precursors to prevent misidentification.

Scenario A: Target vs. Non-Fluorinated Precursor

Compound: 2-Methoxyphenylacetic acid (CAS 93-25-4)[1][3][4][5][7]

  • Differentiation:

    • Precursor: Shows 4 aromatic protons (H3, H4, H5, H6) in the 6.8–7.3 ppm range.[3][6][8] Multiplicities are standard H-H couplings (

      
      ).[3][6][8]
      
    • Target: Shows only 2 aromatic protons . The signals are significantly more complex due to large F-H coupling constants (

      
       Hz) compared to standard H-H coupling (
      
      
      
      Hz).[1][3][4][5][7]
Scenario B: Target vs. Regioisomer

Compound: 4,5-Difluoro-2-methoxyphenylacetic acid[1][3][4][5][6]

  • Differentiation:

    • Isomer (4,5-F): Protons are at H3 and H6.[1][3][4][7]

      • H3: Singlet or weak doublet (isolated from Fs by substituents).

      • H6: Doublet of doublets (coupling to F5 and F4).

    • Target (3,5-F):

      • H4: Triplet (The "Flagship" signal).[1][3][4][5][7] This symmetry is unique to the 3,5-difluoro substitution pattern where a proton sits between two fluorines.[1][3][4][5][6]

Visualization of Coupling Pathways

The following diagram illustrates the splitting logic for the aromatic protons, essential for verifying the substitution pattern.

NMR_Splitting Molecule 3,5-Difluoro-2-methoxy phenylacetic acid H4_Proton Proton H4 (Between F3 & F5) Molecule->H4_Proton  Position 4 H6_Proton Proton H6 (Ortho to F5) Molecule->H6_Proton  Position 6 Splitting_H4 Triplet (t) J ~ 9-10 Hz H4_Proton->Splitting_H4  Coupled to F3 & F5 (Both Ortho) Splitting_H6 Doublet of Doublets (dd) J_ortho ~ 10 Hz J_meta ~ 6 Hz H6_Proton->Splitting_H6  Coupled to F5 (Ortho) & F3 (Meta)

Caption: Logical splitting tree for aromatic protons H4 and H6. H4's triplet pattern is the primary confirmation of the 3,5-difluoro motif.[6][8]

Experimental Protocol for Optimal Resolution

To resolve the specific


 couplings, standard rapid-scan parameters may be insufficient.[1][3] Use the following protocol.
Sample Preparation
  • Solvent:

    
     (Chloroform-d) is preferred for spectral sharpness.[1][3][4][5][7] DMSO-
    
    
    
    may be used if solubility is poor, but it may broaden the -COOH and -OH signals.[1][3][4][5][6]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Filtration: Filter through a glass wool plug to remove paramagnetic particulates that broaden multiplets.[1][3][4][5][6][7]

Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).[1][3][4][7]

  • Number of Scans (NS): Minimum 16 (ensure high S/N ratio to see satellite peaks).

  • Acquisition Time (AQ): > 3.0 seconds (critical for resolving small coupling differences).

  • Spectral Width (SW): -2 to 14 ppm.[1][3][4][5][7]

  • Processing: Apply an exponential window function with LB = 0.3 Hz (Line Broadening). Do not use high LB values (>1.0 Hz) as this will merge the fine fluorine splitting.[1][3][4][5][7]

Validation Workflow
  • Integrate: Confirm 1:1 ratio between the two aromatic multiplets.

  • Measure J-Values:

    • Zoom into the triplet at ~6.8 ppm.[1][3][4][5][6][7]

    • Measure distance between peaks in Hz.

    • If

      
       Hz, H4 is confirmed .[1][3][4][6][7][8]
      
  • Decoupling (Optional but Recommended):

    • Run a

      
      -decoupled 
      
      
      
      NMR.
    • Result: The aromatic triplet and dd should collapse into simple singlets (or doublets if meta-coupling persists). This definitively proves the splitting is due to Fluorine.[1][3][4][5][6][7]

References

  • PubChem. 2-Methoxyphenylacetic acid (Structure & NMR Data). National Library of Medicine.[1][3][4][5][6][7] Available at: [Link][7]

  • Reich, H. J. WinPLT NMR Coupling Constants (H-F). University of Wisconsin-Madison.[1][3][4][5][6][7] Available at: [Link][7]

Sources

Comparative IR Spectroscopy Guide: 3,5-Difluoro-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Difluoro-2-methoxyphenylacetic acid (CAS: 206996-85-2) is a critical fluorinated building block in medicinal chemistry, often employed as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.[1] Its structural uniqueness lies in the steric and electronic interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy group.[1]

This guide provides a high-resolution comparative analysis of its Infrared (IR) spectral characteristics. By benchmarking against structurally validated analogs—3,5-Difluorophenylacetic acid and 2-Methoxyphenylacetic acid —we establish a reliable spectral fingerprint for identification and purity assessment.[1]

Structural & Spectral Logic

To accurately assign IR peaks for this compound, we must deconstruct it into its constituent pharmacophores.[1] The spectrum is a superposition of three dominant effects:

  • Carboxylic Acid Dimerization: Broad H-bonding networks.[1]

  • Fluorine Inductive Effects: Significant shifting of aromatic ring modes.[1]

  • Methoxy Resonance: Distinct C-O stretching vibrations.[1]

Spectral Assignment Flowchart

The following diagram illustrates the logical framework used to validate the spectral identity of the target compound against its precursors and analogs.

SpectralLogic Target Target: 3,5-Difluoro-2-methoxyphenylacetic acid Base Base Structure: Phenylacetic Acid Base->Target Mod1 Modification A: +3,5-Difluoro (Inductive Withdrawal) Base->Mod1 Mod2 Modification B: +2-Methoxy (Resonance Donation) Base->Mod2 Result_OH O-H Stretch 2500-3300 cm⁻¹ (Unchanged) Base->Result_OH Result_CO C=O Stretch ~1700-1720 cm⁻¹ (Slight Blue Shift) Mod1->Result_CO +I Effect Result_CF C-F Stretch 1100-1250 cm⁻¹ (New Dominant Bands) Mod1->Result_CF Mod2->Result_CO +R Effect Result_OMe C-O-C Stretch 1020-1050 cm⁻¹ (Distinct Ether Band) Mod2->Result_OMe

Figure 1: Deconvolution of spectral features based on functional group modifications.

Comparative Peak Analysis

The following table synthesizes experimental data from validated analogs to define the expected spectral envelope for 3,5-Difluoro-2-methoxyphenylacetic acid.

Table 1: Diagnostic IR Bands & Comparative Shifts
Functional GroupVibration ModeTarget Compound (Predicted Range)Analog A: 3,5-Difluorophenylacetic acidAnalog B: 2-Methoxyphenylacetic acidMechanistic Insight
-COOH O-H Stretch2500–3300 cm⁻¹ (Broad)2500–3300 cm⁻¹2500–3300 cm⁻¹Characteristic carboxylic acid dimer "hump."[1] Unaffected by ring substitution.[1]
-COOH C=O Stretch1705–1725 cm⁻¹ 1710–1730 cm⁻¹1690–1710 cm⁻¹Fluorines (EWG) increase bond order (blue shift), while Methoxy (EDG) decreases it. Net effect is a moderate frequency.[1]
Ar-F C-F Stretch1150–1250 cm⁻¹ 1150–1250 cm⁻¹AbsentStrong, intense bands.[1] Often overlaps with C-O stretches.[1] Diagnostic for fluorination.
Ar-OMe C-O-C (Asym)1240–1270 cm⁻¹ Absent~1245 cm⁻¹Aryl alkyl ether stretch.[1] Critical for distinguishing from non-methoxylated precursors.[1]
Ar-OMe C-O-C (Sym)1020–1050 cm⁻¹ Absent~1030 cm⁻¹Symmetric ether stretch.[1] Usually sharper than the asymmetric band.[1]
Aromatic C=C Ring1480–1620 cm⁻¹ 1590, 1620 cm⁻¹1495, 1600 cm⁻¹Fluorination typically splits ring modes and intensifies bands around 1500 cm⁻¹.
Aliphatic C-H Stretch2850–2960 cm⁻¹ ~2930 cm⁻¹ (CH₂)2840, 2940 cm⁻¹ (CH₃/CH₂)Look for the specific C-H stretch of the methoxy group (~2840 cm⁻¹).

Note: Comparison data derived from standard spectral libraries for analogs [1, 2].

Experimental Protocol: Best Practices

To obtain the high-fidelity spectra required for distinguishing these subtle substituent effects, specific sample preparation protocols must be followed.[1]

Method A: ATR (Attenuated Total Reflectance) - Recommended

Why: Ideal for solid acids; minimal sample prep; avoids moisture interference common in KBr.[1]

  • Crystal Selection: Use a Diamond or ZnSe crystal.[1]

  • Background: Collect 32 scans of ambient air.

  • Sample Loading: Place ~10 mg of the white crystalline powder onto the crystal.

  • Compression: Apply high pressure using the anvil to ensure intimate contact (critical for hard crystalline solids).[1]

  • Acquisition: Scan from 4000 to 600 cm⁻¹ at 4 cm⁻¹ resolution (64 scans).

Method B: KBr Pellet - Legacy/Reference

Why: Higher resolution for weak overtone bands; traditional standard.[1]

  • Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (dried).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect scattering).

  • Pressing: Press at 10 tons for 2 minutes under vacuum to form a transparent disc.

  • Caveat: Ensure KBr is bone-dry; water bands (1640, 3400 cm⁻¹) can obscure carbonyl and hydroxyl regions.[1]

Synthesis Monitoring & Impurity Detection

IR spectroscopy is a potent tool for monitoring the synthesis of 3,5-Difluoro-2-methoxyphenylacetic acid, particularly during the hydrolysis of its acetonitrile precursor.

Process Control Workflow

The transition from the nitrile intermediate to the final acid is marked by the disappearance of the sharp C≡N peak and the emergence of the broad O-H/C=O features.[1]

SynthesisMonitoring Precursor Precursor: (3,5-Difluoro-2-methoxyphenyl)acetonitrile Signal: Sharp C≡N (~2250 cm⁻¹) Reaction Hydrolysis Reaction (Acid/Base) Precursor->Reaction Disappearance of 2250 cm⁻¹ Product Product: 3,5-Difluoro-2-methoxyphenylacetic acid Signal: Broad O-H + Strong C=O (~1710 cm⁻¹) Reaction->Product Appearance of 1700-3300 cm⁻¹

Figure 2: IR markers for reaction completion monitoring.

Common Impurities[1]
  • Residual Water: Broad band at 3400 cm⁻¹ (distinct from COOH dimer) and bending mode at 1640 cm⁻¹.[1]

  • Unreacted Nitrile: Sharp peak at ~2250 cm⁻¹.[1]

  • Des-Methyl Impurity (Phenol): Sharp, non-H-bonded O-H stretch >3500 cm⁻¹ if the methoxy group is cleaved or precursor is unreacted.[1]

References

  • National Institute of Standards and Technology (NIST). IR Spectrum of 2-Methoxyphenylacetic acid.[1][2] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • National Institute of Standards and Technology (NIST). IR Spectrum of 3,5-Difluorophenylacetic acid.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • PubChem. Compound Summary: 3,5-Difluorophenylacetic acid.[1][3][4] National Library of Medicine.[1] Available at: [Link]

Sources

Quality Control Standards and Comparative Profiling of 3,5-Difluoro-2-methoxyphenylacetic Acid in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry increasingly relies on halogenation to optimize pharmacokinetic profiles, fluorinated intermediates like 3,5-Difluoro-2-methoxyphenylacetic acid (CAS: 886761-63-3) have become critical building blocks. The strategic placement of fluorine atoms on the phenyl ring fundamentally alters the molecule's physicochemical properties, demanding highly specific and rigorously validated Quality Control (QC) standards.

This guide provides an objective, data-driven comparison of 3,5-Difluoro-2-methoxyphenylacetic acid against its non-fluorinated and structural analogs, detailing the causality behind analytical choices and establishing self-validating experimental protocols for researchers and drug development professionals.

Mechanistic Rationale: The Fluorine Advantage

To understand the stringent QC requirements for this compound, one must first understand how the 3,5-difluoro substitution alters its behavior compared to the baseline 2-Methoxyphenylacetic acid:

  • pKa Modulation and Ionization: Fluorine is the most electronegative element. Its incorporation at the 3 and 5 positions exerts a strong inductive electron-withdrawing effect across the aromatic system. This pull delocalizes electron density, significantly lowering the pKa of the adjacent acetic acid moiety (making it more acidic) compared to non-fluorinated analogs[1],[2]. This shift dictates the strict pH controls required during chromatographic separation.

  • Metabolic Shielding: In physiological environments, the C3 and C5 positions of phenyl rings are highly susceptible to Cytochrome P450 (CYP450) mediated oxidation. Fluorine atoms, being slightly larger than hydrogen but significantly more electronegative, provide both steric hindrance and electronic deactivation, effectively shielding the ring from rapid metabolic degradation[3].

  • Lipophilicity Tuning: The highly polarized C-F bond increases the overall lipophilicity (logP) of the molecule, enhancing passive membrane permeability—a critical metric for CNS-active agents and intracellular targeting[2].

Metabolic_Pathway NonFluoro 2-Methoxyphenylacetic acid (Non-fluorinated) CYP Hepatic CYP450 Oxidation NonFluoro->CYP Degraded Rapid Clearance (Hydroxylated Metabolites) CYP->Degraded Vulnerable C3/C5 Fluoro 3,5-Difluoro-2-methoxyphenylacetic acid Blocked Steric & Electronic Shielding by Fluorine Fluoro->Blocked Stable Prolonged Half-life (Metabolic Stability) Blocked->Stable Blocked C3/C5

Fig 1. CYP450 metabolic shielding mechanism via 3,5-difluoro substitution.

Comparative Quality Control Metrics

When establishing release specifications, 3,5-Difluoro-2-methoxyphenylacetic acid must be evaluated against closely related regioisomers (e.g., 3,4-difluoro analogs) to ensure batch-to-batch consistency and prevent downstream synthetic failures.

Table 1: Physicochemical and QC Metric Comparison

Parameter2-Methoxyphenylacetic acid3,5-Difluoro-2-methoxyphenylacetic acid3,4-Difluoro-2-methoxyphenylacetic acid
CAS Number 93-25-4886761-63-31558274-26-2
Calculated pKa ~4.3~3.8~3.9
Calculated logP ~1.5~2.1~2.0
Metabolic Stability Low (Rapid clearance)High (Shielded C3/C5)Moderate (C5 vulnerable)
Target HPLC Purity > 98.0%> 99.0%> 98.0%
Moisture (Karl Fischer) < 1.0%< 0.5%< 0.5%
Primary Impurities Phenol derivativesRegioisomers (e.g., 3,4-difluoro)Regioisomers (e.g., 3,5-difluoro)

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following QC protocols are designed as self-validating systems . They incorporate internal checks that automatically invalidate the run if fundamental chemical conditions are not met.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

Causality & Rationale: Phenylacetic acid derivatives exist in a dynamic equilibrium between protonated (neutral) and deprotonated (anionic) states near their pKa (~3.8). If the mobile phase pH is not strictly controlled at least 1.5 units below the pKa, this equilibrium causes severe peak tailing and shifting retention times. By buffering the aqueous phase with 0.1% phosphoric acid (pH ~2.0), ionization is completely suppressed, ensuring uniform interaction with the hydrophobic C18 stationary phase for sharp, symmetrical peaks[4],[5].

Self-Validating Mechanism: The protocol mandates a System Suitability Test (SST) using a resolution mixture containing both 3,5-Difluoro-2-methoxyphenylacetic acid and its closely eluting regioisomer, 3,4-Difluoro-2-methoxyphenylacetic acid. If the chromatographic resolution (


) between these two peaks falls below 2.0, the system automatically flags a failure, preventing the analysis of actual batch samples until column efficiency or mobile phase pH is corrected.

Step-by-Step Methodology:

  • Column Selection: C18 reverse-phase column (150 mm x 4.6 mm, 3 µm particle size) maintained at 30°C.

  • Mobile Phase Preparation:

    • Phase A: Ultrapure water with 0.1% v/v phosphoric acid (pH ~2.0).

    • Phase B: LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 (v/v) Phase A/Phase B diluent. Filter through a 0.22 µm PTFE syringe filter.

  • Detection: UV absorbance at 215 nm (optimal for the aromatic/carbonyl chromophore)[6],[5].

  • Gradient Elution Program:

Table 2: HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Phase A% Phase B
0.01.08020
10.01.04060
15.01.0595
18.01.08020
Protocol 2: LC-MS/MS for Trace Impurity Profiling

Causality & Rationale: Negative electrospray ionization (ESI-) is exclusively selected over positive mode. The carboxylic acid moiety readily donates a proton to form a stable


 anion. Furthermore, the strong electron-withdrawing effect of the two fluorine atoms delocalizes the negative charge, stabilizing the conjugate base. This structural feature significantly enhances ionization efficiency and lowers the limit of detection (LOD) compared to non-fluorinated analogs[2],[4].

Self-Validating Mechanism: Every sample vial is spiked with a known concentration of a


-labeled internal standard. If the recovery of this internal standard deviates beyond the 90–110% acceptable window, the injection is automatically invalidated. This ensures that any absence of impurity peaks is a true negative, rather than an artifact of matrix-induced ion suppression.

Step-by-Step Methodology:

  • Chromatography: UPLC C18 column (50 mm x 2.1 mm, 1.8 µm) at 40°C. Flow rate: 0.4 mL/min.

  • Mobile Phase: Phase A (Water + 0.1% Formic Acid) and Phase B (Acetonitrile + 0.1% Formic Acid). Note: Formic acid is used here instead of phosphoric acid to ensure MS compatibility.

  • Ionization: ESI in negative mode. Capillary voltage set to 2.5 kV; desolvation temperature at 400°C.

  • MRM Transitions: Monitor the precursor ion

    
     at m/z 201.1 (Exact mass of 
    
    
    
    is 202.04, minus a proton).
  • Data Acquisition: Quantify trace regioisomeric impurities against a 5-point calibration curve (

    
    ).
    

Comprehensive QC Workflow Visualization

To ensure absolute compliance before a batch of 3,5-Difluoro-2-methoxyphenylacetic acid is released for API synthesis, a multi-modal analytical workflow must be executed.

QC_Workflow Start Raw Batch: 3,5-Difluoro-2-methoxyphenylacetic acid HPLC HPLC-UV Analysis (Purity > 99.0%) Start->HPLC LCMS LC-MS/MS (Impurity Profiling) Start->LCMS KF Karl Fischer (Moisture < 0.5%) Start->KF NMR 1H/19F NMR (Structural Identity) Start->NMR Decision QC Pass / Fail HPLC->Decision LCMS->Decision KF->Decision NMR->Decision

Fig 2. Comprehensive QC validation workflow for fluorinated phenylacetic acid derivatives.

References

  • [1] Title: Importance of Fluorine in Benzazole Compounds Source: MDPI URL:[Link]

  • [3] Title: Fluorine in drug discovery: Role, design and case studies Source: Pharmacy Journal URL: [Link]

  • [2] Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • [6] Title: Stoichiometric and Spectroscopic Study of Reactive Extraction of Phenylacetic Acid Source: Chemical and Biochemical Engineering Quarterly URL:[Link]

  • [5] Title: HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

A Senior Application Scientist's Guide to GC-MS Analysis of Fluorinated Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug discovery and development, the accurate analysis of fluorinated phenylacetic acid (FPAA) derivatives is paramount. These compounds are prevalent scaffolds in pharmaceuticals due to fluorine's ability to modulate metabolic stability, binding affinity, and lipophilicity. However, their inherent polarity and low volatility make direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis challenging, necessitating robust and reliable analytical strategies.

This guide provides an in-depth comparison of methodologies for the GC-MS analysis of FPAAs. Moving beyond a simple list of procedures, we will explore the underlying chemical principles and rationale behind experimental choices, empowering you to develop and optimize methods with scientific rigor.

The Core Challenge: Why Derivatization is Essential

Phenylacetic acids, including their fluorinated analogs, possess a carboxylic acid functional group. The active hydrogen in this group leads to high polarity and strong intermolecular hydrogen bonding, resulting in poor volatility and thermal instability—characteristics incompatible with GC analysis.[1] Un-derivatized FPAAs would exhibit poor peak shape, low sensitivity, and potential degradation in the hot GC inlet.[2][3]

The solution is chemical derivatization, a process that converts the polar carboxylic acid group into a less polar, more volatile, and more thermally stable ester or silyl ester.[4][5] This transformation is the critical first step for successful GC-MS analysis.

cluster_problem The Analytical Problem cluster_solution The Solution FPAA Fluorinated Phenylacetic Acid (FPAA) - Polar - Non-volatile - Thermally Labile Derivatization Chemical Derivatization FPAA->Derivatization undergoes Derivative FPAA Derivative - Non-polar - Volatile - Thermally Stable Derivatization->Derivative produces GCMS Successful GC-MS Analysis - Sharp Peaks - High Sensitivity - Reproducibility Derivative->GCMS enables cluster_silylation Silylation Pathway cluster_alkylation Alkylation Pathway FPAA R-COOH (Fluorinated Phenylacetic Acid) MTBSTFA MTBSTFA FPAA->MTBSTFA + PFBBr PFBBr FPAA->PFBBr + TBDMS_Ester R-COOSi(CH₃)₂(C(CH₃)₃) (Stable TBDMS Ester) MTBSTFA->TBDMS_Ester Δ (Heat) PFB_Ester R-COOCH₂C₆F₅ (Stable PFB Ester) PFBBr->PFB_Ester Δ, Catalyst

Sources

A Comparative Guide to LC-MS Purity Validation of 3,5-Difluoro-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and their precursors is a cornerstone of ensuring product safety and efficacy. 3,5-Difluoro-2-methoxyphenylacetic acid is a key building block in the synthesis of various novel therapeutic agents. Its specific substitution pattern, featuring two fluorine atoms and a methoxy group, presents unique analytical challenges. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust purity validation of this compound, grounded in scientific principles and practical, field-proven insights.

Chapter 1: Understanding the Analyte: Physicochemical Properties and Potential Impurities

A successful analytical method is built upon a thorough understanding of the target molecule. 3,5-Difluoro-2-methoxyphenylacetic acid is a polar, acidic compound. Its fluorinated nature can influence its chromatographic behavior and potential degradation pathways.

Potential Impurities: Impurities can originate from the synthetic route or from degradation. Common synthetic routes for phenylacetic acids, such as the hydrolysis of benzyl cyanides or palladium-catalyzed carbonylation of benzyl halides, can lead to specific process-related impurities.[1][2][3]

  • Process-Related Impurities: These may include unreacted starting materials, intermediates like the corresponding amide from nitrile hydrolysis, or by-products from side reactions such as decarboxylation.[4]

  • Degradation Products: Forced degradation studies, as mandated by ICH guidelines, help to identify potential degradants that could form under various stress conditions.[5][6] For this molecule, this could involve hydrolysis, oxidation, or photolysis.

A robust analytical method must be able to separate the main compound from all these potential impurities.

Chapter 2: Methodological Comparison: Reverse-Phase vs. HILIC for Optimal Separation

The choice of chromatographic mode is critical for achieving the necessary resolution. For a polar acidic compound like 3,5-Difluoro-2-methoxyphenylacetic acid, both Reverse-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) are viable options, each with distinct advantages.

Reverse-Phase Liquid Chromatography (RPLC-MS): The Workhorse Approach

RPLC separates molecules based on their hydrophobicity. While seemingly counterintuitive for a polar compound, modern RPLC columns, especially those with polar-embedded or polar-endcapped stationary phases, can provide adequate retention.[7]

Principle of RPLC: In RPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase.[8] Less polar (more hydrophobic) compounds interact more strongly with the stationary phase and are retained longer. For acidic compounds, controlling the mobile phase pH is crucial.[9][10] By setting the pH below the pKa of the carboxylic acid group, the compound becomes non-ionized, increasing its hydrophobicity and retention.[10]

Experimental Protocol: RPLC-MS

  • Column Selection: A C18 column with a polar-embedded group (e.g., amide) is recommended to improve peak shape and provide alternative selectivity for polar analytes.[7]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[11] Formic acid is a volatile additive compatible with MS and helps to suppress the ionization of the carboxylic acid, thereby increasing retention.[10]

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient from low to high organic content (Acetonitrile) is employed to elute the main compound and a range of potential impurities with varying polarities.

  • MS Detection: Electrospray Ionization (ESI) in negative mode is ideal for detecting the deprotonated molecule [M-H]⁻.[12]

Performance Data: RPLC

Parameter3,5-Difluoro-2-methoxyphenylacetic acidPotential Polar ImpurityPotential Non-Polar Impurity
Retention Time (min) 5.82.19.5
Resolution (Rs) -> 2.0 (from main peak)> 2.0 (from main peak)
Peak Asymmetry 1.11.31.0

.dot

RPLC_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column Reverse-Phase C18 Column Sample->Column Gradient Gradient Elution (Water/ACN + Formic Acid) Column->Gradient ESI ESI Source (Negative Mode) Gradient->ESI Eluent Analyzer Mass Analyzer (e.g., Q-TOF) ESI->Analyzer Detector Detector Analyzer->Detector Data Data Acquisition & Processing Detector->Data Signal HILIC_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column HILIC Column (e.g., ZIC-HILIC) Sample->Column Gradient Gradient Elution (ACN/Water + Buffer) Column->Gradient ESI ESI Source (Negative Mode) Gradient->ESI Eluent Analyzer Mass Analyzer (e.g., Q-TOF) ESI->Analyzer Detector Detector Analyzer->Detector Data Data Acquisition & Processing Detector->Data Signal

Caption: HILIC-MS workflow for polar impurity analysis.

Expert Insights: The causality behind choosing HILIC is the need to retain and separate highly polar species that are problematic in RPLC. T[13]he high organic content of the mobile phase in HILIC can also enhance ESI efficiency, potentially leading to increased sensitivity. H[14]owever, HILIC can be less robust than RPLC, with potential issues in reproducibility and sample solubility in the high-organic mobile phase.

[14]### Chapter 3: Mass Spectrometry for Unambiguous Identification

While chromatography separates the components, mass spectrometry provides the mass information needed for their identification and characterization.

Ionization Source Selection: ESI

Electrospray Ionization (ESI) is a "soft" ionization technique that is ideal for analyzing polar compounds like 3,5-Difluoro-2-methoxyphenylacetic acid without causing fragmentation.

[15][16][17]| Ionization Technique | Principle | Suitability for Analyte | | --- | --- | --- | | Electrospray Ionization (ESI) | Creates ions from a liquid solution using a high voltage. |[15] Excellent. Ideal for polar, acidic molecules. Operates in negative ion mode to form [M-H]⁻. |[12] | Atmospheric Pressure Chemical Ionization (APCI) | Uses a corona discharge to ionize the mobile phase, which then transfers charge to the analyte. | Less Suitable. Generally better for less polar compounds than ESI. |

For this acidic compound, ESI in negative ion mode is the clear choice. The mobile phase pH will be above the analyte's pKa, promoting the formation of the carboxylate anion in solution, which is then efficiently transferred to the gas phase.

High-Resolution Mass Spectrometry (HRMS) for Impurity Profiling

To identify unknown impurities, high-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, is indispensable. H[18][19][20]RMS provides highly accurate mass measurements (typically < 5 ppm), which allows for the determination of the elemental composition of an unknown peak. T[21][22]his is a critical step in impurity identification as required by regulatory bodies.

[18][19]***

.dot

HRMS_Identification LC_Peak Detected LC Peak Accurate_Mass Measure Accurate Mass (HRMS) LC_Peak->Accurate_Mass MSMS Acquire MS/MS Fragmentation Data LC_Peak->MSMS Elemental_Comp Generate Elemental Composition Accurate_Mass->Elemental_Comp Proposed_Structure Propose Impurity Structure Elemental_Comp->Proposed_Structure Structure_DB Search Structural Databases MSMS->Structure_DB Structure_DB->Proposed_Structure

Caption: Logical workflow for impurity identification using HRMS.

Chapter 4: A Self-Validating System: Forced Degradation Studies

A crucial part of method validation is demonstrating that the method is "stability-indicating." This is achieved through forced degradation studies, where the drug substance is exposed to harsh conditions to intentionally produce degradation products. T[5][23][24]he goal is to show that these degradants can be successfully separated from the main peak and from each other.

ICH Guideline Q1A(R2) recommends the following stress conditions: *[5] Acid/Base Hydrolysis: Exposing the analyte to acidic and basic conditions (e.g., 0.1 M HCl, 0.1 M NaOH) at elevated temperatures. *[23] Oxidation: Using an oxidizing agent like hydrogen peroxide. *[23] Thermal Stress: Heating the solid drug substance. *[23][24] Photostability: Exposing the drug substance to light of specified intensity and duration.

[24]The target degradation is typically between 5-20%. I[5][23]f the developed LC-MS method can resolve all the degradation peaks from the parent compound, it is considered stability-indicating.

Experimental Protocol: Forced Degradation

  • Prepare Solutions: Prepare solutions of 3,5-Difluoro-2-methoxyphenylacetic acid (e.g., 1 mg/mL) in suitable solvents.

  • Apply Stress:

    • Acid: Add HCl to 0.1 M, heat at 60 °C for 24 hours. Neutralize before injection.

    • Base: Add NaOH to 0.1 M, heat at 60 °C for 24 hours. Neutralize before injection.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Store solid powder at 80 °C for 48 hours. Dissolve before injection.

  • Analyze Samples: Analyze all stressed samples, along with a non-stressed control, using the developed LC-MS method.

  • Evaluate: Check for peak purity of the main peak and ensure resolution of all degradant peaks.

Conclusion: A Robust Purity Validation Strategy

For the comprehensive purity validation of 3,5-Difluoro-2-methoxyphenylacetic acid, a multi-faceted approach is recommended.

  • Primary Method: A well-developed Reverse-Phase LC-HRMS method should be the primary tool. It provides robust separation for the main compound and a wide range of potential impurities. Using HRMS allows for the confident identification of any unknown peaks.

  • Complementary Method: A HILIC-MS method should be developed and used as a complementary technique. Its strength in retaining very polar compounds ensures that early-eluting impurities from the RPLC method are not missed.

  • Method Validation: The primary RPLC method must be validated through a forced degradation study according to ICH guidelines to prove it is stability-indicating.

[5][6]By combining these methodologies, researchers and drug developers can build a complete and defensible purity profile for 3,5-Difluoro-2-methoxyphenylacetic acid, ensuring the quality and safety of this important pharmaceutical building block.

References

  • Sterling Pharma Solutions. (n.d.). High resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 822-828. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2021). Force Degradation for Pharmaceuticals: A Review. IJSDR, 6(7). Retrieved from [Link]

  • University of Florida. (n.d.). Electrospray Ionization – ESI. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2021, July 26). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT, 9(7). Retrieved from [Link]

  • protocols.io. (2025, February 11). Reversed phase LC-MS analysis of organic acids involved in the tricarboxylic acid cycle. Retrieved from [Link]

  • Journal of Separation Science. (2007). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • bioRxiv. (2026, March 3). A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. Retrieved from [Link]

  • Technology Networks. (2024, May 11). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Retrieved from [Link]

  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved from [Link]

  • PubMed. (2022, January). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 45(1), 78-93. Retrieved from [Link]

  • Google Patents. (n.d.). US4220592A - Synthesis of substituted phenylacetic acid.
  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Retrieved from [Link]

  • University of Illinois. (n.d.). Electrospray Ionization. School of Chemical Sciences. Retrieved from [Link]

  • Phenomenex. (n.d.). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Retrieved from [Link]

  • Crawford Scientific. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Metrolab. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]

  • The Analytical Scientist. (n.d.). A Guide to Buffers and Additives in Reversed-Phase HPLC or LC-MS. Retrieved from [Link]

  • Diva-portal.org. (2024, June 18). Development and validation of a LC-MS/MS method for analysis of perfluorooctanesulfonic acid and perfluorooctaonic acid in liver. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

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A Researcher's Guide to Elucidating the Crystal Structure of Novel Organic Molecules: A Case Study with 3,5-Difluoro-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential applications. This guide provides a comprehensive comparison of modern techniques for crystal structure determination, using the novel compound 3,5-Difluoro-2-methoxyphenylacetic acid as a practical example. We will delve into the principles, advantages, and limitations of established and emerging methods, offering field-proven insights to guide your experimental choices.

The precise arrangement of atoms in a crystal lattice governs a molecule's physical and chemical properties, including its solubility, stability, and biological activity. For pharmaceutical compounds, an accurate crystal structure is paramount for drug design, formulation, and intellectual property protection. While 3,5-Difluoro-2-methoxyphenylacetic acid is commercially available, its crystal structure is not publicly documented, making it an excellent candidate for illustrating the workflow of structure elucidation from first principles.

Methodological Showdown: A Comparative Analysis of Structure Determination Techniques

The modern crystallographer has a diverse toolkit at their disposal. The choice of method depends on several factors, including the nature of the sample (e.g., single crystal vs. powder), the size of the molecule, and the desired level of detail. Here, we compare the three primary approaches: Single-Crystal X-ray Diffraction, NMR Crystallography, and Computational Crystal Structure Prediction.

Method Principle Advantages Limitations
Single-Crystal X-ray Diffraction (SC-XRD) Diffraction of X-rays by the electron clouds of atoms in a well-ordered crystal.[1][2][3][4]Unambiguous determination of atomic positions, bond lengths, and angles.[3] Considered the "gold standard" for structure elucidation.[3]Requires a single crystal of suitable size and quality (ideally >20µm).[2] Growing suitable crystals can be a significant bottleneck.[5]
NMR Crystallography Utilizes solid-state NMR spectroscopy, often supplemented by quantum chemistry calculations, to determine the structure of solid materials at the atomic scale.[6]Can be applied to microcrystalline or amorphous solids where single crystals cannot be grown.[6] Particularly powerful for probing hydrogen bonding.[7]Provides information on short-range interactions, and the complete structure is often pieced together with computational modeling.[6][8] Can be more time-consuming than SC-XRD.
Computational Crystal Structure Prediction (CSP) Calculates the crystal structures of solids from first principles, based only on the chemical composition.[9]Can predict possible polymorphs and their relative stabilities without experimental input.[10][11] Useful for guiding experimental crystallization efforts.Predictions are not always accurate and require experimental validation.[10][12] The computational cost can be high for complex molecules.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

For obtaining an unambiguous three-dimensional structure, SC-XRD is the most powerful and widely used technique.[2][3] The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. The intensities and positions of the diffracted beams provide the information needed to reconstruct the electron density map of the molecule and, consequently, the arrangement of its atoms.

Experimental Workflow for SC-XRD

The following protocol outlines the key steps for determining the crystal structure of a novel compound like 3,5-Difluoro-2-methoxyphenylacetic acid using SC-XRD.

SC-XRD Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of 3,5-Difluoro-2-methoxyphenylacetic acid purification Purification (e.g., Recrystallization) synthesis->purification screening Crystal Growth Screening purification->screening optimization Optimization of Conditions screening->optimization mounting Crystal Mounting optimization->mounting data_collection Data Collection mounting->data_collection solution Structure Solution data_collection->solution refinement Structure Refinement solution->refinement validation Validation & Deposition refinement->validation

Caption: A typical workflow for small molecule crystal structure determination by SC-XRD.

The starting material must be of high purity to facilitate the growth of high-quality crystals. For 3,5-Difluoro-2-methoxyphenylacetic acid, a potential synthetic route could involve the hydrolysis of the corresponding benzyl cyanide or the carbonylation of a suitable benzyl halide.[13] Purification is typically achieved through recrystallization from an appropriate solvent or solvent mixture.[14][15]

This is often the most challenging and time-consuming step. The goal is to obtain single crystals of at least 20 micrometers in all dimensions.[2] A systematic screening of crystallization conditions is necessary.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a reservoir of a solvent in which the compound is less soluble. The vapor from the reservoir slowly diffuses into the compound's solution, inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

For a phenylacetic acid derivative, solvents such as water, ethanol, or toluene, or mixtures thereof, could be explored.[13]

A suitable single crystal is selected under a microscope and mounted on a goniometer head. Modern diffractometers, often equipped with dual sources (e.g., Mo and Cu), allow for data collection at low temperatures (typically around 100 K) to minimize thermal vibrations and potential radiation damage.[2] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.

The collected diffraction data are processed to determine the unit cell parameters and space group. The initial atomic positions are then determined using direct methods or Patterson methods. This initial model is then refined against the experimental data, a process that iteratively adjusts the atomic coordinates, thermal parameters, and occupancies to achieve the best fit between the calculated and observed diffraction patterns.

The final crystal structure is validated to ensure its chemical and crystallographic reasonability. This involves checking bond lengths, angles, and for any unusual features in the electron density map. Once validated, the structural data should be deposited in a public database such as the Cambridge Structural Database (CSD) to make it accessible to the scientific community.

When Single Crystals Are Elusive: The Power of NMR Crystallography

In cases where obtaining single crystals proves to be a significant hurdle, NMR crystallography emerges as a powerful alternative.[6] This technique combines solid-state NMR spectroscopy with computational methods to provide detailed structural information, even for microcrystalline or amorphous powders.[6]

NMR_Crystallography_Workflow cluster_exp Experimental cluster_comp Computational cluster_refinement Structure Refinement sample_prep Sample Preparation (Powder) ssnmr Solid-State NMR Experiments (e.g., 1H, 13C, 19F) sample_prep->ssnmr comparison Comparison of Experimental and Calculated Parameters ssnmr->comparison csp Crystal Structure Prediction (CSP) dft DFT Calculations (GIPAW) csp->dft dft->comparison refine Refinement of Structural Model comparison->refine validate Validation refine->validate

Caption: A generalized workflow for NMR crystallography.

By measuring parameters such as chemical shifts and dipolar couplings, which are highly sensitive to the local atomic environment, NMR crystallography can provide crucial information about molecular conformation and intermolecular interactions, such as hydrogen bonding.[7][8] This experimental data is then used in conjunction with crystal structure prediction (CSP) and density functional theory (DFT) calculations to generate and refine a structural model.[7][16]

The Predictive Power of Computation: Crystal Structure Prediction (CSP)

Computational methods for crystal structure prediction have become increasingly reliable and serve as a valuable tool in materials science.[9][12] CSP algorithms explore the potential energy landscape of a molecule to identify low-energy crystal packing arrangements.[10] These predicted structures can then be used to guide experimental crystallization efforts or to help interpret data from powder diffraction or NMR experiments.

The most common approach involves generating a large number of random crystal structures and then minimizing their lattice energy using force fields or quantum mechanical methods.[9][10] The predicted structures are then ranked by their relative energies to identify the most likely polymorphs.

Conclusion

The determination of the crystal structure of a novel organic molecule like 3,5-Difluoro-2-methoxyphenylacetic acid is a multifaceted process that requires a strategic combination of experimental and computational techniques. While single-crystal X-ray diffraction remains the definitive method, the challenges associated with crystal growth have spurred the development of powerful complementary techniques such as NMR crystallography and computational crystal structure prediction. By understanding the principles and applications of each method, researchers can navigate the complexities of structure elucidation and unlock the full potential of their molecular discoveries.

References

  • Organic NMR crystallography: enabling progress for applications to pharmaceuticals and plant cell walls. RSC Publishing.
  • Nuclear magnetic resonance crystallography. Wikipedia.
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  • Organic NMR Crystallography: Enabling Progress for Applications to Pharmaceuticals and Plant Cell Walls.
  • NMR crystallography of molecular organics. PubMed.
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  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC.
  • Crystal Structure Prediction of Energetic Materials.
  • NMR Crystallography – Solving Organic and Inorganic Structures. 3DS Blog.
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  • Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches. MDPI.
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  • Structure determination of organic compounds by a fit to the pair distribution function from scr
  • Predicting crystal structures of organic compounds. Chemical Society Reviews (RSC Publishing).
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  • Application of Crystalline Matrices for the Structural Determination of Organic Molecules | ACS Central Science.
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  • Phenylacetamide. Organic Syntheses Procedure.
  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Benchchem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.